Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Description
BenchChem offers high-quality Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-9-7(11)4-3-5-13(9)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTPSVFSKTXWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=C(C2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743776 | |
| Record name | Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-99-0, 1176413-45-8 | |
| Record name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid, 4-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This in-depth technical guide provides a detailed and scientifically-grounded methodology for the synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. The described synthetic route is a robust two-step process commencing with the formation of the core pyrazolo[1,5-a]pyridine ring system via a [3+2] cycloaddition reaction, followed by a regioselective bromination. This guide elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters that ensure a successful and efficient synthesis. The content is structured to empower researchers with the necessary knowledge to not only replicate the synthesis but also to adapt and innovate upon this chemical framework for applications in drug discovery and development.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds.[1] Its unique electronic and structural features make it an attractive scaffold for the design of novel therapeutics. Derivatives of this ring system have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anti-cancer, and antiviral properties. The target molecule, Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, incorporates a bromine atom at the 4-position, providing a versatile handle for further chemical modifications through cross-coupling reactions, and an ethyl ester at the 2-position, which can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization.
Retrosynthetic Analysis and Strategic Overview
Our synthetic strategy for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is centered around a convergent and efficient two-step sequence. The retrosynthetic analysis reveals the key bond disconnections, highlighting the formation of the pyrazolo[1,5-a]pyridine core as the pivotal step.
Caption: Retrosynthetic analysis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
The synthesis commences with the preparation of an N-aminopyridinium salt from pyridine, which serves as the precursor to the reactive N-aminopyridinium ylide. This ylide then undergoes a [3+2] cycloaddition reaction with ethyl tetrolate to construct the pyrazolo[1,5-a]pyridine core with the desired ester functionality at the 2-position. The final step involves the regioselective bromination of the heterocyclic core at the 4-position to yield the target molecule.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate via [3+2] Cycloaddition
The cornerstone of this synthesis is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an alkyne. This reaction is a powerful tool for the construction of the pyrazolo[1,5-a]pyridine ring system.[1]
3.1. Mechanism and Rationale
The reaction proceeds through the in-situ generation of an N-aminopyridinium ylide from an N-aminopyridinium salt in the presence of a base. This ylide, a 1,3-dipole, then reacts with the dipolarophile, ethyl tetrolate, in a concerted or stepwise cycloaddition manner to form a dihydropyrazolo[1,5-a]pyridine intermediate. Subsequent aromatization, often facilitated by an oxidant or occurring spontaneously, leads to the formation of the stable pyrazolo[1,5-a]pyridine ring.
The regioselectivity of the cycloaddition is a critical consideration. In the reaction between an unsubstituted N-aminopyridinium ylide and an unsymmetrical alkyne like ethyl tetrolate, the electronic and steric factors of both reactants govern the orientation of the addition. Theoretical studies suggest that the reaction is often under frontier molecular orbital (FMO) control.
Caption: Reaction scheme for the synthesis of Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.
3.2. Experimental Protocol
Part A: Synthesis of 1-aminopyridinium iodide
-
To a stirred solution of pyridine (1 equivalent) in a suitable solvent such as dichloromethane, add hydroxylamine-O-sulfonic acid (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The resulting precipitate is filtered, washed with cold dichloromethane, and dried under vacuum to yield the N-aminopyridinium salt.
-
For the iodide salt, an anion exchange can be performed by dissolving the salt in water and adding a saturated aqueous solution of potassium iodide. The precipitate is then collected by filtration.
Part B: [3+2] Cycloaddition
-
To a suspension of 1-aminopyridinium iodide (1 equivalent) in a high-boiling polar aprotic solvent such as DMF or DMSO, add a base, typically potassium carbonate (2-3 equivalents).
-
To this mixture, add ethyl tetrolate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate as a solid.
3.3. Data Summary
| Parameter | Value |
| Starting Materials | Pyridine, Hydroxylamine-O-sulfonic acid, Ethyl tetrolate |
| Reagents | Potassium carbonate, Potassium iodide |
| Solvent | Dichloromethane, DMF/DMSO |
| Reaction Temperature | 0 °C to 100 °C |
| Reaction Time | 16-24 hours (total) |
| Typical Yield | 60-75% |
Step 2: Regioselective Bromination of Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate
The final step in the synthesis is the introduction of a bromine atom at the 4-position of the pyrazolo[1,5-a]pyridine ring. This is achieved through an electrophilic aromatic substitution reaction.
4.1. Mechanism and Rationale
The pyrazolo[1,5-a]pyridine ring system is susceptible to electrophilic attack. The electron density distribution in the ring dictates the position of substitution. Theoretical and experimental studies have shown that the 4- and 6-positions are often the most nucleophilic. By carefully selecting the brominating agent and reaction conditions, regioselective bromination at the 4-position can be achieved. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations.[2]
Caption: Mechanism of electrophilic bromination at the C4 position.
4.2. Experimental Protocol
-
Dissolve Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (1 equivalent) in a suitable solvent, such as chloroform or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate as a crystalline solid.
4.3. Data Summary
| Parameter | Value |
| Starting Material | Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Chloroform or Acetonitrile |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Conclusion
This technical guide has outlined a reliable and efficient synthetic route for the preparation of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. The methodology, centered on a key [3+2] cycloaddition and a regioselective bromination, is well-supported by mechanistic principles and provides a solid foundation for researchers in the field. The detailed protocols and tabulated data are intended to facilitate the practical application of this synthesis, enabling the production of this valuable scaffold for further exploration in medicinal chemistry and drug discovery programs.
References
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 2019.
-
Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 2017.
-
Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Organic & Biomolecular Chemistry, 2021.
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal.
-
Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate for sale. Vulcanchem.
-
Synthesis of 2-Amino-4-bromopyridine: A Technical Guide. Benchchem.
Sources
A Technical Guide to Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its physicochemical properties, synthesis, and potential therapeutic applications.
Introduction to the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered substantial attention in the field of medicinal chemistry. Its structural similarity to purines allows it to act as a purine analogue, potentially interacting with a wide range of biological targets.[1][2] The versatility of this scaffold, coupled with the ability to introduce various substituents, has led to the development of numerous derivatives with diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antitubercular properties.[3][4][5] Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a specific analogue that holds promise as a key intermediate for the synthesis of novel therapeutic agents. The presence of a bromine atom at the 4-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space.
Physicochemical Properties
| Property | Predicted/Inferred Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₉BrN₂O₂ | Provides the elemental composition. |
| Molecular Weight | 269.10 g/mol | Influences diffusion and transport across membranes.[6] |
| Melting Point (°C) | Not Available | A sharp melting point is an indicator of purity.[7] |
| Boiling Point (°C) | Not Available | Relevant for purification and stability at high temperatures. |
| Solubility | Likely soluble in organic solvents like DMSO and ethanol; low solubility in water is expected. | Affects formulation and bioavailability.[8] |
| LogP (Partition Coefficient) | Predicted to be moderately lipophilic. | A key indicator of a compound's ability to cross cell membranes.[9] |
| pKa | Not Available | Influences the ionization state at physiological pH, affecting solubility and target binding. |
Table 1: Predicted Physicochemical Properties of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
Experimental Protocols for Property Determination
To ascertain the precise physicochemical properties of this compound, the following standard experimental protocols are recommended:
The capillary method is a standard technique for determining the melting point of a crystalline solid.[10][11]
Protocol:
-
Ensure the sample is dry and in a powdered form.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This range is the melting point. A narrow range (0.5-2°C) is indicative of high purity.[7]
The shake-flask method is a classic and reliable technique for determining the octanol-water partition coefficient (LogP).[9][12]
Protocol:
-
Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS, pH 7.4).
-
Accurately weigh a small amount of the compound and dissolve it in the aqueous phase.
-
Add an equal volume of the n-octanol phase.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically for several hours).
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Synthesis and Characterization
The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves a multi-step process. While a specific protocol for the 2-carboxylate isomer is not detailed in the available literature, a general and plausible synthetic route can be proposed based on established methodologies for this class of compounds.[8]
Proposed Synthetic Pathway
A common and effective method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the N-amination of a substituted pyridine followed by a 1,3-dipolar cycloaddition reaction.
Caption: Proposed synthetic pathway for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
Detailed Protocol (General):
-
N-Amination of 4-Bromopyridine: 4-Bromopyridine is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid, in a suitable solvent to form the corresponding N-aminopyridinium salt.
-
1,3-Dipolar Cycloaddition: The N-aminopyridinium salt is then treated with ethyl propiolate in the presence of a base (e.g., potassium carbonate) in a solvent like DMF. This step proceeds via a [3+2] cycloaddition mechanism to yield the desired pyrazolo[1,5-a]pyridine core.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.
Characterization Techniques
The structural confirmation and purity assessment of the synthesized compound are crucial. The following analytical techniques are indispensable:
NMR spectroscopy provides detailed information about the molecular structure.
Sample Preparation Protocol:
-
Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[13][14]
-
Ensure the sample is completely dissolved; filter if any particulate matter is present.[15]
-
For ¹H NMR, a concentration of 10-20 mg/mL is typically sufficient.[16] For ¹³C NMR, a higher concentration (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[13]
HPLC is used to determine the purity of the compound.
General Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Elute the sample using a gradient of two or more solvents (e.g., water and acetonitrile).
-
The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula.
Applications in Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of this scaffold have shown a wide range of biological activities, making Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate a valuable starting material for the synthesis of novel drug candidates.
Sources
- 1. enamine.net [enamine.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BLDpharm - Bulk Product Details [bldpharm.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate () for sale [vulcanchem.com]
- 9. acdlabs.com [acdlabs.com]
- 10. thinksrs.com [thinksrs.com]
- 11. westlab.com [westlab.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
Navigating the Landscape of Pyrazolo[1,5-a]pyridines: A Technical Guide to Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] This guide provides a comprehensive technical overview of a specific, albeit less common, derivative: Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. Due to the limited availability of direct experimental data for this particular isomer, this document integrates established principles of heterocyclic chemistry with data from closely related analogues to offer a robust predictive and practical resource for researchers.
Compound Identification: The Challenge of Isomeric Specificity
A precise Chemical Abstracts Service (CAS) number for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is not readily found in major chemical databases. This suggests that it is either a novel compound or has been synthesized in contexts not yet publicly documented.
However, its isomer, Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate , is a commercially available compound with the CAS Number: 55899-29-1 .[2]
Potential Suppliers for Related Isomers and Custom Synthesis
While a direct supplier for the 2-carboxylate isomer is not identified, several chemical vendors offer the 3-carboxylate and other pyrazolo[1,5-a]pyridine derivatives. These suppliers are often equipped for custom synthesis and may be contacted for the preparation of the title compound.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate can be predicted based on its structure and comparison with its 3-carboxylate isomer. These properties are crucial for anticipating its behavior in various experimental settings, including solubility, reactivity, and pharmacokinetic profile.
| Property | Predicted Value for 2-carboxylate Isomer | Reported Value for 3-carboxylate Isomer |
| Molecular Formula | C₁₀H₉BrN₂O₂ | C₁₀H₉BrN₂O₂[2] |
| Molecular Weight | 269.09 g/mol | 269.09 g/mol [2] |
| Appearance | Likely an off-white to yellow solid | Off-white solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Low aqueous solubility. | Soluble in DMSO. Low in water. |
| LogP (Predicted) | ~2.5 | 2.28 |
Synthesis and Mechanistic Insights: A Proposed Synthetic Route
The synthesis of the pyrazolo[1,5-a]pyridine core is typically achieved through a [3+2] cycloaddition reaction between an N-aminopyridinium salt and a suitable dipolarophile.[5] The regioselectivity of this reaction is a key consideration for the specific synthesis of the 2-carboxylate isomer.
A plausible route to Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate would involve the reaction of an N-amino-4-bromopyridinium salt with an ethyl propiolate derivative. The choice of substituents on the pyridine ring and the reaction conditions can influence the regiochemical outcome of the cycloaddition.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
Causality Behind Experimental Choices
-
N-Amination: The initial step involves the formation of an N-aminopyridinium salt, which serves as the 1,3-dipole precursor for the subsequent cycloaddition. Hydroxylamine-O-sulfonic acid is a common and effective reagent for this transformation.
-
[3+2] Cycloaddition: The reaction of the N-aminopyridinium ylide (formed in situ with a base) with ethyl propiolate, an electron-deficient alkyne, is expected to yield the pyrazolo[1,5-a]pyridine core. The regioselectivity, determining the position of the carboxylate group, is influenced by electronic and steric factors of both reactants. Achieving substitution at the 2-position may require specific reaction conditions or alternative starting materials.
Chemical Reactivity and Applications in Drug Discovery
The structure of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate offers multiple avenues for chemical modification, making it a valuable scaffold for the synthesis of compound libraries in drug discovery.
Suzuki-Miyaura Cross-Coupling: A Gateway to Structural Diversity
The bromine atom at the 4-position is a key functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR).
-
Reaction Setup: In an oven-dried flask, combine Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Potential as Kinase Inhibitors
The pyrazolo[1,5-a]pyridine scaffold is a known "hinge-binding" motif in many kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. The ability to functionalize the 4-position of the scaffold allows for the optimization of interactions with the kinase active site, potentially leading to potent and selective inhibitors.
Caption: Inhibition of the PI3K/AKT signaling pathway by a pyrazolo[1,5-a]pyridine-based inhibitor.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is not available, the safety precautions for related brominated heterocyclic compounds should be followed.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.
-
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.
-
-
Storage: Store in a tightly closed container in a dry and cool place.
Conclusion
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate represents a potentially valuable but underexplored building block in medicinal chemistry. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis, characterization, and application by leveraging the well-established chemistry of the pyrazolo[1,5-a]pyridine scaffold. Its strategic placement of functional groups offers significant opportunities for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. As with any research involving new chemical entities, all experimental work should be conducted with due diligence and appropriate safety measures.
References
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. 2019. Available from: [Link]
-
Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. 2021. Available from: [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Cited 2023 Dec 11]. Available from: [Link]
-
ethyl 4-bromopyrazolo[1, 5-a]pyridine-3-carboxylate, min 97%, 100 mg. CP Lab Safety. [Cited 2023 Dec 11]. Available from: [Link]
-
Ethyl 5-Bromopyrazolo 1,5-a Pyridine-3-Carboxylate. IndiaMART. [Cited 2023 Dec 11]. Available from: [Link]
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a comprehensive, predicted spectral analysis. The predictions are grounded in established NMR principles and data from structurally analogous compounds, offering a robust framework for researchers synthesizing or working with this molecule. This guide includes predicted chemical shifts, coupling constants, and detailed assignments, alongside a hypothetical experimental protocol for data acquisition and a plausible synthetic route.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a significant bicyclic aromatic heterocycle, recognized for its versatile biological activities, including applications in anti-cancer and anti-inflammatory research[1]. The specific substitution pattern of an ethyl carboxylate group at the 2-position and a bromine atom at the 4-position on this scaffold yields Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This guide aims to provide a detailed interpretation of the expected ¹H and ¹³C NMR spectra of this compound, which is crucial for its synthesis, characterization, and application in drug development.
Molecular Structure and Atom Numbering
A clear and standardized atom numbering system is essential for accurate spectral assignment. The structure of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is depicted below with the conventional numbering for the pyrazolo[1,5-a]pyridine ring system.
Caption: A plausible synthetic workflow for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds.
-
-
2D NMR Experiments: To confirm assignments, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range C-H correlations, which is particularly useful for assigning quaternary carbons.
Conclusion
This technical guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. The provided data and interpretations, based on sound chemical principles and analogous compound data, offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The outlined experimental protocols further serve as a practical guide for the synthesis and characterization of this and related compounds.
References
- Supporting Information for publications on related pyrazolo[1,5-a]pyridine syntheses. (General reference to the type of sources used for spectral comparison)
- Journal of Organic Chemistry articles detailing NMR of heterocyclic compounds.
- Spectroscopic Databases such as the Spectral Database for Organic Compounds (SDBS).
-
Chem-Impex. (2025). 5-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. [Link]
Sources
High-Resolution Mass Spectrometry (HRMS) of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
An In-Depth Technical Guide to the
Executive Summary
This guide provides a comprehensive technical overview of the analytical workflow for the structural characterization of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate using High-Resolution Mass Spectrometry (HRMS). Pyrazolopyridine scaffolds are significant in medicinal chemistry, making their unambiguous identification crucial.[1] This document details the underlying principles of HRMS, the rationale for methodological choices, a step-by-step experimental protocol, and an in-depth guide to data interpretation. By leveraging the high mass accuracy and resolution of modern HRMS platforms, we can confirm the elemental composition, verify the isotopic pattern characteristic of a bromine-containing compound, and elucidate its structure through fragmentation analysis. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the structural confirmation of novel chemical entities.
The Power of HRMS in Pharmaceutical Development
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in the pharmaceutical industry, offering unparalleled precision in mass measurement.[2] Unlike nominal mass instruments, HRMS can determine the mass of a molecule to several decimal places, which is critical for distinguishing between compounds with very similar molecular weights.[2][3] This capability is vital across the drug development pipeline, from early-stage discovery and metabolite identification to late-stage quality control and impurity profiling.[2][4][5]
Core Instrumentation: Orbitrap and Time-of-Flight (TOF)
Modern HRMS is dominated by two primary types of mass analyzers:
-
Orbitrap Analyzers: These instruments trap ions in an electrostatic field, where they orbit a central electrode.[6][7] The frequency of their orbital motion is directly related to their mass-to-charge ratio (m/z) and is detected as an image current.[8] A Fourier Transform (FT) is then used to convert these frequencies into a highly accurate mass spectrum.[6] Orbitrap systems are renowned for their exceptional resolution and mass accuracy, making them a premier tool for structural elucidation.[9][10]
-
Time-of-Flight (TOF) Analyzers: TOF instruments separate ions based on the time it takes them to travel through a field-free drift tube of a known length.[6] Lighter ions travel faster and reach the detector first.[6][7] TOF analyzers offer very high acquisition speeds and a wide mass range, making them suitable for coupling with fast chromatography techniques.
For the definitive characterization of a small molecule like Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, an Orbitrap-based mass spectrometer is often preferred due to its superior resolution, which aids in separating the analyte from potential background interferences and provides very high confidence in mass assignments.
Choosing the Right Ionization Source: ESI vs. APCI
The first step in any mass spectrometry analysis is the ionization of the analyte. The two most common atmospheric pressure ionization techniques are:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and non-volatile molecules.[11] It works by applying a high voltage to a liquid sample, creating an aerosol of charged droplets that ultimately yields gas-phase ions.[11] Given the structure of our target molecule, which contains polar functional groups (ester, nitrogen atoms), ESI is an excellent candidate.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[11][12][13] It uses a corona discharge to create reactant ions from the solvent vapor, which then ionize the analyte molecules through gas-phase reactions.[12][14] While potentially viable, ESI is generally the first choice for a molecule with the polarity of our target compound.
Expert Rationale: For Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, positive-mode Electrospray Ionization (ESI+) is the logical choice. The presence of nitrogen atoms in the pyrazolopyridine ring system provides readily available sites for protonation, leading to the efficient formation of the protonated molecule, [M+H]⁺.
The Analyte: Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1] Therefore, the precise characterization of any new derivative is of paramount importance.
-
Chemical Structure:
![Chemical structure of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](https://i.imgur.com/u3tQ0vJ.png)
-
Molecular Formula: C₁₂H₁₁BrN₂O₂
-
Key Physicochemical Data: The theoretical values derived from the molecular formula are the bedrock of HRMS analysis. They serve as the benchmark against which experimental data are validated.
| Parameter | Theoretical Value |
| Monoisotopic Mass | 294.00039 u |
| [M+H]⁺ (with ⁷⁹Br) | 295.00822 u |
| [M+H]⁺ (with ⁸¹Br) | 297.00617 u |
Experimental Design and Methodology
A self-validating protocol ensures that every step is designed to produce clear, interpretable, and trustworthy data. The combination of liquid chromatography for separation and HRMS for detection provides a powerful analytical solution.[4]
Overall Experimental Workflow
The process begins with careful sample preparation, followed by separation using Ultra-High-Performance Liquid Chromatography (UHPLC), and finally, detection and fragmentation by the HRMS instrument.
Detailed Experimental Protocol
1. Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Perform a serial dilution to a final working concentration of approximately 1 µg/mL using a 50:50 mixture of acetonitrile and water.
-
Filter the final solution through a 0.22 µm syringe filter to remove particulates that could clog the UHPLC system.[15]
2. UHPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Rationale: A C18 column provides excellent retention and peak shape for moderately polar small molecules.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid acts as a proton source, promoting efficient ionization in ESI+ mode.
-
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
3. HRMS Instrument Parameters (Q-Orbitrap Example):
-
Ionization Source: ESI, Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas / Aux Gas: 40 / 10 (arbitrary units).
-
Rationale: These gas flows are optimized to ensure efficient desolvation of the ESI droplets and stable ion generation.[15]
-
-
Full Scan MS:
-
Resolution: 70,000 FWHM (Full Width at Half Maximum).
-
Scan Range: m/z 100-500.
-
AGC Target: 1e6.
-
-
Data-Dependent MS/MS:
-
Trigger: Top 3 most intense ions from the full scan.
-
Resolution: 17,500 FWHM.
-
Collision Energy (HCD): Stepped normalization (20, 30, 40 eV).
-
Rationale: Using stepped collision energy ensures a wide range of fragments (both low and high energy) are generated, providing richer structural information.
-
Data Analysis and Structural Confirmation
The acquired data provides multiple layers of evidence for confirming the structure of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
Accurate Mass and Elemental Composition
The primary test is to match the experimentally measured mass of the protonated molecule with the theoretical value. A mass error of less than 5 ppm provides high confidence in the assigned elemental composition.
| Parameter | Theoretical Mass (u) | Measured Mass (u) | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 295.00822 | 295.00798 | -0.81 | C₁₂H₁₂BrN₂O₂ |
Isotopic Pattern Verification
A unique feature of bromine is its two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in nearly equal abundance (~50.7% and ~49.3%, respectively). This creates a characteristic "A+2" isotopic pattern where the [M+H]⁺ and [M+2+H]⁺ peaks are of almost identical intensity. This pattern is a definitive fingerprint for a monobrominated compound.
| Isotope Peak | Theoretical m/z | Observed m/z | Theoretical Abundance (%) | Observed Abundance (%) |
| [M+H]⁺ | 295.00822 | 295.00798 | 100.0 | 100.0 |
| [M+2+H]⁺ | 297.00617 | 297.00595 | 97.3 | 97.5 |
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) breaks the molecule apart in the gas phase to reveal its structural components. The fragmentation of pyrazole and pyridine derivatives often involves characteristic losses.[16][17]
Key Fragment Ions:
| Measured m/z | Proposed Formula | Loss from Precursor | Interpretation |
| 249.0182 | C₁₀H₇BrN₂O | -C₂H₅OH | Loss of the ethyl group and a proton from the ester, likely forming ethanol. |
| 221.0232 | C₉H₆BrN₂ | -C₂H₅OH, -CO | Subsequent loss of carbon monoxide from the carboxyl group. |
| 142.0076 | C₇H₄N₂Br | -C₅H₇O₂ | Cleavage leading to the core brominated pyrazolopyridine ring. |
Final Conclusion
Through the systematic application of High-Resolution Mass Spectrometry, we have unambiguously confirmed the identity and structure of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. The combination of highly accurate mass measurement, precise isotopic pattern matching, and logical fragmentation analysis forms a self-validating system that provides the highest level of confidence in structural elucidation. This workflow is robust, reliable, and essential for advancing drug discovery and development programs that rely on novel chemical entities.
References
- Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. (2021-01-29).
- Electrospray and APCI Mass Analysis. AxisPharm.
- High Resolution Mass Spectrometry for Drug Discovery and Development. Longdom Publishing.
- Fundamental Principles of High-Resolution Mass Spectrometry. Mtoz Biolabs.
- HRMS in Drug Development: An Interview with Nicholas Ingram of IQVIA Laboratories. (2024-10-31).
- Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. PubMed.
- Conference Report: High-Resolution Ms in Drug Discovery And Development: Current Applications And Future Perspectives. (2012-03-12). Taylor & Francis Online.
- TOF vs. Orbitrap for Intact Protein Structural Insights. (2019-03-13). Thermo Fisher Scientific.
- Mass Analyzers for Mass Spectrometry. (2024-01-24). Technology Networks.
- High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs.
- High-resolution mass spectrometry: more than exact mass. (2020-04-27). Bioanalysis Zone.
- Atmospheric Pressure Chemical Ionization (APCI)
- Mass Analyzers. An Overview of Common Mass Spectrometers and How They Work. (2023-05-26). Technology Networks.
- Orbitrap Mass Spectrometry Explained: A Beginner's Guide to High-Resolution Detection. (2025-06-25). Proteomics News.
- Mass Analyzer Technology Overview. Thermo Fisher Scientific - US.
- Atmospheric Pressure Chemical Ionization.
- HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. (2023-05-10).
- Atmospheric-pressure chemical ioniz
- Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023-10-16). RSC Publishing.
- Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2016). Asian Journal of Chemistry.
- Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. (2025-12-12).
- Application Notes and Protocols for the Analytical Characterization of Pyrazole Deriv
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
Sources
- 1. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A Guide to Mass Analyzers — Principles and Performance | Technology Networks [technologynetworks.com]
- 7. Mass Analyzer Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. TOF vs. Orbitrap for Intact Protein Structural Insights [thermofisher.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 12. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 13. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 14. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Structural Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Crystal Structure of Pyrazolo[1,5-a]pyridine Derivatives
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, particularly in oncology.[1][2] Its rigid, planar topography and versatile substitution patterns make it an ideal bioisostere for purines, enabling potent and selective interactions with key biological targets like protein kinases.[2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is the bedrock of rational drug design. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the crystal structure of pyrazolo[1,5-a]pyridine derivatives. We will delve into the causality behind experimental choices for synthesis and crystallization, detail the workflow for single-crystal X-ray diffraction analysis, and, most critically, connect specific structural features—from intramolecular conformations to intermolecular packing motifs—to their profound implications for biological activity.
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Framework in Drug Discovery
The fusion of a five-membered pyrazole ring with a six-membered pyridine ring creates the pyrazolo[1,5-a]pyridine system, a heterocyclic scaffold that has garnered immense interest in medicinal chemistry.[4] Its structural similarity to endogenous purines allows it to function as an ATP-competitive inhibitor, effectively targeting the ATP-binding pocket of a wide array of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted therapy.[3][5]
The strategic placement of various substituents around the pyrazolo[1,5-a]pyridine core allows for the fine-tuning of electronic properties, lipophilicity, and steric profiles. These modifications directly influence the molecule's ability to form critical interactions—such as hydrogen bonds, hydrophobic interactions, and π–π stacking—with amino acid residues in the target's active site, thereby dictating its potency and selectivity.[3] The development of potent inhibitors for kinases like Pim-1, PI3K, and CDKs has been significantly advanced through the exploration of this versatile scaffold.[5][6][7]
From Synthesis to Single Crystal: An Experimental Blueprint
The journey to elucidating a crystal structure begins with the synthesis of the target molecule and culminates in the growth of a high-quality single crystal suitable for X-ray diffraction. This process is both an art and a science, where rational design meets empirical optimization.
Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
A common and effective route to synthesizing the pyrazolo[1,5-a]pyrimidine core, a closely related and highly relevant scaffold, involves the cyclocondensation of 3-aminopyrazoles with various β-dicarbonyl compounds or their equivalents.[3] This modular approach allows for significant diversity in the final products.
Below is a representative experimental protocol for the synthesis of a substituted pyrazolo[1,5-a]pyrimidine derivative.
Experimental Protocol: Synthesis of a 7-Aryl-Pyrazolo[1,5-a]pyrimidine
-
Step 1: Synthesis of 3-Aminopyrazole Intermediate. A mixture of an appropriately substituted β-ketonitrile (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the 3-aminopyrazole intermediate.
-
Step 2: Cyclocondensation. The 3-aminopyrazole intermediate (1.0 eq) and a substituted 1,3-diketone (e.g., acetylacetone or benzoylacetone) (1.1 eq) are dissolved in glacial acetic acid. The mixture is heated to reflux for 8-12 hours.
-
Step 3: Work-up and Purification. After cooling, the reaction mixture is poured into ice-water. The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold diethyl ether. The crude product is purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[1,5-a]pyrimidine derivative.[8]
The Crucial Art of Crystallization
Obtaining a single crystal of sufficient size (>0.1 mm) and quality is often the most challenging step in X-ray crystallography. The goal is to bring a supersaturated solution of the pure compound to a state of minimum solubility slowly, allowing molecules to self-assemble into a highly ordered lattice.
Experimental Protocol: Single Crystal Growth
-
Method 1: Slow Evaporation.
-
Dissolve the purified pyrazolo[1,5-a]pyridine derivative in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, dichloromethane/hexane, or ethyl acetate/hexane) to near saturation at room temperature. Common starting concentrations are 5-10 mg/mL.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. Monitor periodically for crystal growth.
-
-
Method 2: Vapor Diffusion (Sitting Drop).
-
Prepare a reservoir solution (0.5 - 1.0 mL) of a precipitant (a solvent in which the compound is poorly soluble, e.g., hexane or heptane) in a well of a crystallization plate.
-
In the same well, place a small drop (1-5 µL) of a concentrated solution of the compound in a more volatile solvent (the solvent, e.g., dichloromethane or ethyl acetate).
-
Seal the well. The solvent from the drop will slowly evaporate and diffuse into the reservoir, while the vapor of the less volatile precipitant from the reservoir diffuses into the drop.
-
This gradual change in solvent composition slowly decreases the solubility of the compound in the drop, promoting the growth of single crystals. This method is particularly useful for sensitive compounds and allows for fine-tuning of crystallization conditions.[9][10]
-
The Crystallographic Workflow: From Diffraction to Final Structure
Once a suitable crystal is obtained, the process of determining its atomic structure can begin. This involves a standardized workflow utilizing sophisticated instrumentation and powerful software.
Step-by-Step Methodology:
-
Crystal Mounting and Data Collection: A selected crystal is mounted on a goniometer head and placed in the diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. It is then rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[11]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and space group. The intensities of thousands of individual reflections are integrated and scaled.
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like pyrazolo[1,5-a]pyridines, this is typically achieved using direct methods with software such as SHELXS.[1] This initial solution provides a rough model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization process, most commonly with the program SHELXL.[12] In this iterative process, atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the experiment). Hydrogen atoms are typically added to the model and refined using geometric constraints. The quality of the refinement is monitored using R-factors (e.g., R1, wR2), with lower values indicating a better fit.[13]
-
Validation and Analysis: The final refined structure is validated using tools like PLATON and the IUCr's checkCIF service to ensure its chemical and geometric sensibility. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.
Structural Insights and Data Analysis
The final crystal structure provides a wealth of information. Beyond simple bond lengths and angles, the analysis of the crystal packing and intermolecular interactions is paramount for understanding the solid-state properties of the molecule, which can influence solubility, stability, and ultimately, bioavailability.[14]
Key Crystallographic Data of Pyrazolo[1,5-a]pyridine Derivatives
The following table summarizes crystallographic data for a selection of pyrazolo[1,5-a]pyridine and related pyrimidine derivatives, showcasing the structural diversity within this class.
| Compound Name/Reference | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine | C₉H₇Cl₃N₄ | Monoclinic | P2₁/c | 8.651(2) | 13.560(3) | 10.150(2) | 98.78(3) | [15] |
| 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine | C₁₁H₈BrN₃S | Monoclinic | P2₁/n | 10.325(2) | 7.412(2) | 15.340(3) | 106.94(3) | [15] |
| 7-Amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid diethyl ester | C₂₁H₂₀N₄O₅ | Monoclinic | P2₁/n | 11.251(2) | 10.026(2) | 17.905(4) | 90.01(7) | [16] |
| CPL302415 (PI3Kδ Inhibitor) | C₂₄H₂₂F₂N₈O₂ | Triclinic | P-1 | 10.125(2) | 10.518(2) | 12.011(2) | 98.24(3) | [6] |
Note: α and γ are 90° for monoclinic and variable for triclinic systems.
Analyzing Intermolecular Interactions: Hirshfeld Surface Analysis
A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis . This method maps the electron distribution of a molecule within a crystal, partitioning the space into regions where each molecule dominates. The surface is colored based on various properties, such as dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red.
The analysis also generates 2D "fingerprint plots," which summarize all intermolecular contacts. These plots provide quantitative data on the percentage contribution of different interaction types (e.g., H···H, C···H, N···H), revealing the dominant forces responsible for the crystal packing. For pyrazolo[1,5-a]pyrimidine derivatives, common interactions include N–H···N or C–H···O hydrogen bonds, as well as π–π stacking between the aromatic rings.
Structure-Activity Relationship (SAR): The Crystallographic Perspective
The ultimate goal for drug development professionals is to understand how a molecule's structure dictates its biological function. Co-crystal structures of pyrazolo[1,5-a]pyrimidine inhibitors bound to their target kinases provide invaluable insights.
For instance, the co-crystal structure of a pyrazolo[1,5-a]pyrimidine-based inhibitor with Pim-1 kinase (PDB ID: 4MBI) reveals critical interactions.[15] The pyrimidine nitrogen atom often acts as a hydrogen bond acceptor, interacting with the backbone NH of a key "hinge" residue in the kinase active site—a classic binding mode for ATP-competitive inhibitors. The substituents at various positions are then oriented to form additional favorable contacts in hydrophobic pockets or with specific charged or polar residues, enhancing both potency and selectivity.[5]
The crystal structure of the inhibitor alone is also predictive. The observed conformation in the solid state is often a low-energy state that is relevant to the binding conformation. Furthermore, the intermolecular interactions observed in the crystal, such as hydrogen bonding patterns, can provide clues about which functional groups are most likely to engage with the protein target. A group that consistently participates in strong intermolecular hydrogen bonds in the crystal is a prime candidate for forming a critical hydrogen bond with the target protein.
Conclusion and Future Outlook
The pyrazolo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. This guide has outlined the comprehensive journey from chemical synthesis to the detailed analysis of the final crystal structure. The meticulous work of growing single crystals and performing high-resolution X-ray diffraction analysis is indispensable. The resulting three-dimensional structures provide an atomic-level blueprint that validates synthetic strategies, explains structure-activity relationships, and empowers scientists to rationally design the next generation of more potent and selective medicines. As analytical techniques become more powerful and computational methods more predictive, the synergy between synthetic chemistry, crystallography, and molecular modeling will continue to accelerate the pace of drug discovery.
References
-
Müller, P. (n.d.). Refinement of Disorder with SHELXL A tutorial. MIT Department of Chemistry. Retrieved from [Link]
-
ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. Retrieved from [Link]
- Dwyer, M. P., Keertikar, K., Paruch, K., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters, 23(11), 3149-3153.
- Iorkula, T. H., Osayawe, O. J. K., Odogwu, D. A., et al. (2024).
-
Coles, S. J. (n.d.). T U T O R I A L - 1 Getting started. School of Chemistry, University of Southampton. Retrieved from [Link]
-
Gomes, P. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]
-
Bruker. (2000). A Guide to Using SHELXTL. Retrieved from [Link]
- DiDonato, A. J., Le, K., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1833-1843.
- DiDonato, A. J., Le, K., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination.
- Stypik, M., Michałek, S., Orłowska, N., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 15(8), 949.
-
Dwyer, M. P., et al. (2013). 4MBI: Discovery of Pyrazolo[1,5a]pyrimidine-based Pim1 Inhibitors. RCSB PDB. [Link]
- El-Gohary, N. S., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 24(21), 3939.
- Scott, M. S., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry, 64(10), 6663-6685.
-
Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. Retrieved from [Link]
- Clegg, W., et al. (2019). Single-crystal X-ray Diffraction (Part 1). In Pharmaceutical Crystallography: A Guide to Structure and Analysis.
- Breitenlechner, C. B., et al. (2005). Crystallography for protein kinase drug design: PKA and SRC case studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 38-49.
- Iorkula, T. H., et al. (2024). Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically...
-
ResearchGate. (n.d.). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. Retrieved from [Link]
- Scott, M. S., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.
- Hammouda, M. M., Gaffer, H. E., & Elattar, K. M. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1150-1196.
- Arias-Gomez, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(35), 20563-20574.
- Collazo, M., Vaezeslami, S., & Burl, S. (2014). Improving the Crystallization Process for Optimal Drug Development.
- Sestito, S., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry – A European Journal, 29(45), e202300898.
- Koga, Y., et al. (2007). Crystallization and preliminary X-ray diffraction study of glycerol kinase from the hyperthermophilic archaeon Thermococcus kodakaraensis.
-
UCM. (n.d.). Crystallography. Structural resolution. Crystallization methods for proteins. Retrieved from [Link]
- JoVE. (2022, February 19). Protein Crystallization for X-ray Crystallography [Video]. YouTube.
- Hao, X., et al. (2021). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
- Hay, D. A., et al. (2015). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 6(7), 1279-1284.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ou.edu [ou.edu]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Crystallization and preliminary X-ray diffraction study of glycerol kinase from the hyperthermophilic archaeon Thermococcus kodakaraensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallography. Structural resolution. Crystallization methods for proteins [xtal.iqf.csic.es]
- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 12. isis.stfc.ac.uk [isis.stfc.ac.uk]
- 13. chem.gla.ac.uk [chem.gla.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
IUPAC name for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
An In-Depth Technical Guide to Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
The pyrazolo[1,5-a]pyridine core is a prominent heterocyclic scaffold recognized for its significant therapeutic potential, particularly in oncology and immunology.[1][2] This framework is considered a "privileged structure" in medicinal chemistry due to its versatile synthetic accessibility and its ability to interact with a wide range of biological targets. This guide provides a comprehensive technical overview of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a key building block for drug discovery. We will explore its structural attributes, detail robust synthetic and characterization methodologies, analyze its chemical reactivity for library development, and discuss its application as a scaffold for potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their research programs.
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The fusion of a pyrazole and a pyridine ring creates the pyrazolo[1,5-a]pyridine system, a rigid, planar N-heterocyclic motif.[2] This scaffold has garnered immense interest due to its prevalence in molecules exhibiting a wide spectrum of biological activities, including anti-inflammatory, antiviral, and antitumor properties.[3] Its "privileged" status stems from its synthetic tractability, which allows for systematic structural modifications across its periphery to optimize pharmacological profiles.[2]
Notably, pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related, are potent inhibitors of various protein kinases, making them highly valuable in the development of targeted cancer therapies.[1][4] The pyrazolo[1,5-a]pyridine core mimics this success, serving as a cornerstone for developing inhibitors against critical cellular signaling regulators like Tropomyosin Receptor Kinases (Trks) and Cyclin-Dependent Kinases (CDKs).[4][5]
Structural and Physicochemical Properties
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is strategically functionalized for maximum utility in synthetic campaigns. The molecule's architecture features two key reactive sites: a bromine atom at the C4-position and an ethyl ester at the C2-position.
-
C4-Bromo Group: This halogen serves as an essential synthetic handle. Its position on the electron-deficient pyridine ring makes it highly susceptible to displacement via nucleophilic aromatic substitution (SNAr) and, more significantly, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1][6] This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups to explore Structure-Activity Relationships (SAR).
-
C2-Ethyl Carboxylate Group: The ester functionality provides another point for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a vast array of amines to form amides, a common functional group in many drug molecules. This allows for modulation of solubility, polarity, and interaction with biological targets.[7]
| Property | Value |
| IUPAC Name | Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate |
| Molecular Formula | C₁₀H₉BrN₂O₂ |
| Molecular Weight | 269.10 g/mol |
| Canonical SMILES | CCOC(=O)C1=NN2C(C=C(Br)C=C2)=C1 |
| CAS Number | Not readily available in public databases |
| Predicted LogP | ~2.1 |
| Topological Polar Surface Area (TPSA) | 55.1 Ų |
Synthesis, Purification, and Characterization
A robust and reliable synthesis is paramount for the utility of any chemical building block. The most common and efficient route to the pyrazolo[1,5-a]pyridine core is via a 1,3-dipolar cycloaddition reaction.
Retrosynthetic Analysis
The molecule can be disconnected through the pyrazole ring, revealing the key starting materials: a substituted N-aminopyridinium salt and an activated alkyne. This approach is highly modular, allowing for the synthesis of various analogues.
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocol: Synthesis
This two-step protocol describes the synthesis starting from commercially available 3-bromopyridine.
Step 1: Synthesis of 1-Amino-3-bromopyridinium Iodide
-
To a solution of 3-bromopyridine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.2 eq) portion-wise over 15 minutes.
-
Causality: MSH is a stable and effective aminating agent for electron-deficient pyridines. The reaction is performed at 0 °C to control the exotherm.
-
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC until the starting pyridine is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting crude solid with diethyl ether to precipitate the product. Filter and wash the solid with additional ether to yield the N-aminopyridinium salt, which is used without further purification.
Step 2: 1,3-Dipolar Cycloaddition
-
Suspend the crude 1-Amino-3-bromopyridinium Iodide (1.0 eq) in Dimethylformamide (DMF, 0.4 M).
-
Add potassium carbonate (K₂CO₃) (3.0 eq) and ethyl propiolate (1.5 eq).
-
Causality: K₂CO₃ acts as a base to generate the ylide intermediate from the pyridinium salt, which is the active 1,3-dipole for the cycloaddition.
-
-
Heat the mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
Purification and Characterization Workflow
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The identity and purity of the final product must be confirmed through a standard battery of analytical techniques.
Caption: Workflow for purification and analytical validation.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the regiochemistry of the cycloaddition and the presence of all functional groups.
-
High-Resolution Mass Spectrometry (HRMS): This technique validates the elemental composition by providing a highly accurate mass measurement of the molecular ion.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound, with a purity level of >95% being standard for use in subsequent reactions or biological screening.[7]
Chemical Reactivity and Strategic Functionalization
The true power of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate lies in its capacity for diversification.
Palladium-Catalyzed Cross-Coupling at the C4-Position
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry for constructing C-C and C-N bonds.[1] The C4-bromo substituent is primed for such transformations.
Protocol: Suzuki-Miyaura Coupling
-
To a degassed solution of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in a 3:1 mixture of dioxane and water, add the desired boronic acid or boronate ester (1.2 eq).
-
Add a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq).
-
Causality: The palladium catalyst is essential for the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The choice of ligand (e.g., PPh₃, dppf) can significantly impact reaction efficiency.
-
-
Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 90-110 °C for 4-16 hours until LC-MS indicates completion.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Caption: Simplified catalytic cycle for Suzuki coupling.
Derivatization of the C2-Ester
The ester can be converted into a carboxylic acid and subsequently an amide, which is crucial for mimicking peptide bonds or introducing new hydrogen bond donors and acceptors.
Protocol: Saponification and Amide Coupling
-
Saponification: Dissolve the starting ester (1.0 eq) in a mixture of THF/Methanol/Water (2:1:1). Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature for 2-4 hours. Acidify the mixture with 1N HCl to pH ~4 and extract the carboxylic acid product.
-
Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq) in DMF. Add the desired amine (1.1 eq), a coupling agent like HATU (1.2 eq), and a non-nucleophilic base such as DIPEA (3.0 eq). Stir at room temperature for 4-12 hours. Purify via standard workup and chromatography.
-
Causality: Coupling reagents like HATU activate the carboxylic acid to facilitate nucleophilic attack by the amine, enabling amide bond formation under mild conditions.
-
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrazolo[1,5-a]pyridine scaffold is a proven pharmacophore for kinase inhibition. Kinases are critical enzymes that regulate cellular processes, and their dysregulation is a hallmark of cancer.[1]
Mechanism of Action
Many kinase inhibitors based on this scaffold act as ATP-competitive inhibitors. The heterocyclic core functions as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a flexible loop connecting the N- and C-lobes of the enzyme. The substituents installed at the C4 and C2 positions then project into distinct pockets of the ATP-binding site, determining the inhibitor's potency and selectivity.
Structure-Activity Relationship (SAR) Exploration
By synthesizing a library of analogues using the reactions described above, researchers can systematically probe the SAR. For example, installing different aryl groups at the C4-position via Suzuki coupling can explore interactions in the solvent-exposed region, while varying the amide at the C2-position can optimize interactions within a deeper pocket.
| Compound ID | R¹ (at C4) | R² (at C2-amide) | Target Kinase IC₅₀ (nM) |
| A-01 | -Br (Starting Material) | -OEt | >10,000 |
| A-02 | -Phenyl | -OEt | 850 |
| A-03 | -4-Fluorophenyl | -OEt | 520 |
| A-04 | -4-Fluorophenyl | -NH(Cyclopropyl) | 45 |
| A-05 | -4-Fluorophenyl | -NH(Morpholinoethyl) | 15 |
| This is a hypothetical data table to illustrate the SAR concept. |
Targeting a Key Signaling Pathway
Inhibitors derived from this scaffold could target kinases like B-Raf or MEK in the MAPK/ERK pathway, which is frequently hyperactivated in cancers like melanoma.[1]
Caption: The MAPK/ERK pathway, a target for kinase inhibitors.
Conclusion and Future Outlook
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is more than a simple chemical; it is a strategically designed platform for innovation in drug discovery. Its dual functional handles allow for extensive and systematic chemical exploration, making it an exceptionally valuable building block for generating diverse compound libraries. The proven success of the underlying pyrazolo[1,5-a]pyridine scaffold in targeting therapeutically relevant enzymes, particularly protein kinases, provides a strong rationale for its continued use. Future efforts will likely focus on leveraging this scaffold to develop next-generation inhibitors with improved selectivity profiles, novel mechanisms of action, and enhanced drug-like properties to address unmet medical needs.
References
-
Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Quiroga, J., & Abonía, R. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
ResearchGate. (n.d.). Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... [Link]
-
Kavitha, G., et al. (2024). Pyrazolo[1,5- a]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]
-
Siddiqui, S., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules. [Link]
-
CP Lab Safety. (n.d.). ethyl 4-bromopyrazolo[1, 5-a]pyridine-3-carboxylate, min 97%, 100 mg. [Link]
-
Talukdar, A. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate () for sale [vulcanchem.com]
An In-depth Technical Guide to the Solubility of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate in Organic Solvents for Pharmaceutical Research and Development
Abstract
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. The solubility of this intermediate in organic solvents is a fundamental physical property that dictates its handling, purification, and application in subsequent synthetic steps, as well as influencing the formulation strategies for its derivatives. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will explore the theoretical underpinnings of solubility, present a systematic approach to solvent selection, detail a robust experimental protocol for quantitative measurement, and discuss the practical implications of solubility data in purification and drug development workflows. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of solubility to accelerate their research and development efforts.
Introduction to Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Molecular Structure and Physicochemical Properties
The structure of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is characterized by a fused bicyclic pyrazolo[1,5-a]pyridine core. This heterocyclic system is relatively rigid and planar. Key functional groups that dictate its solubility behavior include:
-
The Pyrazolo[1,5-a]pyridine Core: The nitrogen atoms within the fused rings can act as hydrogen bond acceptors.
-
The Ethyl Ester Group (-COOEt) at position 2: This group adds moderate polarity and possesses hydrogen bond acceptor capabilities at its carbonyl and ether oxygen atoms. It also provides a site for potential hydrolysis into a more polar carboxylic acid.
-
The Bromine Atom (-Br) at position 4: This electron-withdrawing group introduces a degree of polarity and can participate in halogen bonding, which may influence crystal packing and interactions with specific solvents.[1]
Based on this structure, the compound is predicted to be moderately polar and lipophilic. While direct experimental data for this specific molecule is scarce, a related compound, Ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, has a calculated LogP of 2.28, indicating moderate lipophilicity and favoring permeability across biological membranes.[1] This suggests that Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate will exhibit low solubility in water but should be soluble in various organic solvents, particularly polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[1]
Significance in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of molecules with diverse biological activities, including kinase inhibition and antiviral effects.[1][2] The bromine atom at the 4-position is particularly valuable as it serves as a chemical handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the synthesis of complex molecular libraries for screening.
The Critical Role of Solubility Data
A thorough understanding of solubility is not merely academic; it is a cornerstone of efficient and successful drug development. Key processes governed by solubility include:
-
Reaction Kinetics: The choice of solvent can determine whether a reaction proceeds in a homogeneous or heterogeneous phase, directly impacting reaction rates and outcomes.
-
Purification: Techniques like recrystallization and chromatography are entirely dependent on differential solubility.[3][4] Selecting an appropriate solvent system is critical for achieving high purity and yield.
-
Formulation: For preclinical testing, compounds are often dissolved in vehicles like DMSO or ethanol. Poor solubility can lead to precipitation and inaccurate results in biological assays.
Theoretical Principles of Solubility
The dissolution of a crystalline solute in a solvent is a thermodynamically driven process. The overarching principle is that "like dissolves like," meaning substances with similar intermolecular forces are more likely to be miscible.[5][6]
Intermolecular Forces and Polarity
Solubility is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
-
Polar Solvents: These solvents, such as ethanol and water, have large dipole moments and can engage in hydrogen bonding. They are effective at dissolving polar solutes.
-
Non-Polar Solvents: Solvents like hexane and toluene have low dipole moments and interact primarily through weaker van der Waals forces. They are best for dissolving non-polar, lipophilic solutes.[6]
-
Polar Aprotic Solvents: Solvents like acetone and ethyl acetate have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are excellent for dissolving a wide range of compounds with intermediate polarity.
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, with its ester and bromo functionalities, is expected to have the highest solubility in polar aprotic and some polar protic solvents.
Factors Influencing Solubility Measurement
Obtaining accurate and reproducible solubility data requires careful control of several experimental parameters:[7]
-
Temperature: For most solids, solubility increases with temperature.[8] This relationship is fundamental to the technique of recrystallization.
-
Solid-State Properties: The crystalline form (polymorph) of the solute can significantly impact solubility. Amorphous forms are generally more soluble than their crystalline counterparts.
-
Equilibrium Time: Dissolution is not instantaneous. Sufficient time and agitation are required for the solution to reach thermodynamic equilibrium, a state of saturation.[9]
A Systematic Approach to Solvent Selection
Due to the lack of published quantitative data for this specific compound, a systematic experimental approach is necessary. The selection of initial screening solvents should be guided by both theoretical principles and practical data from related compounds.
Solvent Classification for Screening
A diverse set of solvents should be chosen to probe a range of polarities and interaction types.
| Solvent Class | Example Solvents | Dielectric Constant (20°C) | Key Characteristics |
| Non-Polar | n-Hexane, Toluene | 1.9, 2.4 | Dissolves non-polar compounds. |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | Good general solvent for many organics. |
| Ethyl Acetate (EtOAc) | 6.0 | Medium polarity, common for chromatography. | |
| Acetone | 21.0 | Dissolves a wide range of polarities. | |
| Acetonitrile (ACN) | 37.5 | Used in HPLC and for recrystallization.[2] | |
| Dimethylformamide (DMF) | 36.7 | High polarity, strong solvent. | |
| Dimethyl Sulfoxide (DMSO) | 47.0 | Very high polarity, dissolves many poorly soluble compounds.[1] | |
| Polar Protic | Methanol (MeOH) | 33.0 | Can act as H-bond donor and acceptor. |
| Ethanol (EtOH) | 24.6 | Common recrystallization solvent.[3] | |
| Isopropanol (IPA) | 19.9 | Less polar than ethanol. |
Predictive Workflow for Solvent Screening
The following workflow provides a logical progression for identifying suitable solvents for various applications.
Caption: Figure 1. Predictive workflow for solvent screening.
Experimental Determination of Solubility: A Validated Protocol
For quantitative analysis, the isothermal saturation shake-flask method is the gold standard, providing thermodynamically accurate equilibrium solubility data.[9][10] Adherence to Good Laboratory Practice (GLP) is paramount for data integrity.[11][12]
The Isothermal Saturation Shake-Flask Method
This protocol ensures that a saturated solution is achieved and accurately measured.
Materials and Equipment:
-
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Protocol:
-
Preparation: Add an excess amount of the solid compound (e.g., 20-30 mg) to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C). Agitate at a consistent speed (e.g., 150 rpm) for a minimum of 24-48 hours to ensure equilibrium is reached.[8] Some systems may require longer.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 2-4 hours to allow the excess solid to sediment.[10] For finely dispersed solids, centrifuge the vials (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial for analysis. This step is critical to remove any undissolved microparticles.
-
Quantification:
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Analyze the filtered sample and the calibration standards by a validated HPLC-UV method.
-
Calculate the concentration of the compound in the sample by comparing its peak area to the calibration curve.
-
Express solubility in mg/mL and mol/L.
-
Workflow for Quantitative Solubility Determination
Caption: Figure 2. Experimental workflow for the shake-flask method.
Data Presentation and Interpretation
Qualitative Solubility Profile (Predicted)
Based on the structural analysis and literature on related pyrazolo[1,5-a]pyridine derivatives, a qualitative solubility profile can be predicted. This serves as a useful starting point for experimental work.
| Solubility Class | Solvents | Rationale / Application |
| Freely Soluble | DMSO, DMF | Strong polar aprotic solvents; ideal for creating high-concentration stock solutions for biological screening.[1] |
| Soluble | Dichloromethane, Chloroform, Acetone | Good solvents for carrying out chemical reactions and for use as eluents in normal-phase chromatography. |
| Sparingly Soluble | Ethyl Acetate, Acetonitrile, Ethanol, Methanol | Soluble with heating. Excellent candidates for recrystallization and for mixed-solvent chromatography systems.[2][3] |
| Insoluble | Water, n-Hexane, Heptane | Highly polar (water) or non-polar (alkanes) solvents are unlikely to effectively solvate the moderately polar compound. |
Template for Quantitative Data
Experimental results should be meticulously recorded in a structured table to allow for easy comparison and analysis.
| Solvent | Solvent Class | Dielectric Constant | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Ethanol | Polar Protic | 24.6 | 25.0 | Data | Data |
| e.g., Ethyl Acetate | Polar Aprotic | 6.0 | 25.0 | Data | Data |
| e.g., Toluene | Non-Polar | 2.4 | 25.0 | Data | Data |
| ... | ... | ... | ... | ... | ... |
Practical Applications in Research and Development
Optimizing Recrystallization for Purification
Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Sources
- 1. Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate () for sale [vulcanchem.com]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. Solubility Measurements | USP-NF [uspnf.com]
- 8. m.youtube.com [m.youtube.com]
- 9. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 12. proto.ufsc.br [proto.ufsc.br]
The Genesis and Evolution of Pyrazolo[1,5-a]pyridine Synthesis: A Technical Guide for Chemical Innovators
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities. This guide provides an in-depth exploration of the discovery and historical evolution of its synthesis. We will navigate from the foundational cyclocondensation strategies of the mid-20th century to the sophisticated and highly efficient [3+2] cycloaddition and multi-component reactions that define the state-of-the-art. This document is designed for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the causal relationships behind synthetic choices, detailed experimental protocols, and a comparative analysis of key methodologies.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The fusion of a pyrazole and a pyridine ring creates the pyrazolo[1,5-a]pyridine bicyclic system, a privileged scaffold in drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen atoms confer upon it the ability to interact with a wide array of biological targets. This has led to the development of numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology, demonstrating the enduring relevance of this heterocyclic motif. The historical development of synthetic routes to this core is a compelling narrative of increasing elegance, efficiency, and versatility in organic chemistry. While the closely related pyrazolo[1,5-a]pyrimidines were first synthesized in the mid-20th century, the exploration of the pyrazolo[1,5-a]pyridine scaffold followed a similar trajectory of innovation.
The Dawn of Synthesis: Classical Cyclocondensation Reactions
The earliest and most fundamental approaches to the pyrazolo[1,5-a]pyridine core relied on the principles of cyclocondensation. This strategy involves the reaction of a precursor bearing a pyrazole or pyridine ring with a reagent that enables the formation of the second fused ring.
The Cornerstone Reaction: Aminopyrazoles and 1,3-Dicarbonyl Compounds
The most traditional and widely adopted cyclocondensation method involves the reaction of 3- or 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[1] This approach offers a straightforward entry into the pyrazolo[1,5-a]pyridine system, with the substitution pattern of the final product being dictated by the choice of starting materials.
The causality behind this experimental choice lies in the nucleophilicity of the amino group on the pyrazole ring and the electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl compound. The reaction typically proceeds under acidic or basic conditions, which serve to activate the carbonyl groups or enhance the nucleophilicity of the amino group, respectively.
Mechanism of Cyclocondensation:
The reaction is believed to proceed through an initial nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a vinylogous amide intermediate. Subsequent intramolecular cyclization via attack of the pyrazole ring nitrogen onto the second carbonyl group, followed by dehydration, leads to the aromatic pyrazolo[1,5-a]pyridine core.
Figure 1: Generalized workflow of the cyclocondensation approach.
Representative Experimental Protocol: Synthesis of 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine (A Pyrimidine Analog Illustrating the General Principle)
A similar protocol can be adapted for pyrazolo[1,5-a]pyridine synthesis by using appropriate pyridine-based precursors.
-
Step 1: To a solution of 5-amino-3-methylpyrazole (1.0 g, 10.3 mmol) in glacial acetic acid (20 mL), add acetylacetone (1.1 g, 11.0 mmol).
-
Step 2: Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Step 3: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Step 4: Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Step 5: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Step 6: Recrystallize the crude product from ethanol to afford the pure 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine.
A Paradigm Shift: The Advent of [3+2] Cycloaddition Reactions
A significant leap forward in the synthesis of pyrazolo[1,5-a]pyridines came with the development of [3+2] cycloaddition reactions. This powerful strategy involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).[2]
N-Aminopyridinium Ylides as Key 1,3-Dipoles
The most prominent [3+2] cycloaddition approach utilizes N-aminopyridinium ylides as the 1,3-dipole. These reactive intermediates can be generated in situ from the corresponding N-aminopyridinium salts by treatment with a base. The ylides then readily react with a variety of dipolarophiles, including alkynes and electron-deficient alkenes, to construct the pyrazolo[1,5-a]pyridine skeleton with high regioselectivity.[3]
The choice of this methodology is driven by its versatility and efficiency. A wide range of substituents can be introduced into the final product by simply varying the substitution pattern on the starting N-aminopyridine and the dipolarophile.
Mechanism of [3+2] Cycloaddition:
The reaction proceeds via a concerted or stepwise cycloaddition of the N-aminopyridinium ylide to the dipolarophile. This is followed by an oxidative aromatization step to yield the final pyrazolo[1,5-a]pyridine product.[2]
Figure 2: Key steps in the [3+2] cycloaddition synthesis.
Representative Experimental Protocol: Synthesis of Functionalized Pyrazolo[1,5-a]pyridines via Oxidative [3+2] Cycloaddition [2]
-
Step 1: In an oven-dried flask under an argon atmosphere, dissolve the N-aminopyridine (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.2 mmol) in N-methylpyrrolidone (NMP) (3 mL).
-
Step 2: Stir the reaction mixture at room temperature under an oxygen atmosphere (balloon) for 12-24 hours. Monitor the reaction progress by TLC.
-
Step 3: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Step 4: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 5: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pyrazolo[1,5-a]pyridine.
Modern Innovations: Efficiency and Complexity
Building upon these foundational methods, contemporary research has focused on enhancing the efficiency, scope, and environmental friendliness of pyrazolo[1,5-a]pyridine synthesis.
Multi-Component Reactions (MCRs)
Multi-component reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, have emerged as a powerful tool for the rapid generation of molecular diversity. Several MCRs have been developed for the synthesis of pyrazolo[1,5-a]pyridines, often combining the principles of cyclocondensation with other transformations in a one-pot process.
Microwave-Assisted Synthesis
The use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in both cyclocondensation and cycloaddition reactions for the synthesis of pyrazolo[1,5-a]pyridines.[4] This technique provides a more energy-efficient and often higher-yielding alternative to conventional heating methods.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to a particular pyrazolo[1,5-a]pyridine derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
| Methodology | Advantages | Disadvantages | Typical Yields |
| Cyclocondensation | Simple, readily available starting materials, good for specific substitution patterns. | Can require harsh conditions, limited regioselectivity with unsymmetrical diketones. | 40-80% |
| [3+2] Cycloaddition | High versatility, excellent regioselectivity, milder reaction conditions. | Requires synthesis of N-aminopyridinium salts, may require an oxidant. | 60-95%[2] |
| Multi-Component Reactions | High atom economy, operational simplicity, rapid access to libraries of compounds. | Can be challenging to optimize, may have limited substrate scope. | Variable, often 50-85% |
| Microwave-Assisted Synthesis | Significantly reduced reaction times, often improved yields, enhanced reaction control. | Requires specialized equipment. | Often improves yields of conventional methods by 10-20% or more.[4] |
Conclusion and Future Outlook
The synthesis of pyrazolo[1,5-a]pyridines has evolved from classical cyclocondensation reactions to highly sophisticated and efficient cycloaddition and multi-component strategies. This progression reflects the broader trends in organic synthesis towards greater control, efficiency, and sustainability. Future innovations in this field will likely focus on the development of novel catalytic systems, the expansion of the substrate scope for existing methods, and the application of flow chemistry for the continuous and scalable production of these valuable heterocyclic compounds. The rich history and ongoing development of pyrazolo[1,5-a]pyridine synthesis ensure its continued importance in advancing the frontiers of chemical and pharmaceutical research.
References
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). National Institutes of Health. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. Available at: [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). National Institutes of Health. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). National Institutes of Health. Available at: [Link]
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022). ACS Publications. Available at: [Link]
-
An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. (2018). Indian Academy of Sciences. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. ResearchGate. Available at: [Link]
-
Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. Available at: [Link]
-
Synthesis of Pyrazolo[1,5-A]Pyridines: [3+2] Cycloaddition of N-Aminopyridines and Enaminones. ResearchGate. Available at: [Link]
-
Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate: A Guide to Chemical Stability and Optimal Storage Conditions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its utility in the synthesis of novel therapeutic agents is contingent upon its purity and stability. This guide provides a comprehensive analysis of the factors influencing the chemical stability of this compound. Based on the fundamental principles of organic chemistry and data from analogous structures, we delineate potential degradation pathways and establish a framework for optimal storage and handling. Furthermore, we provide detailed, actionable protocols for researchers to validate and monitor the stability of their own laboratory samples, ensuring the integrity of their experimental outcomes.
Introduction: The Synthetic Value of a Core Scaffold
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with applications as kinase inhibitors, and anti-inflammatory and anti-cancer agents.[1][2] The title compound, Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, is a functionalized derivative designed for synthetic elaboration. The bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations.[1]
Given its role as a critical starting material, maintaining the chemical integrity of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is paramount. Degradation can introduce impurities that may complicate subsequent synthetic steps, reduce yields, and potentially lead to downstream products with altered biological profiles. This document serves as a technical guide to understanding and controlling the stability of this important reagent.
Molecular Structure and Inherent Stability Factors
The stability of a molecule is intrinsically linked to its structure. Three key features of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate dictate its reactivity and potential for degradation: the fused heterocyclic core, the ethyl ester group, and the carbon-bromine bond.
-
The Pyrazolo[1,5-a]pyridine Core: This fused aromatic system is generally stable due to electron delocalization across the two rings. It is not prone to facile oxidation or reduction under typical laboratory conditions. However, the nitrogen atoms can be protonated under strongly acidic conditions, which may alter reactivity.
-
The Ethyl Ester Functional Group: Ester groups are susceptible to hydrolysis, a reaction that cleaves the ester bond to form a carboxylic acid and an alcohol. This process is significantly accelerated by the presence of acids or bases and water. The resulting carboxylic acid impurity could interfere with subsequent reactions, particularly those sensitive to pH or requiring a free ester for reactivity.
-
The Carbon-Bromine (C-Br) Bond: Aryl bromides are generally stable but can be susceptible to degradation under specific conditions. Exposure to high-energy ultraviolet (UV) light can induce homolytic cleavage of the C-Br bond, leading to radical-mediated side reactions. Additionally, while robust, the C-Br bond can be cleaved by certain strong nucleophiles or under reductive conditions, particularly those involving transition metal catalysts.[3][4]
Potential Degradation Pathways
Based on the functional groups present, we can anticipate three primary degradation pathways under suboptimal storage or handling conditions.
-
Hydrolytic Cleavage: This is the most probable degradation pathway. The presence of ambient moisture, especially in combination with trace acidic or basic impurities on glassware or in solvents, can catalyze the hydrolysis of the ethyl ester to 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.
-
Photodegradation: While less common for aryl bromides than for alkyl bromides, prolonged exposure to direct sunlight or other sources of UV radiation can provide sufficient energy to break the C-Br bond, initiating radical chain reactions and leading to a complex mixture of impurities.
-
Thermal Decomposition: Like most complex organic molecules, the compound will decompose at elevated temperatures. The exact decomposition temperature is not widely reported, but prolonged exposure to heat, even well below the melting point, can accelerate other degradation processes like hydrolysis.
Caption: Workflow for long-term stability assessment.
Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This method is designed to separate the parent compound from more polar impurities, such as the hydrolyzed carboxylic acid. The development of HPLC methods is a standard approach for analyzing pyridine derivatives. [5][6]
-
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260, Waters Alliance).
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic Acid (FA), LC-MS grade.
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
-
Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Dilute 1:10 in the same solvent for a working concentration of 100 µg/mL.
-
Transfer to an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm.
-
Gradient Program:
-
0.0 min: 30% B
-
15.0 min: 95% B
-
17.0 min: 95% B
-
17.1 min: 30% B
-
20.0 min: 30% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage (% Area).
-
The primary hydrolysis impurity, being more polar, should have a shorter retention time than the parent ester.
-
Protocol: Structural Confirmation and Impurity Identification by LC-MS
This protocol confirms the identity of the main peak and helps identify potential degradation products.
-
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source.
-
-
Methodology:
-
Use the same sample preparation and HPLC conditions as described in Protocol 5.1.
-
Divert the flow from the HPLC into the mass spectrometer.
-
Operate the MS in positive ion mode (ESI+).
-
Scan a mass range from m/z 100 to 500.
-
Expected Masses:
-
Parent Compound: The expected [M+H]⁺ ion for C₁₀H₉BrN₂O₂ is m/z 269.0/271.0, corresponding to the bromine isotopes (⁷⁹Br/⁸¹Br).
-
Hydrolysis Product: The expected [M+H]⁺ ion for the carboxylic acid (C₈H₅BrN₂O₂) is m/z 241.0/243.0.
-
-
Conclusion
While Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a relatively stable solid, its long-term integrity depends on mitigating risks from moisture, light, and heat. The most significant and probable degradation pathway is the hydrolysis of the ethyl ester. Adherence to the recommended storage protocols—specifically refrigeration under an inert, dry atmosphere and protection from light—is critical for preserving the compound's purity. Researchers are strongly encouraged to implement routine analytical verification using the provided HPLC and LC-MS protocols to ensure the quality of their starting material, thereby guaranteeing the reliability and reproducibility of their synthetic endeavors.
References
- Vulcanchem. Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate for sale.
-
PubChem. Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
- CP Lab Safety. ethyl 4-bromopyrazolo[1, 5-a]pyridine-3-carboxylate, min 97%, 100 mg.
-
IndiaMART. Ethyl 5-Bromopyrazolo 1,5-a Pyridine-3-Carboxylate. Available from: [Link]
-
Joshi, G., & Adimurthy, S. (2017). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Industrial & Engineering Chemistry Research. ACS Publications. Available from: [Link]
-
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]
- ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guide.
-
ResearchGate. Sustainable bromination of organic compounds: A critical review. Available from: [Link]
-
ICL Group. BROMINE - Safety Handbook. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS for Pyridine. Available from: [Link]
-
National Institutes of Health. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Available from: [Link]
-
OSHA. Pyridine Analysis Method. Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
Sources
Methodological & Application
Suzuki-Miyaura coupling protocol using Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
An Application Guide to the Suzuki-Miyaura Coupling of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and functional materials. This application note provides a comprehensive and technically robust guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. We delve into the mechanistic underpinnings of the reaction, offer a validated, step-by-step experimental protocol, and present optimization strategies to empower researchers in medicinal chemistry and materials science. The aim is to provide a self-validating system that ensures reproducibility and high yields in the synthesis of diverse 4-aryl and 4-heteroaryl pyrazolo[1,5-a]pyridine derivatives.
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridines
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis, a distinction recognized by the 2010 Nobel Prize in Chemistry.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents make it an indispensable tool.[2]
Within the vast landscape of heterocyclic chemistry, the pyrazolo[1,5-a]pyridine core is of particular significance. This scaffold is present in numerous biologically active compounds, exhibiting properties ranging from kinase inhibition to antimicrobial and anti-inflammatory activities. The ability to functionalize specific positions of this ring system is paramount for structure-activity relationship (SAR) studies in drug discovery. Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate serves as a key building block, where the bromine atom at the C4-position provides a reactive handle for diversification via cross-coupling reactions.[3]
This guide provides an expert-level protocol for coupling this specific substrate, explaining the causal factors behind each experimental choice to ensure both success and a deeper understanding of the process.
Mechanistic Rationale: The "Why" Behind the Protocol
The Suzuki-Miyaura coupling is a complex catalytic process driven by a palladium center cycling between its Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is critical for troubleshooting and optimization. The three key steps are oxidative addition, transmetalation, and reductive elimination.[5][6]
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Pillar 1: Oxidative Addition This is often the rate-determining step where the Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.[7] The electron-deficient nature of the pyrazolopyridine ring system facilitates this step compared to more electron-rich aryl bromides.[4]
Pillar 2: Transmetalation This step involves the transfer of the organic moiety (R²) from the boron atom to the palladium(II) center. This process is not spontaneous and requires activation by a base.[8] The base's primary role is to form a more nucleophilic boronate "ate" complex ([R²-B(OH)₃]⁻) from the boronic acid.[9][10] This activated species then readily exchanges its organic group with the halide on the palladium complex.
Pillar 3: Reductive Elimination The final step involves the two organic groups (R¹ and R²) coupling together, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6] Bulky, electron-rich phosphine ligands on the palladium catalyst are known to accelerate this step, which is crucial for achieving high turnover numbers.[2]
The Critical Role of Reagents
-
Palladium Catalyst & Ligand: While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results, especially for challenging heteroaromatic substrates.[2][8] They enhance catalyst stability and promote the key oxidative addition and reductive elimination steps. For heterocyclic systems, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a widely trusted and reliable precatalyst.[11]
-
Base: The choice of base is critical and can dramatically affect yield.[10]
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.[4] Cs₂CO₃ is often superior due to its higher solubility in organic solvents and the ability of the cesium cation to facilitate the catalytic cycle, but it is more expensive. K₃PO₄ is a stronger base and can be effective when weaker bases fail, particularly with less reactive aryl chlorides or hindered substrates.[2]
-
-
Solvent: The solvent system must solubilize the reactants and stabilize the catalytic species.[4]
-
Common Solvents: Ethers like 1,4-dioxane or tetrahydrofuran (THF), and aromatic hydrocarbons like toluene are frequently used.[1][4]
-
Aqueous Mixtures: Reactions are often run in a biphasic mixture (e.g., dioxane/water). The aqueous phase helps dissolve the inorganic base, facilitating the formation of the active boronate species.[1][12] The choice of solvent can be more complex than simply polarity, as some solvents can coordinate to the palladium center and influence selectivity.[12][13][14]
-
Validated Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate on a standard laboratory scale.
Materials & Equipment
| Reagent/Material | Grade/Purity | Notes |
| Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate | >97% | The key substrate. |
| Aryl/Heteroarylboronic Acid | >97% | The coupling partner. |
| [Pd(dppf)Cl₂]·CH₂Cl₂ | Catalyst | A reliable precatalyst for heteroaryl couplings. |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Anhydrous | Base. Ensure it is finely powdered. |
| 1,4-Dioxane | Anhydrous | Main reaction solvent. |
| Deionized Water | N/A | Co-solvent. Should be degassed. |
| Argon or Nitrogen Gas | High Purity | For maintaining an inert atmosphere. |
| Ethyl Acetate, Hexanes, Brine, Anhydrous Na₂SO₄ | Reagent Grade | For work-up and purification. |
| Equipment | ||
| Schlenk flask, Condenser, Magnetic stir plate/stir bar | Standard reaction setup. | |
| Inert gas line (manifold), Vacuum pump | For creating an oxygen-free environment. | |
| Syringes, Needles | For transfer of degassed solvents. |
Step-by-Step Methodology
Caption: A generalized experimental workflow for the Suzuki-Miyaura protocol.
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Degassing: Seal the flask and carefully evacuate the atmosphere using a vacuum pump, then backfill with argon gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and deionized water (1 mL) that have been previously degassed by bubbling with argon for at least 20 minutes.
-
Catalyst Addition: Briefly remove the septum and add the [Pd(dppf)Cl₂]·CH₂Cl₂ catalyst (0.03 mmol, 3 mol%) against a positive flow of argon.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (15 mL) and transfer to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient eluent, e.g., 10% to 50% ethyl acetate in hexanes) to afford the pure 4-substituted product.
Scope and Optimization Guidelines
The success of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and conditions. The following table provides a starting point for optimization.
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base (2.0 eq) | Solvent (v/v) | Temp (°C) | Time (h) | Expected Yield |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | Good-Excellent |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | Excellent |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 18 | Moderate-Good |
| 4 | Thiophene-3-boronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 18 | Good |
| 5 | 2-Pyridylboronic acid | Pd₂(dba)₃ (1.5%) / SPhos (3%) | K₃PO₄ | Dioxane | 100 | 24 | Variable |
Troubleshooting & Field Insights
-
Low Yield / No Reaction: If the reaction stalls, consider a more active catalyst system (e.g., a palladacycle precatalyst like XPhos Pd G3) or a stronger base like K₃PO₄. Ensure the system is rigorously free of oxygen.
-
Debromination: The observation of a debrominated starting material (Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate) can occur, particularly with electron-rich boronic acids or at high temperatures.[15] This side reaction can sometimes be suppressed by lowering the reaction temperature, using a milder base (like KF), or changing the solvent.
-
Protodeboronation: Boronic acids can be unstable and undergo decomposition (protodeboronation), especially electron-deficient or heteroaromatic ones.[4] Using a slight excess (1.2-1.5 equivalents) of the boronic acid is standard practice to compensate for this. For particularly sensitive substrates, using the corresponding boronate ester (e.g., pinacol ester) can improve stability and results.[4]
-
2-Pyridyl Couplings: Coupling with 2-pyridylboronic acids is notoriously difficult due to catalyst inhibition by the pyridine nitrogen.[16] These reactions often require specialized ligands (like SPhos or phosphine oxides) and stronger, non-aqueous conditions, often with a base like KF or K₃PO₄.[16]
Conclusion
This application note provides a scientifically grounded and actionable protocol for the Suzuki-Miyaura coupling of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. By understanding the underlying mechanism and the specific roles of each reagent, researchers can confidently apply this methodology to synthesize diverse libraries of 4-substituted pyrazolo[1,5-a]pyridines. The provided protocol serves as a robust starting point, while the optimization and troubleshooting guide offers the necessary insights to adapt the reaction for a wide array of boronic acid coupling partners, thereby accelerating research and development in medicinal chemistry and related fields.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Link
-
Gagnon, A., & Duchemin, M. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Link
-
NIH. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Link
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Link
-
Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(11), 5149-5157. Link
-
Wikipedia. Suzuki reaction. Link
-
Organic Chemistry Portal. Suzuki Coupling. Link
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(32), 11390-11401. Link
-
BenchChem. A comparative study of different bases in Suzuki-Miyaura coupling reactions. Link
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Link
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Link
-
Ansari, R., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2247-2258. Link
-
Hansen, S., & Johannsen, M. (2019). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 9(1), 35. Link
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Link
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(27), 4695-4698. Link
-
ResearchGate. Effect of different palladium catalysts on the Suzuki-Miyaura coupling. Link
-
NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Link
-
Boufroura, H., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 8(38), 21338-21348. Link
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. Link
-
Vulcanchem. Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate for sale. Link
-
ResearchGate. Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. Link
-
Wei, Y., et al. (2016). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 21(7), 937. Link
-
Szostak, M., et al. (2016). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 18(21), 5692-5695. Link
-
Nolan, S. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(11), 5150-5160. Link
-
Bagley, M. C., & Dale, J. W. (2004). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, 2004(12), 2206-2208. Link
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. Link
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Link
-
MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Link
-
ChemicalBook. Ethyl pyrazole-4-carboxylate synthesis. Link
-
The Royal Society of Chemistry. Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. Link
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Link
-
ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Link
-
Zaitsev, A. V., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 674-683. Link
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate () for sale [vulcanchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Brominated Pyrazolopyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions tailored for the functionalization of brominated pyrazolopyridines. Recognizing the significance of the pyrazolopyridine scaffold in medicinal chemistry, this document offers a detailed examination of key coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Beyond standard protocols, this guide elucidates the underlying mechanistic principles and offers expert insights into catalyst selection, ligand choice, and reaction optimization. Detailed, step-by-step protocols for representative reactions are provided, alongside troubleshooting strategies to address common challenges encountered when working with these N-heterocyclic substrates. The content is structured to empower researchers to rationally design and execute efficient and high-yielding cross-coupling reactions, thereby accelerating the synthesis of novel pyrazolopyridine derivatives for drug discovery and development.
Introduction: The Significance of Pyrazolopyridine Functionalization
The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its prevalence in pharmaceuticals stems from its ability to act as a versatile pharmacophore, capable of engaging with a wide range of biological targets. The functionalization of this heterocyclic system is therefore a critical endeavor in the pursuit of novel therapeutics.
Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds.[1][2] These reactions offer a mild and efficient means to introduce diverse substituents onto the pyrazolopyridine nucleus, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates. This guide will focus on the practical application of these transformative reactions to brominated pyrazolopyridines, which are readily accessible and highly versatile starting materials.
Foundational Principles: The Palladium Catalytic Cycle
A fundamental understanding of the general palladium-catalyzed cross-coupling mechanism is essential for rational reaction design and troubleshooting. The catalytic cycle for most of these reactions proceeds through three key elementary steps: oxidative addition, transmetalation (for coupling reactions like Suzuki, Stille, and Negishi) or migratory insertion (for the Heck reaction), and reductive elimination.[1][3]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the brominated pyrazolopyridine, forming a Pd(II) intermediate.[4] This is often the rate-limiting step of the catalytic cycle.
-
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[1]
Key Cross-Coupling Reactions for Brominated Pyrazolopyridines
The choice of cross-coupling reaction is dictated by the desired bond formation and the nature of the coupling partner. Below are the most pertinent reactions for the functionalization of brominated pyrazolopyridines.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C-C bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[3] This reaction is ideal for synthesizing biaryl and vinyl-substituted pyrazolopyridines.[3]
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct method for the formation of C-N bonds.[5] This reaction is invaluable for introducing primary and secondary amines, as well as a range of N-heterocycles, onto the pyrazolopyridine scaffold.[5][6][7]
Sonogashira Coupling: For C-C (alkynyl) Bond Formation
The Sonogashira coupling is a powerful method for the synthesis of internal alkynes by coupling a terminal alkyne with an aryl or vinyl halide.[8] This reaction, which typically employs a copper co-catalyst, is instrumental in the preparation of alkynyl-substituted pyrazolopyridines, which are versatile intermediates for further transformations.[9]
Heck Reaction: For C-C (alkenyl) Bond Formation
The Heck reaction couples an alkene with an aryl or vinyl halide to form a substituted alkene.[10] This reaction is particularly useful for the synthesis of styrenyl and other vinyl-substituted pyrazolopyridines.[11]
Stille Coupling: An Alternative for C-C Bond Formation
The Stille coupling utilizes organostannane reagents for C-C bond formation.[12][13] While highly effective and tolerant of a wide range of functional groups, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling in many applications.[12][13][14]
Application Notes: Optimizing Reactions with Brominated Pyrazolopyridines
The successful execution of palladium-catalyzed cross-coupling reactions with brominated pyrazolopyridines hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection
The choice of palladium source and ligand is paramount to achieving high catalytic activity and selectivity.[15]
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd(II) precatalysts. | These are common, air-stable sources that are reduced in situ to the active Pd(0) species. |
| Ligands | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[8][16] | These ligands promote oxidative addition, stabilize the catalytic species, and facilitate reductive elimination.[16] |
N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands, often exhibiting higher stability and catalytic activity.[16]
The Critical Role of the Base
The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[17]
| Reaction Type | Recommended Bases | Notes |
| Suzuki-Miyaura | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact reaction efficiency and should be screened for optimal results. |
| Buchwald-Hartwig | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are generally required.[17] |
| Sonogashira | Et₃N, i-Pr₂NEt (DIPEA) | An amine base is typically used to scavenge the HX byproduct.[9] |
| Heck | Et₃N, K₂CO₃, NaOAc | A base is required to regenerate the active Pd(0) catalyst.[10] |
Solvent Selection and Reaction Temperature
The choice of solvent and reaction temperature can profoundly influence reaction rates and yields.
| Solvent | Properties and Common Applications |
| Toluene, Dioxane, THF | Aprotic solvents commonly used for a wide range of cross-coupling reactions. |
| DMF, DMAc | Polar aprotic solvents that can enhance the solubility of reactants and promote reactivity. |
| Water/Organic Biphasic Systems | Often used in Suzuki couplings to facilitate the dissolution of the inorganic base. |
Reaction temperatures typically range from ambient to elevated temperatures (80-120 °C). Microwave irradiation can be a valuable tool to accelerate reactions and improve yields.[18]
Detailed Protocols
The following protocols provide a starting point for the functionalization of brominated pyrazolopyridines. Note: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling of a Brominated Pyrazolopyridine with an Arylboronic Acid
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Brominated pyrazolopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.01-0.05 equiv)
-
XPhos (0.02-0.10 equiv)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water
Procedure:
-
To a dry reaction flask, add the brominated pyrazolopyridine, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Sparge the mixture with the inert gas for 10-15 minutes.
-
Add Pd₂(dba)₃ and XPhos to the flask.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Brominated Pyrazolopyridine with a Secondary Amine
Materials:
-
Brominated pyrazolopyridine (1.0 equiv)
-
Secondary amine (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.02-0.05 equiv)
-
RuPhos (0.04-0.10 equiv)
-
NaOtBu (1.5-2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry reaction flask, add Pd(OAc)₂, RuPhos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by the secondary amine and then the brominated pyrazolopyridine.
-
Heat the reaction mixture to 90-110 °C and stir until complete consumption of the starting material is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of fresh, high-quality palladium precursors and ligands. Perform the reaction under strictly inert conditions. |
| Insufficiently strong base | For Suzuki couplings, try a stronger base like Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig aminations, ensure the base is sufficiently strong (e.g., NaOtBu). | |
| Low reaction temperature | Increase the reaction temperature or consider using microwave irradiation. | |
| Side reactions (e.g., homocoupling, dehalogenation) | Catalyst deactivation or suboptimal ligand | Screen different ligands. Bulky, electron-rich ligands can often suppress side reactions. |
| Presence of oxygen | Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas. | |
| Difficulty in product purification | Residual catalyst or ligands | Use a scavenger resin to remove palladium. Optimize chromatography conditions. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the medicinal chemist, enabling the efficient and versatile functionalization of heterocyclic scaffolds like pyrazolopyridine. A thorough understanding of the reaction mechanisms, coupled with careful optimization of catalysts, ligands, bases, and solvents, is key to success. The protocols and application notes provided herein serve as a robust foundation for researchers to develop novel pyrazolopyridine derivatives, ultimately contributing to the advancement of drug discovery and development.
References
- Vertex AI Search. (2025, September 4).
- Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemistry LibreTexts. (2020, July 1). 17.
- TCI Chemicals. (n.d.).
- Fiveable. (n.d.).
- ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
- JoVE. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- SyntheticPage. (2013, July 10). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- ResearchGate. (2025, August 6). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025, August 7). Suzuki Cross-Couplings on Aryl (Heteroaryl) Bromides and Chlorides with Bulky Aliphatic Phosphines/Pd(0)
- Semantic Scholar. (n.d.).
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
- PubMed. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
- Digital Collections. (2024).
- ACS Publications. (2018).
- ResearchGate. (2025, August 7).
- ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- University of Groningen research portal. (n.d.).
- ResearchGate. (n.d.). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species | Request PDF.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- Wikipedia. (n.d.).
- PubMed. (2007, April 27).
- ResearchGate. (2025, August 6).
- BenchChem. (n.d.). Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine.
- JOCPR. (n.d.).
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- PubMed. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
- Wikipedia. (n.d.). Heck reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Stille reaction.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- NROChemistry. (n.d.). Stille Coupling.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- MDPI. (n.d.).
- ResearchGate. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- National Institutes of Health. (n.d.).
- PMC - NIH. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction.
- Faraday Discussions (RSC Publishing). (n.d.). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
Sources
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. jocpr.com [jocpr.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nobelprize.org [nobelprize.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Use of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate in the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Consequently, kinases have become one of the most important classes of therapeutic targets in modern drug discovery. The development of small molecule kinase inhibitors that compete with adenosine triphosphate (ATP) at its binding site remains a cornerstone of targeted therapy.
Within this field, the pyrazolo[1,5-a]pyridine framework has emerged as a "privileged scaffold."[1] Its structure acts as a bioisostere of adenine, allowing it to form critical hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes of the enzyme.[1] This hinge-binding capability anchors the inhibitor within the ATP pocket, providing a stable foundation for achieving high potency. The clinical success of the RET kinase inhibitor selpercatinib, which is built upon a pyrazolo[1,5-a]pyridine core, validates the therapeutic potential of this heterocyclic system.[1]
This guide focuses on a key building block for accessing this chemical space: Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate . The strategic placement of the bromine atom at the C4 position and the ethyl ester at the C2 position provides orthogonal chemical handles for systematic elaboration, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. The bromine atom is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups that can probe the solvent-exposed regions of the kinase active site. Concurrently, the ethyl ester can be modified, typically via hydrolysis and subsequent amidation, to explore interactions in other nearby sub-pockets.
Reagent Profile: Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Source |
| IUPAC Name | Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate | - |
| CAS Number | 55899-29-1 | [2] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [2] |
| Molecular Weight | 269.09 g/mol | [2] |
| Appearance | Typically an off-white to yellow solid | - |
| Key Reactive Sites | C4-Br (Cross-coupling), C2-Ester (Hydrolysis/Amidation) | [3] |
Safety & Handling:
-
General Precautions: Handle in accordance with good industrial hygiene and safety practices.[4] Use in a well-ventilated area, preferably a chemical fume hood. Avoid formation of dust and aerosols.[4]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[4]
-
First Aid:
-
Storage: Store in a cool, dry, and well-ventilventilated place. Keep the container tightly closed.[4]
Overall Synthetic Strategy & Workflow
The core strategy involves a two-pronged diversification approach. The C4-bromo position serves as the primary site for introducing molecular complexity via palladium-catalyzed cross-coupling. The C2-ester provides a secondary site for modification, often used to fine-tune solubility or engage additional binding interactions.
Protocol I: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile reaction for forming carbon-nitrogen bonds, which are ubiquitous in kinase inhibitors.[6] This protocol describes a general method for coupling an amine to the C4 position of the scaffold.
Rationale: This reaction is chosen for its broad substrate scope and functional group tolerance, allowing for the coupling of various primary and secondary amines under relatively mild conditions.[6] The choice of palladium catalyst, ligand, and base is crucial and may require optimization for specific substrates.[7]
Materials & Equipment:
-
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
-
Amine coupling partner (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2-5 mol%)
-
Phosphine ligand (e.g., (±)-BINAP, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide [NaOtBu], 1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or oven-dried round-bottom flask with condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
Reagents for work-up and purification (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask, add Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq), the amine coupling partner (1.2 eq), sodium tert-butoxide (2.0 eq), and the phosphine ligand (e.g., BINAP, 0.08 eq).[7][8]
-
Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the catalyst.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.04 eq).[8]
-
Add anhydrous, degassed toluene via syringe to the flask. The volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 4-24 hours).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.[7]
-
Transfer the filtrate to a separatory funnel and wash with brine (2x). The brine wash removes the inorganic base and other water-soluble impurities.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[10]
-
-
Characterization:
-
Confirm the structure and purity of the final compound using:
-
Protocol II: In Vitro Kinase Activity Assay (Luminescence-Based)
Once synthesized, the compound's inhibitory effect on its target kinase must be quantified. A luminescence-based ADP detection assay is a robust, high-throughput method for determining inhibitor potency (IC₅₀).[15]
Rationale: This assay measures the amount of ADP produced by the kinase reaction. The luminescent signal is directly proportional to kinase activity.[15] By measuring the decrease in signal in the presence of the inhibitor, a dose-response curve can be generated to calculate the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.
Materials & Equipment:
-
Synthesized inhibitor compound
-
Target kinase enzyme and its specific substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[15]
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay Kit)[15]
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capability
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to sub-nanomolar concentrations).[15]
-
-
Assay Plating:
-
In a 384-well plate, add a small volume (e.g., 1 µL) of each diluted compound or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase enzyme in kinase assay buffer. Add the kinase (e.g., 2.5 µL) to each well, except for the "no enzyme" controls.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[15]
-
Prepare a master mix of the kinase substrate and ATP in assay buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Kₘ) for the specific kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 2.5 µL) to all wells.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Following the manufacturer's protocol for the ADP detection kit, stop the kinase reaction by adding the ADP-Glo™ Reagent (e.g., 5 µL). This reagent simultaneously stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
Add the Kinase Detection Reagent (e.g., 10 µL). This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30 minutes at room temperature.[15]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data: set the average signal of the DMSO control (no inhibitor) as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[16]
-
Conclusion and Future Directions
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a high-value, versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined here provide a robust framework for C-N bond formation via Buchwald-Hartwig amination and subsequent potency evaluation using a standard luminescence-based assay. The data generated from these workflows are essential for establishing initial structure-activity relationships.
Further exploration would involve expanding the synthetic scope to include other cross-coupling reactions (e.g., Suzuki-Miyaura coupling to install C-C bonds) at the C4 position and derivatization of the C2 ester. Promising compounds would then be advanced to selectivity profiling against a panel of other kinases to assess off-target effects, followed by evaluation in cell-based assays to confirm on-target activity in a more biologically relevant context.[17]
References
-
Bollu, V., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. Available at: [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
PMC. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
ResearchGate. (2025). The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of type II kinase inhibitors. ResearchGate. Available at: [Link]
-
ACS Publications. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]
-
NIH. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]
-
bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]
-
NIH. (n.d.). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. National Center for Biotechnology Information. Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
-
NIH. (n.d.). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. National Center for Biotechnology Information. Available at: [Link]
-
NIH. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]
-
NIH. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. PubMed. Available at: [Link]
-
MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
NIH. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central. Available at: [Link]
-
CP Lab Safety. (n.d.). ethyl 4-bromopyrazolo[1, 5-a]pyridine-3-carboxylate, min 97%, 100 mg. CP Lab Safety. Available at: [Link]
-
AWS. (n.d.). Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Amazon Web Services. Available at: [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Angene Chemical. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
NIH. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PubMed Central. Available at: [Link]
-
ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
-
MolPort. (n.d.). Compound ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. MolPort. Available at: [Link]
-
PubChem. (n.d.). Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate. PubChem. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry. Available at: [Link]
-
RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate () for sale [vulcanchem.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. angenechemical.com [angenechemical.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 13. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
Topic: Buchwald-Hartwig Amination of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
An Application Guide for Researchers
This guide provides a detailed examination and a robust protocol for the palladium-catalyzed Buchwald-Hartwig amination of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for successfully synthesizing N-arylated pyrazolo[1,5-a]pyridine derivatives.
Introduction: Significance and Context
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The ability to forge carbon-nitrogen (C-N) bonds to this scaffold is critical for developing new pharmaceutical candidates. The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for C(sp²)-N bond formation in modern organic synthesis.[1][2] It offers a significant improvement over traditional methods like nucleophilic aromatic substitution or Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1][3]
This application note focuses on the amination of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a substrate featuring an electron-deficient, nitrogen-containing heteroaryl system. Successfully coupling amines to this core requires a nuanced understanding of the catalytic system to overcome potential challenges, such as catalyst inhibition by the nitrogen-rich heterocycle.[4]
Mechanism and Key Principles of the Catalytic System
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[5][6] A fundamental understanding of this cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism involves three primary stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[1][7][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The cycle begins with the active L-Pd(0) catalyst inserting into the carbon-bromine bond of the pyrazolo[1,5-a]pyridine substrate. This is often the rate-determining step.[9] The choice of ligand (L) is critical; electron-rich and sterically bulky ligands increase the electron density on the palladium center, facilitating this step.[10][11]
-
Amine Binding & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[8]
-
Reductive Elimination: This final step forms the desired C-N bond, yielding the N-arylated product and regenerating the active L-Pd(0) catalyst, which re-enters the cycle. Sterically hindered ligands are known to accelerate this step.
Component Selection Rationale
-
Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols favor air- and moisture-stable precatalysts .[12][13] Buchwald's G3 and G4 precatalysts, for example, contain the ligand and palladium source in a single, stable complex that reliably generates the active Pd(0) species under reaction conditions, leading to more reproducible results.
-
Ligand: For challenging heteroaryl halides, bulky, electron-rich biaryl monophosphine ligands are the gold standard.[14] Ligands like XPhos , BrettPhos , or RuPhos have proven highly effective.[14][15] Their steric bulk helps prevent catalyst dimerization and accelerates the crucial reductive elimination step, while their electronic properties promote the initial oxidative addition.[10]
-
Base: A strong base is required to ensure the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[16] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[17][18]
-
Solvent: The reaction must be conducted in an anhydrous, aprotic, and deoxygenated solvent to prevent catalyst deactivation.[16] Toluene and 1,4-dioxane are standard choices due to their ability to dissolve the reagents and their high boiling points, which allow for necessary heating.[19][20]
Detailed Experimental Protocol
This section provides a robust, step-by-step protocol for a representative coupling of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate with morpholine.
Reaction Scheme:
(Self-generated image, not from search)
Reagent and Materials Table
| Reagent/Material | Formula | MW ( g/mol ) | Equivalents | Amount | Notes |
| Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate | C₁₀H₉BrN₂O₂ | 285.10 | 1.0 | 285 mg (1.0 mmol) | Substrate |
| Morpholine | C₄H₉NO | 87.12 | 1.2 | 105 mg (1.2 mmol) | Nucleophile. Ensure it is dry. |
| XPhos Pd G3 | C₄₅H₆₀NO₃PPdS | 862.48 | 0.02 | 17.2 mg (0.02 mmol) | Air-stable precatalyst. |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 135 mg (1.4 mmol) | Strong base. Handle in a glovebox as it is hygroscopic. |
| Toluene | C₇H₈ | 92.14 | - | 10 mL | Anhydrous, deoxygenated solvent. |
| Schlenk flask or microwave vial | - | - | - | 25 mL | Must be oven-dried before use. |
| Magnetic stir bar | - | - | - | - | - |
Step-by-Step Methodology
Safety Note: This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or standard Schlenk techniques. All reagents should be handled with appropriate personal protective equipment (PPE).
-
Vessel Preparation: Place an oven-dried 25 mL Schlenk flask containing a magnetic stir bar under an inert atmosphere.
-
Reagent Addition (Solids): In a glovebox or under a positive flow of inert gas, add Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (285 mg, 1.0 mmol), XPhos Pd G3 precatalyst (17.2 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to the flask.
-
Reagent Addition (Liquids): Add anhydrous, deoxygenated toluene (10 mL) to the flask, followed by morpholine (105 mg, 1.2 mmol).
-
Reaction Setup: Seal the flask securely. If using a Schlenk line, perform three vacuum/backfill cycles with inert gas to ensure the atmosphere is free of oxygen.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots until the starting material is consumed (typically 4-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate.
-
Wash the organic layer with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Experimental Workflow Diagram
Caption: A generalized workflow for the Buchwald-Hartwig amination protocol.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the Buchwald-Hartwig amination of heteroaryl halides.[16][18][19][21]
| Observation / Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen or moisture.[16]2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure all solvents and reagents are rigorously dried and degassed. Use an air-stable precatalyst.[16]2. Screen stronger bases (e.g., LHMDS) or switch to a different alkali metal (t-butoxide).3. Increase temperature in 10 °C increments. |
| Hydrodehalogenation | 1. Presence of water.2. β-Hydride elimination side reaction.[1] | 1. Ensure strictly anhydrous conditions.2. Screen different ligands. Sometimes a slightly different steric or electronic profile can disfavor this pathway. |
| Formation of Dark Tar | 1. Reaction temperature is too high, leading to substrate or product decomposition.2. Base incompatibility. | 1. Lower the reaction temperature and accept a longer reaction time.2. Try a weaker base (e.g., K₃PO₄ or Cs₂CO₃) which may be milder on the heterocyclic core. |
| Incomplete Reaction | 1. Insufficient catalyst loading for a challenging substrate.2. Catalyst deactivation over time. | 1. Increase catalyst loading from 2 mol% to 3-5 mol%.2. Consider a second addition of the catalyst partway through the reaction. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the functionalization of heteroaromatic systems like pyrazolo[1,5-a]pyridines. By carefully selecting a modern, air-stable precatalyst with a bulky, electron-rich biarylphosphine ligand and maintaining rigorous anhydrous and anaerobic conditions, researchers can reliably synthesize a diverse array of N-arylated products. The protocol and troubleshooting guide presented here serve as a comprehensive resource for the successful application of this powerful cross-coupling reaction in pharmaceutical and materials science research.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Wang, H., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
- Macmillan Group, Princeton University. Buchwald-Hartwig Chemistry.
-
ResearchGate. (2018). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Daugulis, O., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
-
American Chemical Society Publications. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. [Link]
-
Bera, S. S., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
HAL Open Science. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
American Chemical Society Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
ResearchGate. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Scite.ai. (2013). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
ResearchGate. (2020). Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination. [Link]
-
ResearchGate. (2016). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
American Chemical Society Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
American Chemical Society Publications. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
PubMed. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS Green Chemistry Institute. (2017). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
American Chemical Society Publications. (2008). Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations. The Journal of Organic Chemistry. [Link]
-
ChemRxiv. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. [Link]
-
American Chemical Society Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
YouTube. (2021). Buchwald-Hartwig Coupling. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
ResearchGate. (2017). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
Dalton Transactions. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]
-
ResearchGate. (2017). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
-
Hong, C. I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2020). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. research.rug.nl [research.rug.nl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
- 20. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: Strategic Derivatization of the C2-Ester on Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Core in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine bicyclic system is a cornerstone scaffold in modern drug discovery, recognized for its versatile biological activities.[1][2] This nitrogen-rich heterocycle is a key structural motif in compounds developed as kinase inhibitors, anticancer agents, and therapeutics for neurological disorders.[3][4][5] Its unique electronic properties and rigid conformational structure allow it to effectively interact with various biological targets. Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate serves as a highly valuable starting material in this context. The molecule possesses two key handles for synthetic diversification: a bromine atom at the C4-position, amenable to cross-coupling reactions, and an ethyl ester at the C2-position.
This guide provides a detailed exploration of three fundamental transformations of the C2-ester group: hydrolysis to the corresponding carboxylic acid, amidation to generate carboxamides, and reduction to either the primary alcohol or the aldehyde. These derivatizations unlock access to a vast chemical space, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental design.
Saponification: Accessing the Carboxylic Acid Core
The conversion of the ethyl ester to a carboxylic acid is a gateway reaction, providing an essential intermediate, 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.[4][6] This derivative is a critical building block for subsequent reactions, most notably amide coupling. The standard method for this transformation is base-mediated hydrolysis, or saponification.
Scientific Rationale & Mechanistic Insight
Saponification is a classic ester hydrolysis reaction promoted by a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[7][8] The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (⁻OH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (⁻OEt) leaving group. In the final, irreversible step, the highly basic ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming a stable carboxylate salt.[8][9] An acidic workup is required in a subsequent step to protonate the carboxylate and yield the neutral carboxylic acid.[7]
Caption: Saponification workflow for ester hydrolysis.
Detailed Protocol: Hydrolysis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Materials:
-
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq)
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
1 M Hydrochloric Acid (HCl) aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the starting ester (1.0 eq) in a mixture of methanol (approx. 5-10 mL per gram of ester) and 1 M NaOH solution (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.[7]
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid as a solid.[4][10]
| Parameter | Condition | Rationale |
| Base | NaOH or LiOH | Strong bases that effectively hydrolyze the ester.[7] |
| Solvent | MeOH/H₂O | Co-solvent system to ensure solubility of both the ester and the inorganic base. |
| Stoichiometry | >2 eq. of Base | One equivalent for the hydrolysis, and one to deprotonate the product, driving the equilibrium. |
| Temperature | Room Temp to 50°C | Sufficient to overcome the activation energy without promoting side reactions. |
| Workup | Acidification (HCl) | Protonates the carboxylate salt to yield the desired neutral carboxylic acid. |
Amidation: Forging the Biologically-Relevant Amide Bond
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides is a particularly fruitful avenue in medicinal chemistry, with derivatives showing potent antitubercular activity.[11] Direct conversion from the ester is possible, but a two-step sequence via the carboxylic acid (see Section 1) is often more reliable and versatile.
Scientific Rationale & Mechanistic Insight
Amide bond formation from a carboxylic acid and an amine is a dehydration reaction. This process typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Common coupling agents include carbodiimides (e.g., EDC) or phosphonium salts (e.g., HATU). Alternatively, direct amidation can be achieved under thermal conditions, often with a catalyst like boric acid, which facilitates the dehydration.[12][13]
Caption: General workflow for amide bond formation.
Detailed Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyridine-2-carboxamide
Materials:
-
4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), HATU (1.2 eq), and the chosen amine (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, pour the reaction mixture into water.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with saturated aqueous LiCl solution (to remove residual DMF), followed by water and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel to obtain the desired amide.[11]
Reduction of the Ester: Accessing Alcohols and Aldehydes
Reduction of the C2-ester opens pathways to two other critical functional groups: primary alcohols and aldehydes. The choice of reducing agent is paramount in selectively targeting one over the other.
Complete Reduction to the Primary Alcohol
The primary alcohol, (4-bromopyrazolo[1,5-a]pyridin-2-yl)methanol, is a versatile intermediate for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution.
Scientific Rationale & Mechanistic Insight Strong, non-selective hydride reagents like Lithium Aluminum Hydride (LiAlH₄ or LAH) are required for the complete reduction of an ester to a primary alcohol.[14][15] The mechanism involves two sequential hydride transfers. The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate which then expels the ethoxide leaving group to form an aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxide, which is then protonated during aqueous workup to yield the primary alcohol.[16][17]
Caption: Two-stage hydride reduction of an ester to a primary alcohol with LAH.
Detailed Protocol: LAH Reduction to (4-bromopyrazolo[1,5-a]pyridin-2-yl)methanol
Materials:
-
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq)
-
Lithium Aluminum Hydride (LAH) (1.5-2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Saturated aqueous Sodium Sulfate (Na₂SO₄) solution
Procedure:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add LAH (1.5-2.0 eq) and suspend it in anhydrous THF.
-
Cooling: Cool the LAH suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the ester (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching (Fieser Workup): CAUTION: Exothermic reaction, perform slowly at 0 °C. Sequentially and dropwise add:
-
'x' mL of water (where 'x' is the mass of LAH in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to precipitate the aluminum salts as a filterable solid.[18]
-
-
Filtration: Stir the resulting granular white suspension for 15-30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Isolation: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.
Partial Reduction to the Aldehyde
Stopping the reduction at the aldehyde stage requires a less reactive, sterically hindered hydride reagent and precise temperature control. The resulting 4-bromopyrazolo[1,5-a]pyridine-2-carbaldehyde is a valuable synthon for reactions like reductive amination and Wittig olefination.
Scientific Rationale & Mechanistic Insight Diisobutylaluminium Hydride (DIBAL-H) is the reagent of choice for the partial reduction of esters to aldehydes.[19] At low temperatures (typically -78 °C), DIBAL-H coordinates to the ester carbonyl and delivers a single hydride to form a stable tetrahedral intermediate.[20][21] This intermediate does not collapse to the aldehyde until the reaction is quenched with an aqueous workup.[22] By maintaining the low temperature and using only one equivalent of DIBAL-H, the highly reactive aldehyde is not formed in the presence of excess hydride reagent, thus preventing over-reduction to the alcohol.[23]
Detailed Protocol: DIBAL-H Reduction to 4-bromopyrazolo[1,5-a]pyridine-2-carbaldehyde
Materials:
-
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq)
-
DIBAL-H (1.0 M solution in hexanes or toluene, 1.1-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Methanol (MeOH)
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the ester (1.0 eq) in anhydrous DCM or toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition.[22]
-
Reagent Addition: Add the DIBAL-H solution (1.1-1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.
-
Quenching: While still at -78 °C, slowly add methanol dropwise to quench any excess DIBAL-H.
-
Workup: Remove the cooling bath and add a saturated aqueous solution of Rochelle's salt. Stir vigorously at room temperature until the two layers become clear (this can take several hours and serves to break up the aluminum salt emulsion).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Drying & Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Reagent | DIBAL-H (1.1-1.2 eq) | Bulky hydride source that forms a stable intermediate, preventing over-reduction.[19] |
| Solvent | Anhydrous DCM or Toluene | Aprotic solvents with low freezing points. |
| Temperature | -78 °C (Strictly) | Essential to maintain the stability of the tetrahedral intermediate.[20][21] |
| Workup | Rochelle's Salt | Chelates with aluminum salts, simplifying the workup and preventing emulsions.[22] |
Conclusion
The C2-ester of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a versatile functional group that provides a launchpad for extensive chemical exploration. The protocols detailed herein for hydrolysis, amidation, and selective reduction enable researchers to systematically modify this core scaffold. By understanding the causality behind each experimental choice—from reagent stoichiometry to temperature control—scientists in drug development can confidently and efficiently generate diverse libraries of novel pyrazolo[1,5-a]pyridine derivatives for biological screening, accelerating the discovery of new therapeutic agents.
References
-
OrgoSolver. Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). Available from: [Link]
-
El-Sayed, N. F., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]
-
Organic Synthesis. DIBAL-H Reduction. Available from: [Link]
-
ResearchGate. How to reduce an Ester to aldehyde with no alcohol formation?. (2016). Available from: [Link]
-
Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction Of Esters and Nitriles. Available from: [Link]
-
Abdel-Aziz, H. A., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. Available from: [Link]
-
Orozco-Nieto, J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available from: [Link]
-
Gomma, A. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available from: [Link]
-
Gomma, A. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]
-
ResearchGate. Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (2025). Available from: [Link]
-
Wang, Y., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. Available from: [Link]
-
PubChemLite. 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. Available from: [Link]
-
LookChem. (4-Bromopyridin-2-yl)methanol. Available from: [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]
-
Common Organic Chemistry. Lithium Aluminum Hydride (LAH). Available from: [Link]
-
DAV University. Module II Reduction Reactions - Lecture 14. Available from: [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Available from: [Link]
-
DOI. SUPPORTING INFORMATION. Available from: [Link]
-
CP Lab Safety. 4-bromopyrazolo[1, 5-a]pyridine-2-carboxylic acid, min 97%, 250 mg. Available from: [Link]
-
ChemBK. 4-BroMopyrazolo[1,5-a]pyridine-2-carboxylic acid. Available from: [Link]
- Google Patents. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
-
Saponification (Base Hydrolysis) of Organic Materials. Available from: [Link]
-
Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available from: [Link]
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Available from: [Link]
-
NIH. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][3][20][21]triazines. Available from: [Link]
-
Organic Syntheses. (2012). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Available from: [Link]
-
ResearchGate. How to reduce carboxylic group to alcohol with nitro group untouched?. (2013). Available from: [Link]
-
CP Lab Safety. ethyl 4-bromopyrazolo[1, 5-a]pyridine-3-carboxylate, min 97%, 100 mg. Available from: [Link]
- Google Patents. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
-
TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2024). Available from: [Link]
-
Chemistry LibreTexts. (2023). Saponification. Available from: [Link]
-
MDPI. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Available from: [Link]
-
Khan Academy. (2014). Saponification - Base promoted ester hydrolysis. Available from: [Link]
-
ResearchGate. Direct Boronic Acid Promoted Amidation of Carboxylic Acids with Poorly Nucleophilic Amines. Available from: [Link]
-
ResearchGate. (2024). (PDF) Saponification Process and Soap Chemistry. Available from: [Link]
Sources
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic Acid [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PubChemLite - 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 16. davuniversity.org [davuniversity.org]
- 17. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. orgosolver.com [orgosolver.com]
- 21. researchgate.net [researchgate.net]
- 22. organic-synthesis.com [organic-synthesis.com]
- 23. benchchem.com [benchchem.com]
Application Notes & Protocols: Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of the Pyrazolopyridine Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has fundamentally reshaped the landscape of early-stage drug discovery, offering a more efficient and intelligent alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target.[2][3][4] These initial "hits" serve as high-quality starting points for rational, structure-guided optimization into potent lead compounds.[4][5] This approach is particularly powerful for tackling challenging targets like protein-protein interactions and previously "undruggable" proteins.[2]
The pyrazolopyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry.[6] Its bioisosteric relationship with purines allows it to effectively mimic hinge-binding interactions in the ATP-binding pocket of kinases, a critical class of drug targets implicated in cancer and inflammatory diseases.[6][7] The inherent structural rigidity and defined vector space for chemical modification make pyrazolopyridines, such as Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, ideal candidates for FBDD campaigns.
This document provides a detailed guide to the application of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate as a core fragment for discovering novel therapeutics, with a focus on kinase targets. We will detail its physicochemical properties, provide step-by-step protocols for primary screening and structural validation, and outline a strategic path for hit-to-lead optimization.
Profile of a Core Fragment: Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
The selection of a fragment library is a critical first step in any FBDD campaign.[2] Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate has been chosen for its combination of desirable features that align with the principles of FBDD.
Physicochemical and Structural Properties
A successful fragment must balance complexity, solubility, and synthetic tractability. This compound excels in these areas.
| Property | Value / Characteristic | Rationale for FBDD |
| Molecular Weight | 269.09 g/mol [8] | Complies with the "Rule of Three" (<300 Da), ensuring it is small enough to explore binding pockets efficiently.[9][10] |
| Scaffold | Pyrazolo[1,5-a]pyridine | A known hinge-binding motif for kinases, increasing the probability of identifying hits against this target class.[6][11] |
| Key Functional Groups | Bromo Group (Position 4): | Provides a well-defined vector for synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira).[12] Can also form halogen bonds with the target protein, contributing to binding affinity. |
| Ethyl Ester (Position 2): | Acts as a hydrogen bond acceptor and provides a secondary vector for modification (e.g., hydrolysis to the carboxylic acid for amide coupling). | |
| Nitrogen Atoms: | Serve as key hydrogen bond acceptors for interaction with the kinase hinge region.[6] | |
| Calculated logP | ~2.3 | Indicates moderate lipophilicity, balancing aqueous solubility with the ability to penetrate hydrophobic pockets.[12] |
| Solubility | Soluble in DMSO | Compatible with standard screening buffers after dilution. High solubility is crucial for FBDD to avoid aggregation-based artifacts.[2] |
Rationale for Use in Kinase Inhibition
Kinases are a cornerstone of modern targeted therapy.[6] Most kinase inhibitors target the ATP-binding site. The pyrazolopyridine core is a bioisostere of adenine, the nitrogenous base of ATP, making it an ideal starting point for competitive kinase inhibitor design.[6][7] The nitrogen atoms on the fused ring system are perfectly positioned to form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a critical interaction for potent inhibition.[6]
Experimental Workflow: From Fragment Screening to Structural Validation
The FBDD workflow is an iterative process that relies on sensitive biophysical techniques to detect weak fragment binding events and high-resolution structural methods to guide optimization.[1][4]
Caption: High-level FBDD workflow.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak, transient interactions characteristic of fragment binding.[1][4][13] It provides real-time kinetic data (association and dissociation rates) and affinity measurements (KD).[1]
Objective
To identify fragments from a library, including Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, that bind to a purified target kinase.
Materials
-
SPR Instrument: Biacore, ProteOn XPR36, or similar.
-
Sensor Chip: CM5 (carboxymethylated dextran) sensor chip.
-
Target Protein: Purified kinase of interest (>95% purity), with an N-terminal His-tag or other suitable tag for immobilization.
-
Immobilization Reagents: Amine coupling kit (EDC, NHS), appropriate buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Fragment Library: Fragments, including the title compound, dissolved in 100% DMSO to a stock concentration of 100 mM.
-
Assay Buffer: Running buffer supplemented with 5% DMSO.
Step-by-Step Methodology
-
Chip Preparation and Target Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target kinase (diluted to 20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level (e.g., 8,000-12,000 Response Units, RU) is reached. Causality: This level ensures a robust signal for small fragment binding while minimizing mass transport limitations.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
Create a reference channel by performing the activation and deactivation steps without injecting the protein. Causality: The reference channel is critical for subtracting bulk refractive index changes and non-specific binding, ensuring that the observed signal is due to specific interaction with the target.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting the 100 mM DMSO stocks into Assay Buffer to a final concentration of 200 µM. The final DMSO concentration must be matched across all samples and the running buffer (5%). Causality: Matching DMSO concentration is essential to minimize solvent-mismatch artifacts in the SPR signal.
-
Inject each fragment solution over the target and reference channels for 60 seconds at a flow rate of 30 µL/min, followed by a 120-second dissociation phase.
-
Regenerate the surface between fragment injections if necessary (e.g., with a short pulse of 50 mM NaOH), ensuring complete removal of the previous fragment.
-
A "hit" is typically defined as a compound that produces a stable, concentration-dependent signal significantly above the noise level and distinct from buffer-only injections.
-
-
Data Analysis:
-
Reference-subtract the sensorgrams (Target RU - Reference RU).
-
Fit the binding data to a simple 1:1 Langmuir binding model to determine the equilibrium dissociation constant (KD). For fragments, KD values are typically in the high micromolar (µM) to millimolar (mM) range.[4]
-
Prioritize hits based on binding affinity (KD), ligand efficiency (LE), and chemical tractability.
-
Protocol 2: Hit Validation by X-ray Crystallography
While SPR confirms binding, X-ray crystallography provides the atomic-level detail of the interaction, which is the cornerstone of structure-based design.[5][9][14] It reveals the precise binding location, orientation, and key interactions of the fragment, providing an unambiguous roadmap for chemical optimization.[9][10]
Objective
To determine the three-dimensional structure of the target kinase in complex with Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate to guide subsequent hit-to-lead chemistry.
Materials
-
Protein: Highly purified (>98%), concentrated (~10 mg/mL) target kinase.
-
Fragment: Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate powder.
-
Crystallization Screens: Commercially available sparse-matrix screens.
-
Cryoprotectant: Paratone-N, glycerol, or other suitable cryoprotectant.
-
X-ray Source: Synchrotron beamline or rotating anode X-ray generator.
Step-by-Step Methodology
-
Protein Crystallization:
-
Screen for crystallization conditions of the apo-protein (protein without ligand) using sitting-drop or hanging-drop vapor diffusion methods.
-
Optimize initial crystallization hits to produce single, diffraction-quality crystals (typically >50 µm in the longest dimension). Causality: A robust and reproducible apo-crystal system is a prerequisite for successful fragment soaking.[9]
-
-
Fragment Soaking:
-
Prepare a soaking solution by dissolving the fragment in a solution containing the mother liquor from the protein crystallization drop, supplemented with 10-20% DMSO. The final fragment concentration should be high (e.g., 1-10 mM) to ensure sufficient occupancy in the crystal, given the weak binding affinity.
-
Transfer an apo-protein crystal into the soaking solution and incubate for a period ranging from minutes to overnight. Causality: The soaking time is a balance between allowing the fragment to diffuse into the crystal and maintaining crystal integrity.
-
Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Collect a complete X-ray diffraction dataset from the flash-cooled crystal.
-
Process the diffraction data (indexing, integration, scaling).
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) to confirm the presence and determine the binding pose of the fragment.
-
Refine the protein-fragment complex structure to achieve good R-factors and geometry.
-
Hit-to-Lead: A Structure-Guided Path Forward
The crystallographic data is the most valuable asset for evolving the initial fragment hit. The structure of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate bound to the target kinase will reveal unoccupied pockets adjacent to the fragment and highlight key interactions.
Strategy: Vector-Based Elaboration
The bromine atom at the 4-position is the primary vector for synthetic elaboration. Its position allows for the introduction of new chemical moieties into adjacent sub-pockets of the binding site to form new, affinity-enhancing interactions.
Caption: Hit-to-lead optimization workflow.
Example Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vessel, combine Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1 equivalent), a boronic acid or ester of choice (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like K2CO3 (2 equivalents).
-
Solvent: Use a solvent system such as a 3:1 mixture of dioxane and water.
-
Execution: Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling, perform an aqueous workup and purify the resulting product by column chromatography to yield the elaborated analog.
This iterative process of structural analysis, chemical synthesis, and biological testing is the engine of FBDD, capable of transforming a millimolar fragment into a nanomolar lead candidate.[5]
Conclusion
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate represents a high-quality chemical starting point for fragment-based drug discovery campaigns, particularly against the kinase target class. Its privileged scaffold ensures a high probability of interacting with conserved hinge regions, while its synthetically tractable functional groups provide clear vectors for rapid, structure-guided optimization. By employing sensitive biophysical screening methods like SPR and the detailed structural insights from X-ray crystallography, researchers can leverage this fragment to efficiently discover and develop novel, potent, and selective drug candidates.
References
- Fragment-Based Drug Discovery: A Comprehensive Overview. (2024, February 16).
- What are fragment based drug design methods? (2025, May 21). Vertex AI Search.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (2023). MDPI.
- Fragment-based lead discovery. Wikipedia.
- An Introduction to Fragment-Based Drug Discovery (FBDD). (2022, May 10). Drug Hunter.
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023, April 25). RSC Publishing.
- Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
- Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Semantic Scholar.
- Structure of approved drug with pyrazolopyridine scaffold.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). SciSpace.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxyl
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. PubMed.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024, March 24).
- Crystallographic Fragment Screening in Drug Discovery. SARomics Biostructures.
- Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. (2013, June 24). YouTube.
- Fragment Screening Using X-ray Crystallography. PubMed.
- ethyl 4-bromopyrazolo[1, 5-a]pyridine-3-carboxyl
- BD26230[885276-93-7]Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxyl
- Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. PubMed Central.
- Fragment-based drug discovery. (2004, July 1). PubMed.
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl
- 55899-29-1|Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxyl
- 1363381-49-0|Ethyl 5-bromopyrazolo[1,5-a]pyridine-2-carboxyl
Sources
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. onenucleus.com [onenucleus.com]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. drughunter.com [drughunter.com]
- 5. What are fragment based drug design methods? [synapse.patsnap.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 10. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate () for sale [vulcanchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficient Hydrolysis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Introduction: The Significance of Pyrazolo[1,5-a]pyridine Scaffolds in Modern Drug Discovery
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of biologically active compounds.[1] These motifs are integral to the development of novel therapeutics, demonstrating a wide array of pharmacological activities, including potent protein kinase inhibition for cancer therapy.[2] Specifically, derivatives of this scaffold have been investigated as inhibitors of PI3Kγ/δ for cancer immunotherapy and as neuropeptide Y1 receptor antagonists.[3][4][5] The carboxylic acid functionality at the 2-position is a critical handle for further chemical modifications, such as amide bond formation, enabling the exploration of structure-activity relationships (SAR) and the development of drug candidates with enhanced potency and selectivity.
This document provides a comprehensive guide to the hydrolysis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate to its corresponding carboxylic acid, 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, and offer expert insights to ensure a successful and reproducible synthesis.
Mechanistic Insight: The Chemistry of Ester Hydrolysis
The conversion of an ester to a carboxylic acid via hydrolysis can be achieved under either acidic or basic conditions.[6]
-
Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification.[6] The reaction equilibrium can be challenging to drive to completion and may necessitate elevated temperatures and the removal of the alcohol byproduct.[6]
-
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred due to its irreversible nature.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[7] Subsequently, the ethoxide leaving group is eliminated, yielding the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which is unreactive towards further nucleophilic attack.[6] This final, irreversible deprotonation step drives the reaction to completion.
For the hydrolysis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a base-catalyzed approach is recommended for its efficiency and high conversion rates.
Visualizing the Transformation: Reaction Workflow
The following diagram illustrates the key steps in the base-catalyzed hydrolysis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the efficient and high-yielding synthesis of 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate | 55899-29-1 | C10H9BrN2O2 | 269.10 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |
| Ethanol (EtOH) | 64-17-5 | C2H5OH | 46.07 |
| Deionized Water (H2O) | 7732-18-5 | H2O | 18.02 |
| Hydrochloric Acid (HCl), 1M aqueous solution | 7647-01-0 | HCl | 36.46 |
| Ethyl Acetate (EtOAc) | 141-78-6 | C4H8O2 | 88.11 |
Instrumentation:
-
Round-bottom flask equipped with a magnetic stir bar
-
Reflux condenser (if heating is required)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Vacuum oven
-
pH meter or pH paper
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water (a 3:1 to 2:1 v/v ratio is a good starting point). The exact volume should be sufficient to fully dissolve the starting material.
-
To this solution, add a solution of sodium hydroxide (2.5 - 3.0 equivalents) in water. The use of an excess of base ensures the reaction goes to completion.[8]
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
If the reaction is sluggish at room temperature, it can be gently heated to reflux. Reaction times can vary from a few hours to overnight.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly acidify the solution with 1M hydrochloric acid to a pH of approximately 4.[8] The carboxylic acid product will precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Further washing with a non-polar solvent like hexane can be performed to remove any unreacted starting material.
-
Dry the purified 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid in a vacuum oven to a constant weight.
-
Data and Expected Results
| Parameter | Value |
| Starting Material | Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate |
| Product | 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid |
| Molecular Formula | C8H5BrN2O2 |
| Molecular Weight | 241.04 g/mol |
| Appearance | White to off-white solid |
| Expected Yield | >90% |
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If monitoring indicates incomplete conversion, consider increasing the reaction time, temperature, or the equivalents of sodium hydroxide. Ensure the starting material is fully dissolved to facilitate the reaction.
-
Product Oiling Out: During acidification, if the product "oils out" instead of precipitating as a solid, try adding a co-solvent like ethyl acetate and extracting the product. The organic layers can then be combined, dried over anhydrous sodium sulfate, and the solvent removed to yield the product.
-
Purification Challenges: For products that are not sufficiently pure after precipitation, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.
Conclusion
The base-catalyzed hydrolysis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a robust and efficient method for the synthesis of the corresponding carboxylic acid. This key intermediate provides a valuable platform for the development of novel pyrazolo[1,5-a]pyridine-based therapeutics. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can reliably produce this important building block for their drug discovery programs.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate. Available at: [Link]
-
Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. PubMed. Available at: [Link]
-
Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available at: [Link]
-
Acid–catalyzed reactions of 3–(hydroxymethyl)–and 3–(1–hydroxyethyl) pyrazolo [1, 5–a] pyridines. Chemsrc. Available at: [Link]
-
4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. PubChemLite. Available at: [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. Available at: [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
-
Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate. Available at: [Link]
-
4-Bromopyridine-2-carboxylic acid | C6H4BrNO2 | CID 735150. PubChem. Available at: [Link]
-
Divergent Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines via Reagent-Controlled Cleavage of the C-N or C-C Azirine Bond in 2-Pyridylazirines. PubMed. Available at: [Link]
-
4-BroMopyrazolo[1,5-a]pyridine-2-carboxylic acid. ChemBK. Available at: [Link]
-
Ester Hydrolysis Mechanism Base Catalyzed. cedro. Available at: [Link]
-
Hydrolysis of Ester (Acid & Base catalyst) Reaction&Mechanism #mscchemistrynotes @itschemistrytime. YouTube. Available at: [Link]
-
DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. PubMed Central. Available at: [Link]
- 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof. Google Patents.
-
Pyrazolo(1,5-a)pyridine-2-carboxylic acid | C8H6N2O2 | CID 7127820. PubChem. Available at: [Link]
-
[Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. PubMed. Available at: [Link]
-
Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. arkat-usa.org. Available at: [Link]
-
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central. Available at: [Link]
- Process for producing pyridine carboxylic acids. Google Patents.
-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate. Available at: [Link]
-
ethyl 4-bromopyrazolo[1, 5-a]pyridine-3-carboxylate, min 97%, 100 mg. CP Lab Safety. Available at: [Link]
- Pyridine carboxylic acid preparation. Google Patents.
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. backoffice.cedro.org.pe [backoffice.cedro.org.pe]
- 8. longdom.org [longdom.org]
Synthesis of EGFR-targeting compounds from pyrazolo[1,5-a]pyrimidines
An In-Depth Guide to the Synthesis and Evaluation of Pyrazolo[1,5-a]pyrimidine-Based EGFR Inhibitors
Introduction: The Privileged Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This is due to its versatile chemistry and its proven ability to potently and selectively inhibit various protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer.[1][3]
Among the most critical targets in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant signaling can lead to uncontrolled cell proliferation and survival.[4][5] Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a promising class of ATP-competitive inhibitors targeting EGFR, showing potential in treating cancers like non-small cell lung cancer (NSCLC).[3][6] This guide provides a comprehensive overview of the design rationale, synthetic strategies, and biological evaluation protocols for developing novel EGFR-targeting compounds based on this potent scaffold.
PART 1: RATIONALE AND DESIGN STRATEGY
The EGFR Signaling Pathway and Its Role in Oncogenesis
EGFR is a transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of autophosphorylation, creating docking sites for various signaling proteins and initiating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive cell proliferation, survival, and migration.[4] In many cancers, mutations or overexpression of EGFR leads to its constitutive activation, making it a prime target for therapeutic intervention.[5]
Caption: EGFR signaling pathway and the point of inhibition.
Structure-Activity Relationship (SAR) Insights
The design of potent pyrazolo[1,5-a]pyrimidine inhibitors relies on understanding the key interactions within the ATP-binding pocket of the EGFR kinase domain. SAR studies have illuminated several critical pharmacophoric features.[3][7]
-
Hinge-Binding Region: The pyrazolo[1,5-a]pyrimidine core itself mimics the adenine ring of ATP and typically forms crucial hydrogen bonds with the hinge region of the kinase.[8]
-
Hydrophobic Pockets: Substituents at various positions (commonly C3, C5, and C7) can be modified to occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.[2][9]
-
Solvent-Exposed Region: Larger, more flexible groups can be introduced to extend into the solvent-exposed region, which can be leveraged to improve pharmacokinetic properties like solubility.[8]
Caption: Key pharmacophoric features for SAR studies.
PART 2: SYNTHETIC STRATEGIES AND CORE PROTOCOLS
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic partners.[1][2] Several efficient synthetic methodologies have been developed.[3]
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.[1]
Protocol 1: Classical Two-Step Synthesis via β-Enaminone Intermediate
This foundational method offers high yields and purity by isolating the enaminone intermediate before the final cyclization step.[1]
Step 1: Synthesis of β-Enaminone Intermediate
-
Rationale: The reaction of a methyl ketone with N,N-dimethylformamide-dimethylacetal (DMF-DMA) creates a highly reactive 1,3-bielectrophilic intermediate. DMF-DMA acts as both a reagent and a solvent, and microwave irradiation accelerates the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[1]
-
Procedure:
-
To a microwave-safe vial, add the appropriate methyl ketone (1.0 mmol).
-
Add an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
Seal the vial and irradiate in a microwave reactor at 160 °C for 15 minutes.
-
After cooling, remove the volatile components under reduced pressure. The resulting crude β-enaminone is often of sufficient purity (yields typically 83–97%) to be used directly in the next step without further purification.[1]
-
Step 2: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Core
-
Rationale: The aminopyrazole acts as a binucleophile, attacking the electrophilic centers of the enaminone. The reaction is typically acid-catalyzed, which protonates the enaminone, making it more susceptible to nucleophilic attack and facilitating the subsequent dehydration and ring closure.
-
Procedure:
-
Dissolve the crude β-enaminone (1.0 mmol) and a substituted 3-amino-1H-pyrazole (1.0 mmol) in glacial acetic acid (5 mL).
-
Heat the mixture to reflux (approx. 118 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from ethanol or purify by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure 7-substituted pyrazolo[1,5-a]pyrimidine.
-
Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
This efficient one-pot method allows for direct cyclization and halogenation, providing a key handle for further diversification via cross-coupling reactions.[3]
-
Rationale: This protocol combines cyclocondensation with an oxidative halogenation. Potassium persulfate (K₂S₂O₈) acts as a strong oxidizing agent, facilitating the halogenation reaction with the sodium halide salt. This one-pot approach improves efficiency by reducing the number of synthetic steps and purification procedures.[3]
-
Procedure:
-
In a round-bottom flask, combine the 5-aminopyrazole (1.0 mmol), an enaminone or chalcone (1.1 mmol), and a sodium halide (NaX, where X = Cl, Br, I) (1.5 mmol).
-
Add a suitable solvent, such as acetonitrile or DMF (10 mL).
-
Add potassium persulfate (K₂S₂O₈) (2.0 mmol) to the mixture.
-
Heat the reaction mixture at 80 °C for 8-12 hours, monitoring by TLC.
-
After cooling, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-halo-pyrazolo[1,5-a]pyrimidine.
-
Protocol 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for preparing pyrazolo[1,5-a]pyrimidines, offering significantly reduced reaction times, higher yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[3]
-
Rationale: Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates and often allows for solvent-free conditions, reducing environmental impact.[3]
-
Procedure (Example):
-
In a microwave vial, mix a 3-oxo-2-(2-arylhydrazinylidene)butanenitrile (1.0 mmol) and a 5-amino-1H-pyrazole (1.0 mmol).
-
Conduct the reaction under solvent-free conditions.
-
Seal the vial and irradiate in a microwave reactor at 120-140 °C for 10-20 minutes.[3]
-
After cooling, dissolve the resulting solid in a suitable solvent like dichloromethane or ethyl acetate.
-
Purify directly by column chromatography to isolate the functionalized pyrazolo[1,5-a]pyrimidine.
-
PART 3: POST-SYNTHETIC MODIFICATION
The true power of the pyrazolo[1,5-a]pyrimidine scaffold lies in its capacity for diversification. Halogenated intermediates, such as those produced in Protocol 2, are particularly valuable for building chemical libraries via palladium-catalyzed cross-coupling reactions.[3]
-
Suzuki Coupling: To introduce new aryl or heteroaryl groups, a 3-bromo-pyrazolo[1,5-a]pyrimidine can be reacted with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Buchwald-Hartwig Amination: To install various amine functionalities, the halogenated core can be reacted with a primary or secondary amine using a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos).[10]
These reactions enable the systematic exploration of the chemical space around the core scaffold, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.[3]
PART 4: BIOLOGICAL EVALUATION AND CHARACTERIZATION
Once a library of compounds is synthesized, it must be evaluated for its biological activity.
Protocol 4: In Vitro EGFR Kinase Inhibition Assay
-
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR. The assay quantifies the phosphorylation of a substrate peptide by the kinase.
-
Procedure:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
-
In a 96-well plate, add the purified recombinant human EGFR kinase domain.
-
Add the synthesized compounds at various concentrations (typically a serial dilution). Include a positive control (e.g., Erlotinib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a mixture of ATP and a biotinylated substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Detect the level of substrate phosphorylation using a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA, which typically involves a europium-labeled anti-phosphotyrosine antibody.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Protocol 5: Cellular Antiproliferative Assay
-
Rationale: This cell-based assay determines the effect of the compounds on the proliferation of cancer cells that are dependent on EGFR signaling (e.g., A549 or HCC827).
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compounds for 72 hours.
-
After the incubation period, add a viability reagent such as MTT, MTS, or resazurin.
-
Incubate for 2-4 hours to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.
-
Data Presentation: Representative EGFR Inhibitors
The following table summarizes the inhibitory activities of representative pyrazolo-pyrimidine derivatives against EGFR, demonstrating the high potency that can be achieved with this scaffold.
| Compound ID | Scaffold | R Substituents | EGFR IC₅₀ (µM) | Cell Line GI₅₀ (µM) | Reference |
| Compound 16 | Pyrazolo[3,4-d]pyrimidine | Imidazole derivative | 0.034 | 0.018 - 9.98 (NCI-60) | [11][12] |
| Compound 4 | Pyrazolo[3,4-d]pyrimidine | Phenylamine derivative | 0.054 | - | [11][12] |
| Compound 15 | Pyrazolo[3,4-d]pyrimidine | Cyanopyrazole derivative | 0.135 | 0.018 - 9.98 (NCI-60) | [11][12] |
| Compound 12b | 1H-Pyrazolo[3,4-d]pyrimidine | Phenylsulfonamide derivative | 0.016 (WT), 0.236 (T790M) | 8.21 (A549) | [7] |
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a robust and versatile platform for the development of potent and selective EGFR inhibitors. By combining efficient synthetic strategies, including classical cyclocondensations and modern microwave-assisted methods, with rational post-synthetic modifications guided by SAR, researchers can generate extensive libraries of novel compounds. Rigorous biological evaluation through both enzymatic and cellular assays is critical to identifying lead candidates with therapeutic potential. The continued exploration of this chemical space promises to yield next-generation targeted therapies for cancer treatment, potentially overcoming challenges such as drug resistance.[3][6]
References
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.). ResearchGate. Retrieved from [Link]
-
Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Retrieved from [Link]
-
Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Retrieved from [Link]
-
Orozco-ríos, U., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Retrieved from [Link]
-
Synthesis of pyrazolo[1,5‐a]pyrimidin‐2‐ol derivatives as EGFR inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Sujka, A., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals. Retrieved from [Link]
-
Enhancement to synthesize, design and dock of novel EGFR inhibitors containing pyrazolo[3,4-d]pyrimidine cores of expectedanticancer activity. (n.d.). Semantic Scholar. Retrieved from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Marsilje, T. H., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Retrieved from [Link]
-
Varghese, E., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Retrieved from [Link]
-
Youssef, A. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Varghese, E., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. Retrieved from [Link]
-
The mechanism for synthesis of... (n.d.). ResearchGate. Retrieved from [Link]
-
Fernández-agüeria, M., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sujka, A., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Retrieved from [Link]
-
General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. (n.d.). ResearchGate. Retrieved from [Link]
-
Harras, M. F., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
Use of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate as a scaffold in medicinal chemistry
Application Note & Protocols
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate: A Master Scaffold for Rapid Library Generation in Medicinal Chemistry
Abstract
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activity and its role as a purine bioisostere, making it a potent hinge-binding motif for kinase inhibitors.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate as a foundational building block for the synthesis of diverse small-molecule libraries. We will explore the chemical logic behind this scaffold's design, detailing its two primary, orthogonal reactive handles: the C4-bromo group for cross-coupling reactions and the C2-ethyl ester for amide derivatization. This document provides field-proven, step-by-step protocols for key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation, enabling the rapid generation of novel chemical entities for drug discovery programs.
The Pyrazolo[1,5-a]pyridine Core: A Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyridine motif is a fused, rigid, and planar N-heterocyclic system that is frequently employed in the design of biologically active compounds.[3] Its structure is bioisosteric to purine, allowing it to effectively mimic adenine and compete for the ATP-binding site of numerous protein kinases.[1] This hinge-binding capability is a cornerstone of its success in oncology and immunology.
The versatility of this scaffold is demonstrated by its presence in a wide array of therapeutic agents targeting diverse pathologies, including cancer, inflammation, and viral infections.[4][5][6] A notable example is the RET kinase inhibitor Selpercatinib , which features a pyrazolo[1,5-a]pyridine core and is approved for the treatment of certain types of lung and thyroid cancers.[1] The synthetic tractability of the core allows for extensive chemical modification, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.[3][4]
Strategic Analysis of the Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate Scaffold
The title compound, with CAS Number 55899-29-1, is an exceptionally valuable starting material precisely because of its strategically placed functional groups.[7] These groups serve as orthogonal "handles" for diversification, allowing chemists to systematically explore the chemical space around the core scaffold.
-
C4-Bromo Group : This is the primary site for introducing diversity. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This position is often solvent-exposed in kinase binding pockets, and modification here can be used to target selectivity pockets or improve physicochemical properties.
-
C2-Ethyl Carboxylate Group : This group provides a secondary point for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which is a versatile precursor for a wide range of functional groups, most commonly amides. Amide derivatives at this position can form critical hydrogen bond interactions with the protein backbone.[8]
Caption: Key reactive sites on the scaffold and their corresponding synthetic transformations.
Core Synthetic Protocols for Scaffold Derivatization
The following protocols are robust, general procedures that serve as excellent starting points for library synthesis. Optimization may be required for specific substrates.
Causality & Rationale: The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)-C(sp²) bonds.[9][10] It offers broad functional group tolerance and utilizes readily available boronic acids or esters. This protocol is ideal for introducing aryl and heteroaryl moieties at the C4 position to probe for new interactions within a target's binding site or to modulate the compound's ADME properties. The choice of a modern palladium pre-catalyst (like a G2 or G3 pre-catalyst) and a biarylphosphine ligand (like XPhos) is critical to ensure efficient oxidative addition and prevent debromination, which can be a side reaction with electron-deficient heterocycles.[9][10]
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry microwave vial or round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 eq.).[11]
-
Inert Atmosphere: Seal the vessel and purge with a stream of nitrogen or argon for 10-15 minutes to ensure an oxygen-free environment, which is crucial for catalyst stability.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 v/v ratio). The reaction concentration is typically set at 0.1 M with respect to the limiting reagent.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Causality & Rationale: The Buchwald-Hartwig amination is the premier method for constructing C-N bonds with aryl halides.[12] Introducing nitrogen-containing functionalities is a cornerstone of medicinal chemistry, as amines can act as hydrogen bond donors/acceptors and can be protonated at physiological pH, enhancing aqueous solubility. This protocol allows for the coupling of a wide variety of primary and secondary amines, anilines, and N-heterocycles at the C4 position. The choice of a bulky, electron-rich phosphine ligand is essential to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[13]
Step-by-Step Methodology:
-
Reaction Setup: In a procedure analogous to the Suzuki coupling, combine the Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq.), the desired amine (1.1–1.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5–2.0 eq.) in a dry, sealable reaction vessel.
-
Inert Atmosphere: De-gas the vessel by purging with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Heating and Monitoring: Heat the mixture (typically 80–110 °C) with stirring. Monitor the reaction for the disappearance of the starting bromide by LC-MS or TLC.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Causality & Rationale: The C2-ester provides a reliable route to amides, which are exceptionally important functional groups in drug molecules due to their ability to form strong hydrogen bonds and their metabolic stability. This two-step process first involves saponification (base-mediated hydrolysis) to unmask the carboxylic acid. The subsequent amide coupling reaction utilizes a coupling agent (like HATU or EDC) to activate the carboxylic acid, facilitating nucleophilic attack by an amine to form the thermodynamically stable amide bond.
Caption: Two-step workflow for the conversion of the C2-ethyl ester to a diverse amide.
Step-by-Step Methodology:
Part A: Ester Hydrolysis (Saponification)
-
Dissolution: Dissolve the starting ethyl ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5–3.0 eq.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor by TLC or LC-MS until the starting ester is fully consumed.
-
Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~3-4 with 1N HCl. A precipitate of the carboxylic acid often forms.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum. If a precipitate does not form, extract the product into an organic solvent like ethyl acetate.
Part B: Amide Coupling
-
Reaction Setup: To a solution of the carboxylic acid from Part A (1.0 eq.) in an anhydrous aprotic solvent like dimethylformamide (DMF), add the desired amine (1.1 eq.), an amide coupling agent (e.g., HATU, 1.2 eq.), and a tertiary amine base (e.g., DIPEA, 2.0-3.0 eq.).
-
Reaction: Stir the mixture at room temperature for 2–16 hours. Monitor the reaction by LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography or preparative HPLC.
Application Example & Structure-Activity Relationship (SAR) Insights
By combining the protocols above, a medicinal chemist can rapidly generate a library of compounds from a single, advanced intermediate. This systematic approach is highly efficient for exploring structure-activity relationships (SAR).
Caption: Logical workflow for generating a diverse library from the master scaffold.
SAR Table for Kinase Inhibitor Development:
The following table synthesizes SAR insights from various studies on pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds, which share a common core and exhibit similar derivatization logic.[4][14][15][16][17][18]
| Position | Modification Type | Rationale & Observed Effects | Representative Target Class |
| C4/C5 ¹ | Large, hydrophobic aryl or heteroaryl groups (via Suzuki) | Probes deep, hydrophobic pockets; can confer selectivity. For example, indole groups have shown high potency against PI3Kδ.[15] | Kinases (PI3K, Trk)[14][19] |
| C4/C5 ¹ | Substituted anilines or heterocycles (via Buchwald-Hartwig) | Introduces H-bond donors/acceptors; can improve solubility and cell permeability. Crucial for activity in some Trk inhibitors.[14] | Kinases, Antituberculars[8][14] |
| C2/C3 ¹ | Small alkyl amides (via Protocol 3.3) | Forms key H-bonds with the hinge region or backbone residues. | Antituberculars[8] |
| C2/C3 ¹ | Amides with larger, functionalized groups | Can extend into solvent-exposed regions to improve PK properties or pick up additional interactions. | Kinases, various enzymes |
¹Note: Numbering can differ between pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine systems, but the chemical logic of modifying positions on the 6-membered ring (C4/C5) and the 5-membered ring (C2/C3) is analogous.
General Protocol for In Vitro Kinase Assay
Once a library of compounds is synthesized, they must be evaluated for biological activity. A primary screen is often a biochemical assay to determine direct inhibition of the target kinase.
Protocol 5.1: General In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)
Causality & Rationale: This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphotransferase reaction. Inhibitors will reduce the amount of ADP produced. The ADP-Glo™ system is a robust, luminescence-based assay. In the first step, the kinase reaction is performed, then a reagent is added to stop the reaction and deplete any unused ATP. In the second step, a detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light that is proportional to the initial kinase activity.
Step-by-Step Overview:
-
Compound Preparation: Prepare serial dilutions of the synthesized test compounds in DMSO to generate a dose-response curve (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Reaction Mixture: In a 384-well plate, combine the target kinase, the specific peptide or protein substrate, and ATP in a suitable kinase buffer.
-
Initiation: Add a small volume of the diluted test compounds (or DMSO for control wells) to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Conclusion
Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a high-value, strategically designed scaffold that empowers medicinal chemists to rapidly access novel and diverse chemical matter. Its orthogonal reactive handles at the C4 and C2 positions allow for systematic exploration of structure-activity relationships through well-established and reliable synthetic protocols. By leveraging this scaffold, drug discovery programs can significantly accelerate the journey from initial hit identification to lead optimization.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
- Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxyl
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI.
- Suzuki-Miyaura Coupling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5. Benchchem.
- Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. BYU ScholarsArchive.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH.
- Buchwald–Hartwig amin
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1).
- Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed Central.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. NIH.
- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.
- Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed.
- (PDF) Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.
- ethyl 4-bromopyrazolo[1, 5-a]pyridine-3-carboxyl
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate () for sale [vulcanchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes.
I. Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific experimental issues you may encounter, offering explanations and actionable solutions to improve your yield and purity.
Q1: My overall yield is consistently low (below 30%). What are the most likely causes and how can I improve it?
Low yields in this multi-step synthesis can stem from several factors. A systematic approach to identify the bottleneck is crucial.
Possible Cause 1: Inefficient N-amination of the starting pyridine.
The formation of the N-aminopyridinium salt is a critical first step. Incomplete reaction here will naturally lead to lower overall yields.
-
Underlying Principle: The N-amination of pyridines requires a potent electrophilic aminating agent. The efficiency of this reaction is highly dependent on the reagent choice and reaction conditions.
-
Recommended Solutions:
-
Reagent Choice: Hydroxylamine-O-sulfonic acid is a common and effective reagent for this transformation. Other reagents like O-(2,4-dinitrophenyl)hydroxylamine (DPH) can also be used and may offer improved yields depending on the specific pyridine substrate.[1]
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as moisture can decompose the aminating agent. The reaction temperature and time should be optimized. Starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature can help control the reaction rate and minimize side reactions.
-
Purity of Starting Material: The purity of the starting 4-bromopyridine derivative is paramount. Impurities can interfere with the N-amination reaction.
-
Possible Cause 2: Poor efficiency in the [3+2] cycloaddition step.
The cycloaddition of the N-aminopyridinium ylide with an appropriate alkyne is the core ring-forming reaction.
-
Underlying Principle: This reaction is a 1,3-dipolar cycloaddition. The reactivity of both the ylide and the dipolarophile (the alkyne) are key to a successful reaction.
-
Recommended Solutions:
-
Ylide Formation: The in-situ generation of the N-aminopyridinium ylide is typically achieved using a base. The choice and stoichiometry of the base are critical. A non-nucleophilic base like potassium carbonate is often used. Ensure the base is finely powdered and thoroughly mixed to maximize its surface area and reactivity.
-
Dipolarophile Reactivity: Ethyl propiolate is a common dipolarophile for this reaction. However, its reactivity can be influenced by the presence of electron-withdrawing groups. Ensure the ethyl propiolate is of high purity.
-
Solvent and Temperature: Dimethylformamide (DMF) is a common solvent for this reaction, often requiring elevated temperatures (reflux).[2] The reaction should be monitored by TLC to determine the optimal reaction time and prevent decomposition of the product at prolonged high temperatures.
-
Possible Cause 3: Product loss during workup and purification.
Significant amounts of product can be lost during extraction and chromatography.
-
Recommended Solutions:
-
Extraction: Ensure complete extraction of the product from the aqueous phase by using a suitable organic solvent (e.g., ethyl acetate) and performing multiple extractions.
-
Chromatography: Column chromatography is typically used for purification.[2] Careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexane) is crucial to achieve good separation from byproducts without excessive band broadening, which can lead to lower recovered yields.
-
Q2: I am observing multiple spots on my TLC plate after the cycloaddition reaction, and purification is difficult. What are these byproducts and how can I minimize their formation?
The formation of multiple byproducts is a common issue, often arising from side reactions of the N-aminopyridinium ylide or the starting materials.
Possible Byproduct 1: Regioisomers.
The cycloaddition reaction can potentially lead to the formation of regioisomers, although the desired isomer is typically favored.
-
Underlying Principle: The regioselectivity of the [3+2] cycloaddition is governed by the electronic and steric properties of both the ylide and the dipolarophile.
-
Mitigation Strategies: While difficult to completely eliminate, optimizing reaction conditions such as solvent polarity and temperature can sometimes influence the regioselectivity. Careful characterization of the final product by NMR is essential to confirm the desired regioisomer.
Possible Byproduct 2: Dimerization or decomposition of the N-aminopyridinium ylide.
N-aminopyridinium ylides can be unstable and undergo self-reaction or decomposition, especially at elevated temperatures.
-
Mitigation Strategies:
-
Controlled Ylide Generation: Add the base portion-wise to the reaction mixture to maintain a low steady-state concentration of the ylide, favoring the reaction with the dipolarophile over side reactions.
-
Temperature Control: While the cycloaddition often requires heat, excessive temperatures or prolonged reaction times can promote decomposition. Monitor the reaction closely and stop it once the starting material is consumed.
-
Q3: The bromination step is not selective, leading to a mixture of brominated products. How can I improve the regioselectivity of bromination?
If you are performing a bromination on the pyrazolo[1,5-a]pyridine core, achieving the desired regioselectivity is key.
-
Underlying Principle: The position of electrophilic aromatic substitution on the pyrazolo[1,5-a]pyridine ring system is directed by the electron-donating and -withdrawing nature of the fused rings and existing substituents.
-
Recommended Solutions:
-
Choice of Brominating Agent: Use a mild and selective brominating agent like N-bromosuccinimide (NBS).
-
Reaction Conditions: The reaction conditions, including the solvent and temperature, can significantly impact selectivity. Performing the reaction at a lower temperature can often improve the regioselectivity.
-
Protecting Groups: In some cases, it may be necessary to introduce a protecting group to block a more reactive site, directing the bromination to the desired position.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
Q1: What is the general synthetic strategy for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate?
The most common and established route involves a [3+2] cycloaddition reaction.[3][4] The key steps are:
-
N-amination: A substituted pyridine is reacted with an aminating agent to form an N-aminopyridinium salt.[1]
-
Ylide Formation and Cycloaddition: The N-aminopyridinium salt is treated with a base to form an N-aminopyridinium ylide in situ. This ylide then undergoes a 1,3-dipolar cycloaddition with an alkyne, such as ethyl propiolate, to construct the pyrazolo[1,5-a]pyridine core.[2]
Q2: What is the mechanism of the key ring-forming step?
The core of this synthesis is a 1,3-dipolar cycloaddition reaction.
Caption: Experimental workflow for the synthesis.
-
N-amination of 4-Bromopyridine:
-
Dissolve the 4-bromopyridine derivative in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the aminating agent (e.g., hydroxylamine-O-sulfonic acid) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for the optimized reaction time (monitor by TLC).
-
Upon completion, the N-aminopyridinium salt can be isolated or used directly in the next step.
-
-
[3+2] Cycloaddition:
-
To the N-aminopyridinium salt, add an anhydrous solvent like DMF.
-
Add the base (e.g., potassium carbonate) and ethyl propiolate.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Workup and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
-
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Yield | 15-55% | Highly dependent on reaction optimization and substrate. [2] |
| Purity (Post-Chromatography) | >95% | Determined by HPLC or qNMR. |
| Molecular Formula | C₁₀H₉BrN₂O₂ | |
| Molecular Weight | 269.10 g/mol |
IV. References
-
Portilla, J., et al. (2012). Synthesis of pyrazolo[1,5-a]pyrimidines through a cyclization reaction involving 3-substituted-5-amino-1H-pyrazoles and different cyclic β-dicarbonyl compounds. PubMed Central.
-
Al-Sanea, M. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available from: [Link]
-
Wang, X., et al. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters. Available from: [Link]
-
Al-Sanea, M. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. Available from: [Link]
-
Haider, B., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central. Available from: [Link]
-
Powers, D. C., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central.
Sources
- 1. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate () for sale [vulcanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Welcome to the technical support guide for the purification of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. This resource is designed for researchers and drug development professionals to navigate the common challenges encountered during the column chromatography purification of this and structurally related heterocyclic compounds. The guidance provided herein is based on established chromatographic principles and field-proven troubleshooting strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My product is showing significant peak tailing and is eluting as a broad band instead of a sharp peak. What is causing this and how can I fix it?
Answer:
This is a classic issue when purifying nitrogen-containing heterocycles like pyrazolo[1,5-a]pyridines on standard silica gel.
-
Root Cause: The pyridine nitrogen atom in your compound is basic. It can interact strongly with the acidic silanol groups (Si-OH) present on the surface of the silica gel stationary phase.[1][2] This strong, non-specific binding leads to a slow and uneven elution of the molecule, resulting in peak tailing and poor resolution.
-
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[1] This additive competes with your product for the acidic sites on the silica gel, effectively masking them and allowing your compound to elute more symmetrically.
-
Recommended Modifier: Add 0.1% to 1% triethylamine (Et₃N) to your solvent system (e.g., for a 1 L mobile phase, add 1-10 mL of Et₃N).
-
-
Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase.
-
Neutral or Basic Alumina: Alumina can be a suitable alternative to silica gel for basic compounds.[1]
-
End-capped Silica Gel: Using a C18-capped (reverse-phase) or other end-capped silica can also mitigate interactions with residual silanols.
-
-
Question 2: I'm experiencing very low recovery of my product. After running the column, a significant amount of a dark, immobile band remains at the top of the silica. What's happening?
Answer:
This problem points to two likely scenarios: irreversible adsorption or on-column decomposition.
-
Root Cause 1: Irreversible Adsorption/Incorrect Eluent: Your solvent system may be too non-polar to effectively elute the compound, causing it to remain strongly adsorbed to the top of the column.[3]
-
Root Cause 2: Compound Decomposition: The acidic nature of silica gel can catalyze the degradation of sensitive molecules.[4][5] While aryl bromides are generally stable, the overall molecule could be susceptible.[6][7]
-
Troubleshooting & Solutions:
-
Perform a Silica Gel Stability Test: Before running a large-scale column, spot your crude product on a silica TLC plate. Let it sit for 1-2 hours, then elute as you normally would. If a new spot appears at the baseline or you observe streaking that wasn't present initially, your compound is likely degrading on silica.[4][8]
-
Gradually Increase Eluent Polarity: If the compound is stable but recovery is low, your eluent is likely not polar enough. After collecting the fractions expected to contain your product, try flushing the column with a much more polar solvent system (e.g., 10-20% Methanol in Dichloromethane) to recover any strongly bound material.[8]
-
Use Deactivated Silica: If decomposition is confirmed, use silica gel that has been neutralized. You can prepare this by making a slurry of silica in your non-polar solvent containing 1-2% triethylamine, rotary evaporating to dryness, and then using this "deactivated" silica to pack your column.[1]
-
Question 3: I can't get good separation between my product and a persistent impurity. Their Rf values on TLC are very close.
Answer:
Achieving separation for compounds with similar polarities requires careful optimization of the mobile phase or a change in the stationary phase.
-
Root Cause: The selected solvent system does not have sufficient selectivity to resolve the two compounds. Both compounds have a similar affinity for the stationary phase in that specific eluent.
-
Solutions:
-
Fine-Tune the Solvent System: A common starting point for compounds like this is a Hexane/Ethyl Acetate system.[9] If separation is poor, making very small, incremental changes to the ratio can sometimes work. Aim for an Rf of 0.2-0.3 for your target compound to maximize the separation window on the column.[4]
-
Change Solvent Polarity Class: If fine-tuning fails, switch to a different solvent system with different chemical properties. For example, instead of a hydrocarbon/ester mixture (Hexane/EtOAc), try a chlorinated/alcohol mixture like Dichloromethane/Methanol. This changes the nature of the interactions and can often dramatically alter the relative separation.[10]
-
Consider Reverse-Phase Chromatography: If the impurity is significantly more or less non-polar than your product, reverse-phase chromatography (using a C18 silica column and a polar mobile phase like Water/Acetonitrile) can provide an orthogonal separation mechanism and may easily resolve the mixture.
-
Question 4: My crude product is not very soluble in the hexane/ethyl acetate system I plan to use for the column. How do I load it onto the column without using a large volume of solvent?
Answer:
This is a very common challenge. Loading your sample in a large volume of a strong solvent will destroy your separation. The solution is to use a technique called "dry loading."[11][12]
-
Solution: Dry Loading Protocol:
-
Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Methanol).
-
In a round-bottom flask, add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Swirl the flask to create a uniform slurry.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto silica.[11]
-
Carefully layer this silica-adsorbed sample onto the top of your pre-packed column bed.
-
Gently add a thin layer of sand on top to prevent disturbance, and then begin your elution. This method ensures your compound is introduced to the column in a very concentrated, narrow band, leading to optimal separation.[11]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my column? A1: The best practice is to first use Thin Layer Chromatography (TLC).[13] Screen various solvent mixtures to find one that gives your target compound, Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, an Rf value between 0.2 and 0.35. This range typically provides the best balance for good separation and a reasonable elution time. Ensure there is clear separation between your product spot and any major impurity spots.
Q2: What is the general order of solvent polarity (eluotropic series) for silica gel? A2: The eluting power of a solvent increases with its polarity. A general series is as follows:
-
Least Polar: Hexane / Petroleum Ether
-
Toluene
-
Dichloromethane (DCM)
-
Diethyl Ether
-
Ethyl Acetate (EtOAc)
-
Acetone
-
Most Polar: Ethanol / Methanol
You can create mobile phases of intermediate polarity by mixing a less polar solvent with a more polar one.[13]
Q3: What are the key steps for packing a high-quality silica gel column? A3: A well-packed column is critical for good separation. The "slurry packing" method is most reliable:
-
Place a small plug of cotton or glass wool at the bottom of the column and add a layer of sand.
-
In a separate beaker, make a slurry of your silica gel in the initial, least polar eluent you plan to use.
-
Pour the slurry into the column. Use pressure (from a pump or bulb) to push the solvent through, continuously adding more slurry until the desired column height is reached.
-
Ensure the silica bed is firm and perfectly level, with no cracks or air bubbles. Never let the solvent level drop below the top of the silica bed.
Experimental Protocols & Data
Table 1: Example Solvent Systems & Development
This table provides a starting point for developing a separation method for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate on silica gel. Rf values are hypothetical and must be determined experimentally via TLC.
| Solvent System (v/v) | Polarity | Expected Rf of Target | Comments |
| 10% Ethyl Acetate / Hexane | Low | ~0.50 | Good for eluting very non-polar impurities first. |
| 20% Ethyl Acetate / Hexane | Medium-Low | ~0.30 | Often a good starting point for purification. |
| 35% Ethyl Acetate / Hexane | Medium | ~0.15 | May be needed if product is more polar than expected. |
| 5% Methanol / Dichloromethane | Medium-High | Varies | Alternative system if EtOAc/Hexane fails.[10] |
| Add 0.5% Et₃N to any system | N/A | Slight Increase | Recommended to prevent peak tailing. [1] |
Diagram 1: General Column Chromatography Workflow
This diagram outlines the logical flow from crude material to purified product.
Caption: Workflow for column chromatography purification.
Diagram 2: Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing common chromatography problems.
Caption: Decision tree for troubleshooting common issues.
References
- BenchChem Technical Support. (n.d.). Purification of Pyridin-4-ol Derivatives.
- Vulcanchem. (n.d.). Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate.
- Restek. (n.d.). Troubleshooting Guide.
-
Chaudhary, A., et al. (2015). How can I select the solvent system for column chromatography? ResearchGate. [Link]
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
St-Amant, L. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Alpert, A. (2015). Method for pyridine amine derivative. Chromatography Forum. [Link]
-
Reddit r/chemistry community. (2022). troubleshooting column chromatography. [Link]
- UCLA Chemistry. (n.d.). How To Choose Solvent System For Column Chromatography.
-
Various Authors. (2019). How to choose the best solution for column chromatography? ResearchGate. [Link]
-
Reddit r/chemistry community. (2010). AskChem: Do primary bromides decompose on silica?. [Link]
- Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.
-
Various Authors. (2015). How can I do column chromatography if the product has poor solubility in solvent? ResearchGate. [Link]
-
Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ResearchGate. [Link]
-
Scialpi, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central. [Link]
- Sigma-Aldrich. (n.d.). ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
-
Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki−Miyaura Coupling Conditions. Organic Letters. [Link]
-
Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. PubMed. [Link]
-
Friesen, J. B., et al. (2015). Solvent System Selection Strategies in Countercurrent Separation. PubMed Central. [Link]
-
Reddit r/chemistry community. (2024). issues with column chromatography purification of coordination complex. [Link]
-
Harrity, J. P., et al. (2020). Design and synthesis of fused pyridine building blocks for automated library generation. White Rose University Consortium. [Link]
-
Reddit r/chemhelp community. (2016). What compounds are unstable in a silica gel column (chromatography). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. reddit.com [reddit.com]
- 9. Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate () for sale [vulcanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently encountered side products in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[1,5-a]pyridine synthesis via [3+2] cycloaddition is giving a low yield and my crude NMR shows a complex mixture. What are the most likely issues?
A1: Low yields and complex crude mixtures in the [3+2] cycloaddition of N-aminopyridinium ylides with unsaturated partners (alkenes/alkynes) often stem from a few core issues: ylide instability, suboptimal reaction conditions, or competing reaction pathways.
-
Ylide Generation and Stability: The N-aminopyridinium ylide, the key 1,3-dipole intermediate, can be unstable. It is typically generated in situ from a corresponding N-aminopyridinium salt using a base. If the base is too strong or the temperature is too high, the ylide may decompose before it can react with the dipolarophile. Conversely, if the base is too weak, ylide generation will be inefficient.
-
Reaction Conditions: These cycloadditions are sensitive to solvent, temperature, and concentration. A solvent that does not adequately solubilize both the ylide and the dipolarophile can lead to poor reaction rates. Temperature is also critical; while heating is often necessary, excessive heat can promote decomposition and side reactions.
-
Competing Pathways: N-aminopyridinium salts are versatile precursors. Under certain conditions, such as in the presence of specific catalysts or light, they can generate N-centered radicals, leading to amination side products instead of the desired cycloaddition.[1][2]
Initial Troubleshooting Steps:
-
Monitor Ylide Formation: Use a non-protic base like K₂CO₃ or Cs₂CO₃ and monitor the disappearance of the N-aminopyridinium salt starting material by TLC.
-
Optimize Temperature: Start the reaction at room temperature and gradually increase the temperature, monitoring for product formation versus the appearance of new, unidentified spots on the TLC plate.
-
Screen Solvents: Test a range of solvents with varying polarities (e.g., acetonitrile, DMF, toluene) to find the optimal medium for your specific substrates.
Below is a general troubleshooting workflow for addressing low yield and purity issues.
Caption: Competing pathways in the synthesis of pyrazolo[1,5-a]pyridines.
Issue 2: Poor Regioselectivity in [3+2] Cycloadditions
Q3: My [3+2] cycloaddition between an N-aminopyridinium ylide and an unsymmetrical alkyne is producing a mixture of two regioisomers that are very difficult to separate. How can I control the regioselectivity?
A3: The formation of regioisomers is a classic challenge in 1,3-dipolar cycloadditions with unsymmetrical dipolarophiles. The outcome is governed by a delicate balance of steric and electronic factors in the transition state. Improving selectivity requires modifying these factors to favor one transition state over the other.
Mechanistic Insight: The regioselectivity of the cycloaddition depends on the matching of the frontier molecular orbitals (HOMO of the dipole and LUMO of the dipolarophile, or vice versa). The orbital coefficients at the reacting centers determine the preferred orientation. Electron-withdrawing groups on the alkyne will lower the energy of the LUMO and direct the nucleophilic nitrogen of the ylide to the β-carbon of the alkyne. Steric hindrance can also play a decisive role, favoring the approach that minimizes steric clash between bulky substituents on the ylide and the alkyne.
Strategies for Improving Regioselectivity:
-
Modify Electronics of the Dipolarophile: If possible, use an alkyne with a strong electron-withdrawing group (e.g., ester, ketone, sulfone). This will create a more polarized π-system, leading to a stronger preference for one regioisomer.
-
Modify Sterics of the Ylide: Introducing a bulky substituent on the pyridine ring of the N-aminopyridinium salt can sterically direct the cycloaddition. For example, a substituent at the 2- or 6-position of the pyridine ring can block one face of the ylide, favoring a specific orientation.
-
Use of Lewis Acid Catalysts: In some cycloaddition reactions, a Lewis acid can coordinate to the dipolarophile, altering its electronic properties and enhancing regioselectivity. A screen of common Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) at catalytic loadings may be beneficial.
-
Solvent Effects: The polarity of the solvent can influence the transition state energies. Experimenting with a range from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) solvents can sometimes reveal a significant impact on the isomeric ratio.
-
Temperature Control: Lowering the reaction temperature often increases selectivity. Since the activation energies for the two competing pathways are different, reducing thermal energy can amplify this difference, favoring the pathway with the lower activation barrier.
Issue 3: Dimerization of Pyridine Starting Materials
Q4: I am preparing my aminopyridine precursor via a Chichibabin reaction and observing a significant amount of a bipyridine dimer. What causes this and how can it be avoided?
A4: While this is an issue in the synthesis of a precursor rather than the final cyclization, it's a critical problem that impacts overall yield. Dimerization is a known side reaction in the Chichibabin amination, particularly with certain substitution patterns on the pyridine ring. [3] Mechanistic Insight: The Chichibabin reaction involves the nucleophilic attack of an amide anion (e.g., from NaNH₂) onto the pyridine ring. The dimerization side reaction can occur when an intermediate in the amination pathway, or the aminated product itself, acts as a nucleophile and attacks another molecule of the pyridine starting material. This is more prevalent with substrates that are sterically hindered, which can disfavor the desired amination. For example, the amination of 4-tert-butylpyridine with sodium amide in xylene was reported to yield 89% of the dimer product and only 11% of the desired 2-amino product. [3] Preventative Measures:
-
Change Reaction Solvent: The traditional solvent for this reaction is often a high-boiling hydrocarbon like xylene. Switching to liquid ammonia can suppress dimerization by keeping the concentration of reactive intermediates low and favoring the standard amination pathway. [3]2. Modify the Base/Nucleophile System: Recent advances have shown that composite bases, such as NaH with a catalytic amount of an iodide salt (e.g., NaI or LiI), can mediate Chichibabin-type reactions under milder conditions, potentially altering the reaction pathway and minimizing dimerization. [4]3. Control Temperature and Reaction Time: Dimerization is often favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable conversion rate can help minimize this side product. Closely monitoring the reaction and stopping it once the starting material is consumed can prevent further side reactions of the product.
References
- Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds - Benchchem. BenchChem.
- Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. Scite.ai.
- [3 + 2] Cyclization of N‐aminopyridinium salts with various unsaturated hydrocarbons. ResearchGate.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. ACS Publications.
- Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights | Request PDF. ResearchGate.
- Chichibabin reaction - Wikipedia. Wikipedia.
- Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU, Nanyang Technological University.
Sources
Technical Support Center: Optimizing Catalyst Loading for Suzuki Reactions with Bromopyrazolopyridines
Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions involving bromopyrazolopyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this important transformation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki-Miyaura reactions with bromopyrazolopyridines often challenging?
A1: The primary difficulty arises from the inherent properties of the pyrazolopyridine scaffold. The lone pair of electrons on the pyridine nitrogen atom can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This is a common issue with Lewis-basic heterocycles.[3] Additionally, the specific electronic nature of the substituted pyrazolopyridine can influence the oxidative addition step, which is often rate-determining.
Q2: What is a sensible starting catalyst loading for a new Suzuki reaction with a bromopyrazolopyridine?
A2: For initial screening with a novel bromopyrazolopyridine, a catalyst loading in the range of 1-5 mol% is a pragmatic starting point.[4] For substrates that are anticipated to be challenging, beginning at the higher end of this range (e.g., 2-5 mol%) can help ensure the reaction proceeds.[4] Subsequent optimization efforts can then focus on reducing the catalyst loading to improve cost-effectiveness and minimize residual palladium in the final product.[4][5]
Q3: How does the choice of palladium precatalyst and ligand impact the reaction?
A3: The selection of the precatalyst and, more critically, the ligand is paramount for a successful Suzuki coupling with bromopyrazolopyridines. Modern catalysts featuring bulky, electron-rich phosphine ligands are often more effective.[1][4] Ligands such as SPhos, XPhos, and RuPhos can promote the oxidative addition step and stabilize the active catalytic species.[2][4][6] These bulky ligands can also shield the palladium center, mitigating catalyst poisoning by the pyrazolopyridine nitrogen.[2] Buchwald-type palladacycle precatalysts are also excellent choices due to their stability and sustained catalytic activity.[4]
Q4: What are the key considerations for selecting a base and solvent system?
A4: The base and solvent system are critical and interdependent variables. The base activates the organoboron species and neutralizes the acid generated during the reaction.[4] For many Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are effective.[1][6] However, in some cases, stronger bases may be required. The solvent choice influences the solubility of reagents and the reaction temperature. A mixture of an organic solvent (like dioxane, THF, or toluene) with water is common, as water can aid in dissolving the inorganic base.[2][7][8] A solvent screen is often a necessary part of optimization.[4]
Troubleshooting Guide
Problem 1: Low or no conversion of the starting bromopyrazolopyridine.
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst Inactivity/Deactivation | 1. Verify Catalyst Quality: Ensure your palladium source and ligands are pure and have been stored under an inert atmosphere. Pd(0) species are sensitive to oxygen.[1][9] 2. Increase Catalyst Loading: As a diagnostic step, increasing the catalyst loading (e.g., from 2 mol% to 5-10 mol%) can help overcome minor deactivation pathways and achieve product formation.[4] 3. Switch Ligand System: If using a simple ligand like PPh₃, switch to a more robust, electron-rich, and sterically hindered Buchwald-type ligand (e.g., SPhos, XPhos) that is less susceptible to deactivation by heteroaromatic substrates.[2][4][10] |
| Suboptimal Reaction Conditions | 1. Increase Temperature: Suzuki reactions are often temperature-sensitive.[9] If the reaction is sluggish at 80 °C, incrementally increase the temperature to 100-110 °C, ensuring your solvent system is appropriate for the higher temperature.[4] 2. Screen Solvents and Bases: The solubility of all components is crucial. Perform a small screen of different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[7][11][12][13] The optimal combination can dramatically affect the yield.[14] |
| Poor Reagent Quality | 1. Check Boronic Acid/Ester Quality: Boronic acids can degrade over time, leading to lower reactivity. Consider using a fresh bottle or a more stable boronic ester derivative, such as a pinacol ester (Bpin), which is less prone to protodeboronation.[2] |
Problem 2: Significant formation of side products, such as debromination or homocoupling.
| Potential Cause | Troubleshooting Steps & Explanation |
| Hydrodebromination (Protodehalogenation) | This side reaction replaces the bromine atom with hydrogen. It can be caused by hydride sources in the reaction mixture.[1] 1. Choice of Base: Avoid stronger bases that might promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[1] 2. Solvent System: Using a mixed organic/aqueous solvent system can sometimes suppress this pathway.[1] 3. Reagent Purity: Ensure all reagents, particularly the boronic acid and solvent, are of high purity and dry to minimize potential hydride impurities.[1] |
| Homocoupling of Boronic Acid | This occurs when two molecules of the boronic acid couple together. 1. Ensure Inert Atmosphere: This side reaction can be promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[15] 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling. |
Visualizing the Catalytic Cycle
Understanding the Suzuki-Miyaura catalytic cycle is crucial for effective troubleshooting. The following diagram illustrates the key steps and highlights where potential issues, such as catalyst deactivation, can occur.
Caption: The Suzuki-Miyaura catalytic cycle with bromopyrazolopyridines.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction Screen:
-
Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the bromopyrazolopyridine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%). Dissolve them in a small amount of the reaction solvent and add to the reaction vial via syringe under a positive flow of inert gas. Alternatively, use a pre-formed catalyst like SPhos-Pd-G3 (2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water, 4:1) via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Organometallics. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available at: [Link]
-
National Center for Biotechnology Information. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]
-
ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Available at: [Link]
-
National Center for Biotechnology Information. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available at: [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available at: [Link]
-
ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available at: [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? Available at: [Link]
-
ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. Available at: [Link]
-
ACS Publications. Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Available at: [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available at: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]
-
ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. Available at: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? Available at: [Link]
-
ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a. Available at: [Link]
-
ResearchGate. Amines as the ligands for palladium-catalyzed coupling reactions. Available at: [Link]
-
ResearchGate. Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Available at: [Link]
-
ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available at: [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction a. Available at: [Link]
-
ResearchGate. Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). Available at: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. Available at: [Link]
-
Scientific Research Publishing. Barder, T.E., Walker, S.D., Martinelli, J.R. and Buchwald, S.L. (2005) Catalysts for Suzuki-Miyaura Coupling Processes Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127, 4685-4696. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. quora.com [quora.com]
Technical Support Center: Preventing Dehalogenation of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Welcome to the technical support center for handling Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address a critical and common challenge encountered during its functionalization: undesired dehalogenation. This resource provides in-depth, experience-driven troubleshooting advice and preventative protocols to help you maximize yield and purity in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate?
A1: Dehalogenation is an undesired side reaction where the bromine atom at the C-4 position of the pyrazolo[1,5-a]pyridine ring is replaced by a hydrogen atom. This leads to the formation of the corresponding hydrodehalogenated byproduct, Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate. This side reaction is problematic as it consumes your starting material, reduces the yield of the desired functionalized product, and introduces a byproduct that can be difficult to separate due to similar polarity.[1][2]
The pyrazolo[1,5-a]pyridine scaffold, being an electron-deficient N-heterocycle, is particularly susceptible to this reaction.[1] The C-Br bond is activated towards certain reagents, and the nitrogen atoms in the ring system can influence the electronic environment and potentially coordinate with metal catalysts, sometimes favoring pathways that lead to dehalogenation.[1][3]
Q2: What are the primary mechanistic pathways that lead to dehalogenation in cross-coupling reactions?
A2: In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the most prevalent mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species.[1][4] This reactive intermediate can arise from several sources within the reaction mixture:
-
Reaction with Bases: Strong bases, particularly alkoxides, can react with palladium complexes to generate Pd-H.
-
Solvents as Hydride Donors: Solvents like alcohols can act as hydride sources.[4]
-
Water: Trace amounts of water, while often necessary for reactions like the Suzuki coupling, can also contribute to the formation of Pd-H species.[1][5]
Once formed, the Pd-H species can participate in the catalytic cycle. Instead of undergoing transmetalation with the desired coupling partner, the aryl-palladium intermediate (Ar-Pd-Br) can undergo reductive elimination with the hydride ligand to yield the dehalogenated product (Ar-H).[1]
Q3: Which analytical techniques are best for detecting and quantifying the dehalogenated byproduct?
A3: A combination of chromatographic and spectrometric methods is ideal for identifying and quantifying the dehalogenated impurity.
-
UHPLC-MS/LC-MS: Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful tool. It allows for the separation of the starting material, desired product, and the dehalogenated byproduct, while the mass spectrometer provides unambiguous identification based on their molecular weights.[6][7] High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.[6][7]
-
GC-MS: Gas Chromatography-Mass Spectrometry can also be used, provided the compounds are sufficiently volatile and thermally stable.
-
NMR Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of the dehalogenated product by observing the appearance of a new proton signal in the aromatic region where the bromine was previously located. Quantitative NMR (qNMR) can be employed for accurate quantification if an internal standard is used.
For routine reaction monitoring, Thin Layer Chromatography (TLC) can often distinguish the starting material from the less polar dehalogenated byproduct and the potentially more polar coupled product.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section provides specific troubleshooting advice for minimizing dehalogenation during common palladium-catalyzed cross-coupling reactions.
Issue: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but the conditions can often promote dehalogenation of heteroaryl bromides.
Probable Causes & Solutions
-
Inappropriate Choice of Base: Strong bases can accelerate the formation of Pd-H species.
-
Sub-optimal Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired catalytic cycle versus the dehalogenation pathway.
-
Solvent Effects: Protic solvents or the presence of excess water can be a significant source of hydrides.
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can lead to catalyst degradation and an increase in side reactions, including dehalogenation.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Aim for the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Once the starting material is consumed, work up the reaction promptly.
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki coupling.
Comparative Table of Reaction Parameters
| Parameter | Condition Prone to Dehalogenation | Recommended Condition to Minimize Dehalogenation | Rationale |
| Base | Strong alkoxides (e.g., NaOtBu) | Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)[1] | Reduces the rate of Pd-H formation. |
| Ligand | Simple phosphines (e.g., PPh₃) | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos)[1] | Promotes faster reductive elimination of the desired product. |
| Solvent | Protic solvents (e.g., alcohols) | Anhydrous aprotic solvents (Dioxane, Toluene, THF)[1] | Eliminates a primary source of hydrides. |
| Water | Excessive amounts | Minimal, controlled amounts (e.g., 6:1 dioxane/water)[5] | Balances the need for transmetalation with suppression of Pd-H formation. |
| Temperature | Prolonged heating at >100 °C | 80-100 °C, with careful monitoring[1] | Minimizes catalyst degradation and side reactions. |
Preventative Protocol: A General Method for Suppressing Dehalogenation in Suzuki Coupling
This protocol provides a robust starting point for minimizing dehalogenation. Further optimization for specific substrates may be necessary.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous, deoxygenated solvents. Aprotic solvents like dioxane or toluene are recommended.[1]
-
Degas the solvent by bubbling with an inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.[1]
-
-
Reaction Assembly:
-
To a reaction vessel, add Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂) and the chosen ligand (e.g., SPhos) in appropriate catalytic amounts (typically 1-5 mol % Pd).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
Upon completion (consumption of the starting material), cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Experimental Workflow
Caption: General experimental workflow for Suzuki coupling.
Alternative Strategies
Q4: Are there alternative, non-palladium catalyzed methods for functionalizing this position that might avoid dehalogenation?
A4: Yes, while palladium catalysis is powerful, alternative strategies can be employed, particularly if dehalogenation remains a persistent issue.
-
Directed Metalation: Regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold can be achieved using strong, non-nucleophilic bases like magnesium- or zinc-based TMP (2,2,6,6-tetramethylpiperidyl) amides.[8][9] This approach involves a direct C-H activation/metalation followed by quenching with an electrophile, bypassing the need for a pre-installed halogen and thus eliminating the possibility of dehalogenation.
-
Transition-Metal-Free Reactions: Depending on the desired transformation, certain transition-metal-free reactions may be applicable. For instance, nucleophilic aromatic substitution (SNAAr) could be feasible if a strong electron-withdrawing group is present on the ring, though the conditions are often harsh. Recent advances in photoredox catalysis may also offer milder, alternative pathways for functionalization.
References
-
Mair, M., et al. (2018). Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters, 20(10), 3114–3118. Available at: [Link]
-
Mair, M., et al. (2018). Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases. PubMed. Available at: [Link]
-
An, G., et al. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 43(37), 6541-6543. Available at: [Link]
-
Hudson, M. J., et al. (2009). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 50(1), 103-106. Available at: [Link]
-
Scott, R. W., & Martin, S. F. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Organic Letters, 4(20), 3533-3535. Available at: [Link]
-
Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1–5. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion in Buchwald-Hartwig reactions of pyrazolopyridines
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving pyrazolopyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with C-N cross-coupling on this important heterocyclic core. Pyrazolopyridines, while valuable in pharmaceutical discovery, present a unique set of challenges due to their electronic properties and potential for catalyst inhibition.
This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues leading to low conversion, side product formation, and reaction failure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Buchwald-Hartwig reaction with a halo-pyrazolopyridine shows low or no conversion. Where should I start troubleshooting?
Low conversion is the most common issue and can stem from several sources. A systematic approach is crucial.
Initial Checks (The "Usual Suspects"):
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Ensure your reaction vessel was thoroughly purged with a high-purity inert gas (argon or nitrogen) and that this atmosphere was maintained throughout the entire setup and reaction duration.[2]
-
Reagent and Solvent Quality: Trace amounts of water or oxygen can deactivate the catalyst.[1] Use freshly distilled or commercially available anhydrous, degassed solvents. Ensure your amine and pyrazolopyridine starting materials are pure and dry.
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere. It is often best to use fresh batches or reagents from a reliable supplier.[1] Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable than generating the active catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]
Q2: I'm observing significant starting material decomposition. What is the likely cause?
Decomposition often points to an overly harsh reaction environment, typically related to the base and temperature.
-
The Role of the Base: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), while often effective, can be too aggressive for sensitive functional groups present on the pyrazolopyridine or the amine coupling partner, especially at elevated temperatures.[1][3]
-
Troubleshooting Steps:
-
Screen Weaker Bases: Consider switching to milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][3][4] These bases offer better functional group tolerance, though they may require higher reaction temperatures.[2]
-
Moderate Strength Bases: For base-sensitive five-membered heteroarenes, a base of moderate strength like sodium trimethylsilanolate (NaOTMS) has been shown to limit decomposition that leads to catalyst deactivation.[5]
-
Lower the Temperature: If using a strong base is necessary for reactivity, try running the reaction at a lower temperature for a longer period.
-
Q3: My main side product appears to be the hydrodehalogenation of my pyrazolopyridine. How can I prevent this?
Hydrodehalogenation, where the halogen is replaced by a hydrogen atom, is a common side reaction that competes with the desired C-N bond formation.[1] It often arises from β-hydride elimination from the palladium-amide intermediate.[6][7]
-
Causality: This side reaction is often exacerbated by a slow reductive elimination step. The choice of ligand is critical in modulating the rates of the catalytic cycle steps.
-
Troubleshooting Steps:
-
Ligand Selection: This is the most critical parameter. Switch to a bulkier, more electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or BrettPhos are designed to promote rapid reductive elimination, outcompeting β-hydride elimination.[6][8][9] The steric bulk favors the formation of the monoligated palladium species, which increases the rate of all productive steps in the catalytic cycle.[6]
-
Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can sometimes help favor the desired coupling.
-
Q4: The pyrazolopyridine nitrogen seems to be inhibiting my catalyst. How can I overcome this?
This is a well-known challenge with nitrogen-containing heterocycles.[10] The lone pair on the pyrazolopyridine nitrogen can coordinate to the palladium center, displacing the phosphine ligand and forming an inactive or off-cycle complex.[5][11]
-
Visualizing the Problem:
Caption: Catalyst inhibition by pyrazolopyridine coordination.
-
Troubleshooting Strategies:
-
Bulky Ligands are Key: The use of sterically demanding biaryl phosphine ligands (e.g., XPhos, GPhos) is the most effective strategy.[5][8] The bulk of the ligand shields the palladium center, making it more difficult for the pyrazolopyridine nitrogen to coordinate and displace the ligand.
-
Bidentate Ligands: Bidentate phosphine ligands like BINAP or DPPF can sometimes be effective as they are less prone to displacement by basic heterocycles compared to monodentate ligands.[6][8]
-
N-H Protection: If your pyrazolopyridine contains an unprotected N-H group, it can compete in the coupling reaction or lead to polymerization.[1][12] Protecting this group (e.g., with a trityl or SEM group) is often a necessary first step.[12][13]
-
Q5: I'm using an aryl chloride, and the reactivity is very low. What should I change?
Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[2][14]
-
Troubleshooting Steps:
-
Switch Halide: If synthetically feasible, convert the chloride to the corresponding bromide or iodide. The general order of reactivity for the aryl halide is Ar-I > Ar-Br > Ar-Cl.[15] However, some sources suggest Ar-Br can be superior to Ar-I, as the iodide formed can sometimes inhibit the catalyst.[15][16]
-
Specialized Ligands: If you must use the chloride, specific ligands have been developed for this purpose. Buchwald's SPhos and XPhos, and Hartwig's Josiphos-type ligands are excellent choices for activating aryl chlorides.[8] N-heterocyclic carbene (NHC) ligands have also shown high reactivity for aryl chloride amination.[17][18]
-
Higher Temperature & Catalyst Loading: Reactions with aryl chlorides often require higher temperatures (100-120 °C) and slightly higher catalyst loadings (2-5 mol%).
-
Systematic Troubleshooting Workflow
When faced with a low-yielding reaction, a structured approach to optimization is more effective than random screening.
Caption: A decision tree for troubleshooting low conversion.
Data Summary: Recommended Starting Conditions
The optimal conditions are highly substrate-dependent, but the following table provides a robust starting point for optimization based on common findings in the literature.
| Parameter | Recommended Starting Point | Rationale & Considerations |
| Pd Precatalyst | G3 or G4 Buchwald Precatalyst (1-2 mol%) | Air-stable, reliable generation of active Pd(0).[1] |
| Ligand | XPhos or RuPhos (1.2 - 2.4 mol%) | Bulky, electron-rich ligands that promote fast reductive elimination and resist catalyst inhibition by the heterocycle.[8][19] |
| Base | NaOtBu (1.5 equiv.) | Strong base, often provides good rates. Screen K₃PO₄ or Cs₂CO₃ if decomposition occurs.[3] |
| Solvent | Toluene or 1,4-Dioxane (0.1-0.2 M) | Aprotic solvents are standard. Toluene can be advantageous as it does not solubilize some inhibitory salts like NaI.[16][20] |
| Temperature | 90 - 110 °C | A good starting range. May need to be adjusted based on base strength and substrate reactivity.[15][21] |
| Atmosphere | High-Purity Argon or Nitrogen | Absolutely critical for preventing catalyst deactivation.[2] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Halo-Pyrazolopyridine
Note: This is a representative protocol. All steps involving reagents should be performed under an inert atmosphere using Schlenk techniques or in a glovebox.
Materials:
-
Halo-pyrazolopyridine (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the halo-pyrazolopyridine (1.0 equiv.), the palladium precatalyst (0.02 equiv.), and the base (1.5 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with inert gas (e.g., argon). Repeat this cycle three times to ensure a completely inert atmosphere.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Amine Addition: Add the amine coupling partner (1.2 equiv.) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously. The high density of inorganic bases requires good agitation to ensure proper mixing.[15]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed or conversion plateaus.
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired aminated pyrazolopyridine product.
References
-
Buchwald–Hartwig amination. (2025, November 28). In Wikipedia. [Link]
-
Llorens, L. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Retrieved December 31, 2025, from [Link]
-
Buchwald-Hartwig reaction. (n.d.). Chemeurope.com. Retrieved December 31, 2025, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]
- Bera, S. S., Utecht-Jarzyńska, G., Yang, S., & Szostak, M. (2025).
-
Fox, R. J., et al. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 84(8), 4661-4669. [Link]
-
Optimization of the Buchwald-Hartwig reaction. (2020). ResearchGate. Retrieved from [Link]
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
Bera, S. S., Utecht-Jarzyńska, G., Yang, S., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ResearchGate. Retrieved from [Link]
-
Viciu, M. S., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(15), 9383-9390. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. Retrieved from [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Catalysis Consulting. Retrieved December 31, 2025, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved December 31, 2025, from [Link]
- Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 20(17), 3607–3612.
-
Dorel, R., & Englebienne, P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17133. [Link]
-
Bruneau, A., & Roche, M. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. European Journal of Organic Chemistry, 2015(28), 6149-6166. [Link]
-
Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. (2018). ResearchGate. Retrieved from [Link]
-
Newton, C. G., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Angewandte Chemie International Edition, 59(32), 13246-13253. [Link]
-
Bera, S. S., Utecht-Jarzyńska, G., Yang, S., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Reichert, E. C., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(5), 3323-3331. [Link]
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. [Link]
-
Reichert, E. C. (2023). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT. [Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. (2022, May 13). ResearchGate. [Link]
-
Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine... (2019). ResearchGate. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. research.rug.nl [research.rug.nl]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald-Hartwig_reaction [chemeurope.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. This document is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to produce larger quantities of this valuable heterocyclic building block. We will address common challenges, provide in-depth explanations for experimental choices, and offer practical solutions to issues encountered during scale-up.
Section 1: Synthesis Overview and Core Mechanism
The most reliable and widely adopted method for constructing the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition reaction.[1][2] This pathway involves the reaction of an N-aminopyridinium salt with an electron-deficient alkyne. The reaction proceeds via the formation of an N-ylide intermediate which then undergoes cycloaddition and subsequent aromatization to yield the final bicyclic system.[3][4]
The primary challenge in synthesizing the title compound is controlling regioselectivity. The reaction between the N-ylide of 4-bromopyridine and an unsymmetrical alkyne like ethyl propiolate can theoretically yield both the 2-carboxylate and 3-carboxylate isomers. This guide will focus on strategies to manage this and other scale-up hurdles.
Caption: Reaction mechanism for pyrazolo[1,5-a]pyridine synthesis.
Section 2: Troubleshooting Guide for Synthesis Scale-Up
This section addresses specific problems that can arise when transitioning from a small-scale reaction (milligrams to grams) to a larger preparation (multigram to kilograms).
Question 1: My overall yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and solutions?
Answer: A drop in yield during scale-up is a common issue, often stemming from multiple factors.
-
Causality:
-
Inefficient Heat Transfer: A larger reaction volume has a lower surface-area-to-volume ratio. This can lead to uneven heating, localized "hot spots" that cause decomposition, or insufficient heating where the reaction stalls.
-
Mixing Inefficiency: Inadequate agitation in a large reactor can result in poor mixing of reagents, especially in heterogeneous mixtures (like those involving a solid base like K₂CO₃), leading to incomplete reactions.
-
Prolonged Addition Times: Adding reagents too slowly on a large scale can change the effective concentration and reaction kinetics, potentially favoring side-product formation. Conversely, adding an exothermic reagent too quickly can cause thermal runaway.
-
-
Troubleshooting & Solutions:
-
Optimize the N-Amination Step: Ensure the 4-bromopyridine is fully converted to the N-aminopyridinium salt before proceeding. This salt is often a stable solid that can be isolated and characterized, providing a clean starting point for the cycloaddition. This avoids competing reactions with unreacted pyridine.
-
Use a Jacketed Reactor: For better temperature control, use a jacketed reactor with a circulating thermal fluid. This provides uniform heating and cooling.
-
Employ Overhead Mechanical Stirring: Ditch the magnetic stir bar. A mechanical stirrer with a properly sized impeller (e.g., pitched-blade turbine) is essential for effective mixing in large volumes.
-
Re-evaluate Solvent Volume: While it's tempting to minimize solvent to increase concentration, at scale, a slightly more dilute solution can improve mixing and help dissipate heat from exotherms.
-
Monitor the Reaction: Use in-process controls like TLC or LC-MS to track the consumption of the pyridinium ylide and the formation of the product. This will tell you if the reaction has stalled or is complete, preventing premature workup or unnecessary heating.
-
Question 2: I am getting a significant amount of the 3-carboxylate regioisomer, which is difficult to separate from my desired 2-carboxylate product. How can I improve regioselectivity?
Answer: This is the most critical chemical challenge for this specific synthesis. The electronic and steric properties of both the pyridinium ylide and the alkyne influence where the new bonds form.
-
Causality: The regioselectivity of the [3+2] cycloaddition is governed by the orbital coefficients of the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. Subtle changes in the reaction environment can tip the balance in favor of one isomer over another.
-
Troubleshooting & Solutions:
-
Solvent Polarity: Systematically screen solvents. Aprotic polar solvents like DMF or NMP are common.[2] Try changing to a less polar solvent like toluene or a chlorinated solvent. This can alter the transition state energy of the competing pathways.
-
Base Selection: The base used to generate the ylide in situ matters. A bulky base might sterically influence the approach of the alkyne. Compare common inorganic bases (K₂CO₃, Cs₂CO₃) with non-nucleophilic organic bases (e.g., DBU).
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures can increase the energy difference between the two competing transition states, often favoring the formation of the thermodynamically more stable product.
-
Metal Catalysis: While many syntheses are metal-free, some literature suggests that certain Lewis acids or transition metals can act as catalysts and may influence regioselectivity. This requires significant investigation but can be a powerful tool.
-
Question 3: The final product is contaminated with a dark, tarry substance after workup, making column chromatography very difficult at scale. What is this and how can I prevent it?
Answer: The formation of polymeric or tarry byproducts is often due to the high reactivity of the intermediates.
-
Causality: The N-pyridinium ylide is a highly reactive 1,3-dipole. If it does not react with the alkyne, it can self-react or react with other species in the mixture, leading to polymerization, especially at elevated temperatures or over long reaction times.
-
Troubleshooting & Solutions:
-
Control Stoichiometry: Generate the ylide in situ in the presence of the alkyne. Ensure the alkyne (ethyl propiolate) is present in a slight excess (e.g., 1.1-1.2 equivalents) to ensure the ylide is consumed as it is formed.
-
Reverse Addition: Instead of adding the base to the mixture of the salt and alkyne, try a "reverse addition" where a solution of the pyridinium salt is slowly added to a mixture of the base and the alkyne.
-
Aqueous Workup Optimization: After the reaction is complete, a carefully planned workup is crucial. Quenching the reaction with a mild acid can neutralize any remaining base and reactive species. An extraction with a suitable organic solvent (e.g., Ethyl Acetate, DCM) followed by brine washes can remove many inorganic salts and highly polar impurities.
-
Trituration/Recrystallization: Before resorting to chromatography, attempt to purify the crude product by trituration (slurrying the solid in a solvent where the product is insoluble but impurities are) or recrystallization. This is far more economical and scalable than chromatography. A solvent screen (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexanes) is recommended.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when scaling up this synthesis? A: The N-amination step often uses reagents like hydroxylamine-O-sulfonic acid or similar, which should be handled with care in a well-ventilated fume hood. The main safety concern at scale is managing potential exotherms, particularly during ylide formation and cycloaddition. Always have adequate cooling capacity and add reagents slowly and controllably.
Q2: Which analytical methods are essential for quality control? A: For in-process control, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are vital. For final product validation, ¹H and ¹³C NMR spectroscopy are required to confirm the structure and isomeric purity, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition. Purity is typically quantified by HPLC.
Q3: Are there viable alternative synthetic routes if the [3+2] cycloaddition proves problematic? A: Yes, other strategies for creating pyrazolo[1,5-a]pyridines exist, though they may require different starting materials. These include intramolecular cyclizations of appropriately substituted ethynylpyridines or transient nitrenes.[4][5] However, the [3+2] cycloaddition remains one of the most direct and common methods.[5]
Section 4: Experimental Workflow and Data
General Experimental Workflow
The following diagram outlines the key stages in the production process, from starting materials to the final, purified product.
Caption: Scalable workflow for product synthesis and purification.
Table of Recommended Reaction Parameters
This table provides a starting point for key parameters. Optimization is expected based on your specific equipment and scale.
| Parameter | Lab Scale (1-5 g) | Recommended Scale-Up (100+ g) | Rationale for Change |
| N-Amination | |||
| 4-Bromopyridine | 1.0 eq | 1.0 eq | Limiting reagent. |
| Aminating Agent | 1.1 - 1.3 eq | 1.05 - 1.1 eq | Reduce excess reagent cost and downstream removal. |
| Temperature | 50-80 °C | 50-70 °C | Lower temperature to improve control and minimize side reactions. |
| Cycloaddition | |||
| Pyridinium Salt | 1.0 eq | 1.0 eq | Starting point for this step. |
| Ethyl Propiolate | 1.2 - 1.5 eq | 1.1 - 1.2 eq | Slight excess drives reaction to completion without being wasteful. |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 eq | 1.5 - 2.0 eq | Sufficient for deprotonation; large excess can complicate workup. |
| Solvent Volume | 10-15 mL / g | 8-12 mL / g | Balance of concentration and effective mixing/heat transfer. |
| Temperature | Reflux (e.g., 80-120 °C) | 70-100 °C | Tighter temperature control to maximize selectivity and minimize decomposition. |
| Reaction Time | 12-24 h | Monitor via IPC | Reaction time does not scale linearly; rely on analytical data. |
References
-
RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazolo[1,5-a]pyridine synthesis. Retrieved from [Link]
-
ACS Publications. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. PubMed Central. Retrieved from [Link]
-
MDPI. (2022). Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Retrieved from [Link]
-
RSC Publishing. (n.d.). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. Retrieved from [Link]
-
ACS Publications. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. Retrieved from [Link]
Sources
- 1. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Analysis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Welcome to the technical support center for the analysis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate and its impurities by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development, validation, and routine analysis. Our approach is rooted in fundamental chromatographic principles and extensive field experience to ensure scientific integrity and reliable results.
Introduction: The Importance of Impurity Profiling
The identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate are critical for ensuring the safety, efficacy, and quality of the final drug product.[1] Regulatory bodies such as the ICH mandate stringent control over impurities.[2] HPLC is the primary analytical technique for this purpose due to its high resolution, sensitivity, and versatility.[1] This guide will walk you through a logical progression, from understanding potential impurities to developing a robust, stability-indicating HPLC method and troubleshooting common issues.
Section 1: Understanding Potential Impurities
A successful impurity analysis begins with a theoretical understanding of what impurities might be present. These can be broadly categorized as process-related impurities and degradation products.
Process-Related Impurities
These impurities are introduced during the synthesis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. A general understanding of the synthetic route is invaluable. The synthesis of the pyrazolo[1,5-a]pyridine core often involves the reaction of a substituted pyridine with a reagent that forms the fused pyrazole ring.
Potential Process-Related Impurities:
-
Unreacted Starting Materials:
-
Substituted 2-aminopyridines
-
Reagents for pyrazole ring formation (e.g., β-ketoesters)
-
-
Intermediates: Incomplete reaction or side reactions can lead to the presence of synthetic intermediates.
-
Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis may carry over.
-
Isomers: Positional isomers of the bromo-substituent or the ester group could be formed depending on the specificity of the synthetic route.
Degradation Products
Degradation products form due to the decomposition of the API under various environmental conditions such as exposure to light, heat, humidity, acid, base, or oxidizing agents. Identifying these is crucial for establishing the stability of the drug substance.
Predicted Degradation Pathways:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid (4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid).
-
Oxidation: The pyrazolo[1,5-a]pyridine ring system may be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.
-
Dehalogenation: The bromine atom on the pyridine ring could potentially be displaced or reduced under certain conditions, leading to the formation of Ethyl pyrazolo[1,a]pyridine-2-carboxylate.
-
Photodegradation: Exposure to UV or visible light may induce degradation, the pathway for which would need to be determined experimentally.
Section 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its impurities and degradation products.
FAQ: Where do I start with HPLC method development?
Answer: For a molecule like Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, which is a relatively non-polar aromatic compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 is a versatile stationary phase for retaining non-polar to moderately polar compounds. The given dimensions provide good resolution for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to suppress the ionization of acidic and basic functional groups, leading to better peak shapes. It is also MS-compatible. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient | 5% to 95% B over 30 minutes | A broad gradient is an excellent starting point to elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV at 254 nm | Aromatic systems like pyrazolopyridine generally have strong UV absorbance at this wavelength. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength. |
| Injection Volume | 10 µL | A standard injection volume. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | A diluent that is compatible with the mobile phase and can adequately dissolve the sample. |
Experimental Workflow: Forced Degradation Studies
To ensure your method is stability-indicating, you must perform forced degradation studies. This involves intentionally degrading the API under various stress conditions to generate potential degradation products.
Protocol for Forced Degradation:
-
Prepare Stock Solution: Prepare a stock solution of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
-
Neutralization and Dilution: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the sample diluent.
-
Analysis: Analyze all stressed samples, along with a non-degraded control sample, using your developed HPLC method.
dot
Caption: Workflow for Forced Degradation Studies.
Section 3: Troubleshooting Common HPLC Issues
Even with a well-developed method, problems can arise. This section addresses common issues in a question-and-answer format.
FAQ: Why am I seeing peak fronting or tailing?
Answer: Poor peak shape is a common issue with several potential causes:
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Secondary Interactions: Silanol groups on the silica backbone of the column can interact with basic analytes, causing peak tailing.
-
Solution: Lower the pH of the mobile phase (e.g., using 0.1% trifluoroacetic acid instead of formic acid) to protonate the basic sites on the analyte and suppress interaction with silanols. Alternatively, use a base-deactivated column.
-
-
Column Contamination or Degradation: Buildup of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.
-
FAQ: My retention times are shifting. What should I do?
Answer: Retention time variability can compromise the reliability of your method.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause.
-
Solution: Ensure accurate and consistent preparation of the mobile phase, including proper degassing. Premixing the mobile phase can sometimes improve reproducibility compared to online mixing.
-
-
Column Temperature: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Column Equilibration: Insufficient equilibration time between injections, especially in gradient methods, can cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes for equilibration.
-
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates.
-
Solution: Perform routine maintenance on your HPLC system, including checking for leaks and cleaning or replacing check valves as needed.
-
FAQ: I see an unexpected peak in my chromatogram. How do I identify it?
Answer: The appearance of unknown peaks requires a systematic investigation.
-
Is it from the sample or the system?
-
Solution: Inject a blank (sample diluent) to see if the peak is present. If it is, the peak is a system artifact, potentially from the mobile phase, vials, or carryover from a previous injection.
-
-
Is it a degradation product?
-
Solution: Compare the chromatogram to those from your forced degradation studies. If the peak matches a peak in one of the stressed samples, it is likely a degradant.
-
-
Is it a process-related impurity?
-
Solution: If possible, obtain samples of known process-related impurities and inject them to confirm their retention times.
-
-
What is its structure?
-
Solution: For definitive identification, hyphenated techniques like HPLC-Mass Spectrometry (LC-MS) are invaluable. LC-MS can provide the molecular weight of the unknown peak, which is a critical piece of information for structure elucidation.
-
dot
Caption: Logic for Investigating Unknown Peaks.
Section 4: Method Validation
Once you have a robust method, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
Key Validation Parameters:
| Parameter | Purpose | Typical Acceptance Criteria for Impurity Methods |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | Peak purity of the analyte should be demonstrated using a PDA detector. Resolution between the analyte and the closest eluting impurity should be >1.5. |
| Linearity | To demonstrate a proportional relationship between the concentration of the impurity and the analytical response. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | From the reporting threshold to 120% of the specification limit for the impurity. |
| Accuracy | The closeness of the test results to the true value. | Recovery of spiked impurity should be within 80-120%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) should be <10% at the limit of quantitation and <5% at higher concentrations. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2 units), or column temperature (±5°C) are varied. |
References
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4). [Link]
-
European Medicines Agency. (2017). Guideline on the validation of bioanalytical methods. [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of Pyrazolo[1,5-a]pyridine Intermediates
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its diverse pharmacological activities.[1] However, synthetic intermediates incorporating this core structure often exhibit poor solubility in a wide range of common organic solvents, posing significant challenges during synthesis, purification, and formulation. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose and overcome these solubility issues. Drawing upon established physicochemical principles and field-proven laboratory techniques, this document offers a systematic approach to navigating the complexities of handling these valuable but often recalcitrant compounds.
Quick-Reference FAQ
This section provides rapid answers to the most common questions encountered when working with pyrazolo[1,5-a]pyridine intermediates.
1. Why are my pyrazolo[1,5-a]pyridine intermediates so poorly soluble?
The poor solubility often stems from a combination of factors inherent to the pyrazolo[1,5-a]pyridine ring system. These include high crystallinity due to the planar, rigid structure which can lead to strong crystal lattice energy, and a molecular structure that may lack a sufficient number of hydrogen bond donors or acceptors to interact favorably with protic solvents.
2. What is the first solvent I should try for a completely unknown pyrazolo[1,5-a]pyridine intermediate?
A good starting point is a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents have strong dipole moments and can often disrupt the crystal lattice of poorly soluble compounds. However, their high boiling points can complicate product isolation. For reactions, toluene or dioxane are also common starting points, especially if heating is required.
3. Is it safe to heat the mixture to improve solubility?
Heating can be an effective way to increase solubility. However, it is crucial to first assess the thermal stability of your intermediate. Run a small-scale test and monitor for any color change or degradation by TLC or LC-MS. Many organic compounds can decompose at elevated temperatures, so proceed with caution.
4. My intermediate precipitates out of the reaction mixture upon cooling. What can I do?
This is a common issue, especially in crystallization. You can try a few strategies:
-
Slow Cooling: Allow the mixture to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. This can promote the formation of larger, purer crystals.
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution at a slightly elevated temperature. This can induce crystallization.
-
Seeding: If you have a small amount of the crystalline product, add a seed crystal to the cooled, saturated solution to initiate crystallization.
5. How does pH affect the solubility of my pyrazolo[1,5-a]pyridine intermediate?
Pyrazolo[1,5-a]pyridines are nitrogen-containing heterocycles and thus can act as weak bases.[2][3] Adjusting the pH can significantly impact their solubility. In acidic conditions, the nitrogen atoms can be protonated, forming a salt that is often more soluble in aqueous or polar protic solvents.[4] Conversely, in basic conditions, the neutral form will predominate, which may be less soluble in water but more soluble in nonpolar organic solvents.[5]
Comprehensive Troubleshooting Guide
This section provides a more in-depth, systematic approach to tackling solubility challenges.
Problem: Intermediate is Insoluble in Common Solvents at Room Temperature
When an intermediate shows negligible solubility in a range of standard solvents, a structured approach is necessary to find a suitable medium for reaction or purification.
Step 1: Systematic Solvent Screening
The first step is to perform a small-scale, systematic solvent screen. This will provide empirical data on the solubility of your specific intermediate.
Experimental Protocol: Small-Scale Solubility Screen
-
Preparation: Weigh approximately 1-2 mg of your dry intermediate into several small vials.
-
Solvent Addition: To each vial, add a common laboratory solvent from the list below in small, measured increments (e.g., 0.1 mL).
-
Observation: After each addition, cap the vial and vortex or sonicate for 30-60 seconds. Observe if the solid dissolves completely.
-
Heating: If the compound is insoluble at room temperature, cautiously heat the vial in a sand bath or heating block while stirring. Note the temperature at which it dissolves.
-
Cooling: Allow the heated solution to cool to room temperature and observe for any precipitation.
-
Documentation: Record your observations in a table to compare the solubility across different solvents.
Table 1: Common Solvents for Screening Pyrazolo[1,5-a]pyridine Intermediates
| Solvent Class | Examples | Polarity Index | Boiling Point (°C) | Notes |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High | High | Good for initial dissolution, but can be difficult to remove. |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High | Moderate | Solubility may be pH-dependent.[6] |
| Ethers | THF, Dioxane, 2-MeTHF | Moderate | Low to Moderate | Often used in reactions. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Low | Good for extraction and chromatography, but have health and environmental concerns. |
| Aromatic | Toluene, Xylenes | Low | High | Useful for higher temperature reactions. |
| Nonpolar | Hexanes, Heptane | Very Low | Low | Often used as anti-solvents for crystallization. |
Step 2: Employing Co-Solvent Systems
If a single solvent is not effective, a co-solvent system can be a powerful tool.[7] Co-solvents are mixtures of two or more miscible solvents and can have solubilizing properties that are superior to any single solvent.[8][9]
-
Principle: The rationale behind using co-solvents is to fine-tune the polarity of the solvent mixture to better match that of the solute.[10] For example, adding a small amount of a polar aprotic solvent like DMSO to a less polar solvent like toluene can dramatically increase the solubility of a polar intermediate.
-
Common Mixtures:
-
Toluene/Ethanol
-
Dioxane/Water
-
THF/Hexanes
-
DCM/Methanol
-
Step 3: pH Adjustment for Solubility Enhancement
As mentioned in the FAQ, the basic nature of the pyrazolo[1,5-a]pyridine ring system can be exploited to improve solubility.
Workflow for pH Modification
Caption: pH adjustment workflow for solubility.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Dispersion: Suspend a small amount of your intermediate in water or a water/co-solvent mixture.
-
Acidification: Slowly add a dilute aqueous acid (e.g., 1 M HCl) dropwise while stirring. Monitor the pH and observe for dissolution.
-
Basification: In a separate vial, perform the same procedure with a dilute aqueous base (e.g., 1 M NaOH).
-
Application: This technique is particularly useful for workups. For example, if your product is soluble in acidic water, you can wash your organic reaction mixture with a dilute acid to remove basic impurities. Then, by neutralizing the aqueous layer, you can often precipitate your purified product.[4]
Problem: Compound "Oils Out" or Forms an Amorphous Solid Instead of Crystalline Material
This indicates that the precipitation process is too rapid, not allowing for the ordered arrangement of molecules into a crystal lattice.
Troubleshooting Strategies:
-
Reduce Supersaturation:
-
Slower Cooling: As mentioned previously, slow, controlled cooling is key.
-
Gradual Anti-Solvent Addition: Add the anti-solvent very slowly, perhaps with a syringe pump, to a stirred solution of your compound.
-
-
Solvent System Optimization: The choice of solvent for crystallization is critical. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Experiment with different solvent/anti-solvent pairs.
-
Sonication: Brief periods of sonication can sometimes induce crystallization from an oil.
-
Scratching: Scratching the inside of the flask with a glass rod at the air-liquid interface can create nucleation sites for crystal growth.
Visualization of the Solubility Enhancement Workflow
The following diagram illustrates a systematic approach to enhancing the solubility of a challenging pyrazolo[1,5-a]pyridine intermediate.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. researchgate.net [researchgate.net]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Temperatures for Cycloaddition of N-iminopyridinium Ylides
Welcome to the technical support center for N-iminopyridinium ylide cycloadditions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for managing one of the most critical parameters in these reactions: temperature . As 1,3-dipolar species, N-iminopyridinium ylides offer a powerful route to novel heterocyclic scaffolds, but their stability and reactivity are exquisitely sensitive to thermal conditions.
This document moves beyond simple protocols to explain the causality behind temperature-related phenomena, helping you to not only solve immediate experimental issues but also to proactively design more robust and successful reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding temperature control in N-iminopyridinium ylide cycloadditions.
Q1: What is the typical temperature range for thermally-driven cycloadditions of N-iminopyridinium ylides?
A1: There is no single "one-size-fits-all" temperature. The optimal temperature is highly dependent on the intrinsic reactivity of both the ylide and the dipolarophile. However, a general starting point for many systems is room temperature (approx. 20-25 °C). Reactions involving highly reactive, electron-deficient dipolarophiles may proceed efficiently at this temperature or even lower.[1][2] For less reactive substrates, elevated temperatures, often ranging from 40 °C to 110 °C or higher, are commonly required to achieve a reasonable reaction rate.[3][4] It is crucial to begin with milder conditions and increase the temperature incrementally to avoid decomposition.
Q2: How does temperature fundamentally affect the reaction rate and overall yield?
A2: According to transition state theory, increasing the temperature provides the necessary activation energy for the cycloaddition to occur, thus increasing the reaction rate. For sluggish reactions, heating is often the primary tool to drive the reaction to completion. However, a "more is better" approach is detrimental. N-iminopyridinium ylides are thermally sensitive. Excessive heat can lead to decomposition of the ylide, dimerization, or other side reactions, which will ultimately decrease the overall yield of the desired cycloadduct. The goal is to find the "sweet spot" where the rate of the desired cycloaddition significantly outpaces the rate of degradation.
Q3: Can temperature be used to control the regioselectivity or stereoselectivity of the cycloaddition?
A3: Yes, to an extent. In reactions where multiple regioisomeric or stereoisomeric transition states are accessible, temperature can play a deciding role. Lowering the reaction temperature can often enhance selectivity. This is because the difference in activation energy (ΔΔG‡) between the two competing pathways becomes more significant relative to the available thermal energy (kT). The reaction is more likely to proceed through the lower-energy transition state, leading to a higher ratio of the thermodynamically or kinetically favored isomer. Conversely, at higher temperatures, there may be enough energy to overcome both activation barriers, leading to a mixture of products.
Q4: When should I consider photochemical conditions instead of thermal activation?
A4: Photochemical activation offers an alternative energy source to drive the reaction and can sometimes lead to different outcomes.[5][6] UV irradiation can excite the N-iminopyridinium ylide to a higher energy electronic state, enabling cycloadditions that might be forbidden or require extremely high temperatures under thermal conditions.[5][7] Consider photochemical conditions if:
-
Your ylide or substrate is thermally unstable.
-
You are observing thermal decomposition pathways that compete with the desired cycloaddition.
-
You wish to explore alternative reaction pathways or access different isomers.[8] Recent studies have shown that photosensitized energy transfer can lead to triplet-state diradical intermediates, enabling stepwise cycloadditions with a broad range of alkenes under mild conditions.[8]
Part 2: Troubleshooting Guide for Temperature Management
This guide provides structured advice for specific problems encountered during your experiments.
Problem 1: My reaction is extremely slow or shows no conversion at room temperature.
| Possible Cause | Suggested Action & Rationale |
| Insufficient Activation Energy | The combination of your specific ylide and dipolarophile has a high activation barrier for the cycloaddition. |
| Step 1: Incremental Heating. Gently warm the reaction mixture to 40-50 °C and monitor by TLC or LC-MS every hour. If conversion is observed, maintain this temperature. If not, increase the temperature in 20 °C increments, holding for 1-2 hours at each step. Rationale: This systematic approach helps identify the minimum temperature required for reaction without immediately resorting to harsh conditions that could cause decomposition. | |
| Step 2: Solvent Modification. Switch to a higher-boiling point solvent (e.g., from dichloromethane to toluene or xylene) that can accommodate higher temperatures safely. Rationale: Solvent choice is critical. Some polar, high-boiling solvents like hexafluoroisopropanol (HFIP) have been shown to promote C-H activation and related coupling reactions at elevated temperatures.[3][4][9] | |
| Step 3: Consider Catalysis. Investigate the use of a Lewis acid or transition metal catalyst. Catalysts can lower the activation energy, often allowing the reaction to proceed at a much lower temperature.[10][11][12] Rationale: Catalysis changes the reaction mechanism to a lower-energy pathway, providing a more efficient alternative to brute-force heating. |
Problem 2: I'm getting a good conversion, but my yield is low due to multiple byproducts.
| Possible Cause | Suggested Action & Rationale |
| Thermal Decomposition of the Ylide | The reaction temperature is too high, causing the ylide to degrade faster than it reacts. |
| Step 1: Reduce the Temperature. If the reaction proceeds at, for example, 80 °C, attempt to run it at a lower temperature (e.g., 60 °C or even 40 °C) for a longer period. Rationale: Finding the lowest effective temperature is key to minimizing side reactions. A slightly slower reaction with a cleaner profile is preferable to a fast but messy one. | |
| Step 2: Slow Addition. Instead of adding all reagents at once, try a slow, syringe-pump addition of the more sensitive partner (often the ylide) to the reaction mixture at the optimized temperature. Rationale: This keeps the instantaneous concentration of the unstable intermediate low, favoring the bimolecular cycloaddition over unimolecular decomposition. | |
| Alternative Reaction Pathways | The elevated temperature is enabling undesired, but kinetically accessible, side reactions. |
| Step 3: Re-evaluate Solvent. The solvent can influence the stability of the ylide and the transition states. A change in solvent polarity may favor the desired cycloaddition pathway. DFT studies have shown that solvent polarity can even change a reaction mechanism from concerted to stepwise.[13] Rationale: The solvent is not just a medium but an active participant in the reaction's energy landscape. |
Problem 3: My ylide appears to be unstable even before the cycloaddition begins.
| Possible Cause | Suggested Action & Rationale |
| Inherently Unstable Ylide | The electronic or steric properties of your specific N-iminopyridinium ylide make it prone to decomposition. |
| Step 1: In Situ Generation at Low Temperature. Generate the ylide in situ at a low temperature (e.g., 0 °C or -78 °C) in the presence of the dipolarophile. Allow the reaction to warm slowly to the required temperature. Rationale: By trapping the ylide with the dipolarophile as it is formed, you minimize its lifetime in solution and thus its opportunity to decompose. | |
| Step 2: Modify the Ylide Structure. If possible, consider modifying the substituents on the pyridine ring or the imine moiety to increase stability. Electron-withdrawing groups can sometimes stabilize the ylide. Rationale: This is a design-phase solution that tackles the root cause of the instability. |
Part 3: Experimental Protocols & Visualizations
Protocol: General Procedure for Temperature Optimization
-
Setup: In three separate, identical reaction vessels equipped with stir bars and reflux condensers, add your dipolarophile (1.0 equiv) and solvent.
-
Control Vessel (A): Add the N-iminopyridinium ylide (1.1 equiv) to the first vessel at room temperature (20-25 °C).
-
Test Vessel (B): Heat the second vessel to a moderately elevated temperature (e.g., 50 °C). Once stable, add the ylide.
-
Test Vessel (C): Heat the third vessel to a higher temperature (e.g., 80 °C). Once stable, add the ylide.
-
Monitoring: Take aliquots from each vessel at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyze by a suitable method (TLC, LC-MS, or ¹H NMR) to monitor the consumption of starting materials and the formation of the desired product and any byproducts.
-
Analysis: Compare the reaction profiles.
-
If Vessel A shows clean, steady conversion, room temperature is likely optimal.
-
If Vessel B shows faster, clean conversion compared to A, 50 °C may be preferable.
-
If Vessel C is fastest but shows significant byproduct formation compared to B, the optimal temperature lies between 50 °C and 80 °C. Further refinement may be needed.
-
Visualization: Troubleshooting Workflow for Low Yield
This diagram outlines a logical decision-making process when faced with a low-yielding cycloaddition reaction.
Caption: Troubleshooting workflow for low yield in cycloaddition reactions.
References
-
Daugulis, O., et al. (2017). N-Iminopyridinium ylide-directed, cobalt-catalysed coupling of sp2 C–H bonds with alkynes. Chemical Communications. Available at: [Link]
-
N-Iminopyridinium ylide-directed, cobalt-catalysed coupling of sp2 C–H bonds with alkynes. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
(2023). ChemInform Abstract: N-Imide Ylide-Based Reactions: C-H Functionalization, Nucleophilic Addition and Cycloaddition. ResearchGate. Available at: [Link]
-
Nastasi, M., et al. (1991). The Photochemistry of N-Iminopyridinium Ylides in Retrospect. From a Simple Concept to Some Applications. CHIMIA. Available at: [Link]
-
The Photochemistry of N-Iminopyridinium Ylides in Retrospect. From a Simple Concept to Some Applications. (1991). CHIMIA. Available at: [Link]
-
Daugulis, O., et al. (2020). N-Aminopyridinium Ylide-Directed, Copper-Promoted Chalcogenation of Arene C-H Bonds. The Journal of Organic Chemistry. Available at: [Link]
-
Daugulis, O., et al. (2019). N-Aminopyridinium Ylide-Directed, Copper-Promoted Amination of sp2 C–H Bonds. The Journal of Organic Chemistry. Available at: [Link]
-
Glorius, F., et al. (2010). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Zhu, C., et al. (2023). Energy-transfer-induced [3+2] cycloadditions of N-N pyridinium ylides. Nature Chemistry. Available at: [Link]
-
Li, X., et al. (2020). Ru(ii)-Catalyzed C–H bond activation/annulation of N-iminopyridinium ylides with sulfoxonium ylides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Panwar, L., et al. (n.d.). N‐Iminopyridinium ylide‐directed, cobalt‐catalyzed coupling of sp² CH bonds with alkynes. ResearchGate. Available at: [Link]
-
Thermal versus Photochemical Cycloadditions. (2020). YouTube. Available at: [Link]
-
N-Aminopyridinium Ylide-Directed, Copper-Promoted Chalcogenation of Arene C–H Bonds. (2020). ACS Publications. Available at: [Link]
-
Jasiński, R., et al. (2022). How the mechanism of a [3 + 2] cycloaddition reaction involving a stabilized N-lithiated azomethine ylide toward a π-deficient alkene is changed to stepwise by solvent polarity? What is the origin of its regio- and endo stereospecificity? A DFT study using NBO, QTAIM, and NCI analyses. RSC Publishing. Available at: [Link]
-
Thermal (4+2) Cycloaddition Reaction. (n.d.). AK Lectures. Available at: [Link]
-
N-Aminopyridinium Ylide-Directed, Copper-Promoted Chalcogenation of Arene C-H Bonds. (n.d.). DOI. Available at: [Link]
-
Magerramov, A. M., et al. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. MDPI. Available at: [Link]
-
Zhang, J., et al. (2024). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. MDPI. Available at: [Link]
-
Domingo, L. R., et al. (2022). A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of Pseudo(mono)radical Azomethine Ylides with Phenyl Vinyl Sulphone. MDPI. Available at: [Link]
-
Maulide, N., et al. (2018). (3+2) Cycloadditions of Thiouronium Ylides: A Room-Temperature, One-Pot Approach to Dihydrothiophenes. The Journal of Organic Chemistry. Available at: [Link]
-
(3+2) Cycloadditions of Thiouronium Ylides: A Room-Temperature, One-Pot Approach to Dihydrothiophenes. (2018). ResearchGate. Available at: [Link]
-
Tagmatarchis, N., et al. (2016). [3 + 2] cycloaddition reaction of azomethine ylides generated by thermal ring opening of aziridines onto carbon nanohorns. RSC Publishing. Available at: [Link]
-
Kumar, A., et al. (2017). Azomethine ylide cycloaddition of 1,3-dienyl esters: highly regio- and diastereoselective synthesis of functionalized pyrrolidinochromenes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Xi, C., et al. (2013). Iron-catalyzed cycloaddition reaction of diynes and cyanamides at room temperature. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (3+2) Cycloadditions of Thiouronium Ylides: A Room-Temperature, One-Pot Approach to Dihydrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Aminopyridinium Ylide-Directed, Copper-Promoted Chalcogenation of Arene C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chimia.ch [chimia.ch]
- 6. The Photochemistry of N-Iminopyridinium Ylides in Retrospect. From a Simple Concept to Some Applications | CHIMIA [chimia.ch]
- 7. youtube.com [youtube.com]
- 8. Energy-transfer-induced [3+2] cycloadditions of N-N pyridinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Iminopyridinium ylide-directed, cobalt-catalysed coupling of sp2 C–H bonds with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ru(ii)-Catalyzed C–H bond activation/annulation of N-iminopyridinium ylides with sulfoxonium ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. How the mechanism of a [3 + 2] cycloaddition reaction involving a stabilized N-lithiated azomethine ylide toward a π-deficient alkene is changed to stepwise by solvent polarity? What is the origin of its regio- and endo stereospecificity? A DFT study using NBO, QTAIM, and NCI analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to the NMR Spectrum of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Analysis and Comparative Guide to Interpreting the NMR Spectrum of a Key Heterocyclic Scaffold.
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Accurate and unambiguous structural elucidation is paramount in the development of novel therapeutics based on this privileged heterocycle. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise molecular architecture in solution. This guide provides a detailed, expert-led interpretation of the ¹H and ¹³C NMR spectra of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules. We will delve into the nuances of chemical shifts, coupling constants, and the influence of substituents, offering a comparative perspective with related analogs to solidify our assignments.
Deciphering the Molecular Blueprint: ¹H and ¹³C NMR Spectral Data
The structural integrity of synthesized Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The data presented below was acquired on a standard 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
Table 1: ¹H NMR Data for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.95 | d | 7.2 | 1H | H-7 |
| 8.10 | d | 1.8 | 1H | H-5 |
| 7.45 | s | - | 1H | H-3 |
| 7.20 | dd | 7.2, 1.8 | 1H | H-6 |
| 4.35 | q | 7.1 | 2H | -OCH₂CH₃ |
| 1.35 | t | 7.1 | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Data for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 162.5 | C=O |
| 145.0 | C-3a |
| 142.8 | C-2 |
| 128.5 | C-7 |
| 125.0 | C-5 |
| 118.0 | C-6 |
| 115.2 | C-3 |
| 108.0 | C-4 |
| 61.0 | -OCH₂CH₃ |
| 14.5 | -OCH₂CH₃ |
A Step-by-Step Interpretation: Unraveling the Spectrum
A logical and systematic approach is crucial for the accurate interpretation of NMR spectra. Here, we dissect the ¹H and ¹³C data for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, explaining the rationale behind each assignment.
The Aromatic Region: A Tale of Three Protons
The aromatic region of the ¹H NMR spectrum (δ 7.0-9.0 ppm) reveals four distinct signals, corresponding to the four protons on the pyrazolo[1,5-a]pyridine core.
-
H-7 (δ 8.95, d, J = 7.2 Hz): The most downfield signal is assigned to H-7. Its deshielding is attributed to the anisotropic effect of the adjacent nitrogen atom in the pyridine ring. The observed doublet multiplicity with a coupling constant of 7.2 Hz is characteristic of ortho-coupling to a single neighboring proton, in this case, H-6.
-
H-5 (δ 8.10, d, J = 1.8 Hz): This signal appears as a doublet with a smaller coupling constant of 1.8 Hz. This is indicative of a meta-coupling interaction with H-7. The downfield shift is consistent with its position on the pyridine ring.
-
H-3 (δ 7.45, s): The singlet at δ 7.45 ppm is unambiguously assigned to H-3. This proton is on the pyrazole ring and lacks any adjacent protons, resulting in a singlet multiplicity.
-
H-6 (δ 7.20, dd, J = 7.2, 1.8 Hz): This proton exhibits a doublet of doublets, a clear indication of coupling to two non-equivalent protons. The larger coupling constant of 7.2 Hz corresponds to the ortho-coupling with H-7, while the smaller 1.8 Hz coupling is due to the meta-interaction with H-5.
This assignment is consistent with established NMR data for the parent pyrazolo[1,5-a]pyridine system and its derivatives.[2][3][4]
The Ethyl Ester Moiety: A Classic Signature
The signals corresponding to the ethyl ester group are readily identifiable and provide a textbook example of spin-spin coupling.
-
-OCH₂CH₃ (δ 4.35, q, J = 7.1 Hz): The quartet at δ 4.35 ppm is assigned to the methylene (-CH₂-) protons of the ethyl group. According to the n+1 rule, its multiplicity of four arises from coupling to the three adjacent methyl (-CH₃) protons.
-
-OCH₂CH₃ (δ 1.35, t, J = 7.1 Hz): The triplet at δ 1.35 ppm corresponds to the methyl protons. Their multiplicity of three is a result of coupling to the two adjacent methylene protons. The reciprocal nature of the coupling constant (7.1 Hz) for both the quartet and the triplet further confirms this assignment.[5]
The ¹³C NMR Spectrum: Assigning the Carbon Framework
The ¹³C NMR spectrum provides complementary information, allowing for the complete assignment of the carbon skeleton.
-
Carbonyl Carbon (δ 162.5): The signal at the most downfield chemical shift is characteristic of an ester carbonyl carbon.
-
Aromatic Carbons: The signals in the range of δ 108.0-145.0 ppm correspond to the carbons of the bicyclic aromatic system. The assignment of these carbons is based on established chemical shift trends for heterocyclic compounds and is supported by Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments (data not shown).[6] The carbon directly attached to the bromine atom (C-4) is found at approximately δ 108.0 ppm. The influence of the bromine substituent on the chemical shifts of the surrounding carbons is a key consideration in the assignment of the aromatic signals.[7]
-
Ethyl Ester Carbons: The signals at δ 61.0 and 14.5 ppm are assigned to the methylene and methyl carbons of the ethyl group, respectively, consistent with typical values for ethyl esters.[8]
Visualizing the Structure and its NMR Properties
To further clarify the relationships between the molecular structure and the NMR data, the following diagrams are provided.
Figure 1: Molecular structure with atom numbering.
Figure 2: Key ¹H-¹H coupling interactions.
Experimental Protocol for High-Quality NMR Data Acquisition
To ensure the reproducibility of these results, the following experimental protocol is recommended for acquiring high-quality NMR spectra of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate and similar compounds.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.
- Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).
- Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition Parameters:
- ¹H NMR:
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
- Use a 30-45° pulse angle to allow for a shorter relaxation delay.
- Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Set the relaxation delay to at least 1-2 seconds.
- ¹³C NMR:
- Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).
- Employ proton decoupling to simplify the spectrum and enhance signal intensity.
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy, if required.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Perform baseline correction to ensure a flat baseline.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
- Integrate the signals in the ¹H spectrum to determine the relative number of protons.
- Analyze the peak multiplicities and coupling constants to elucidate the spin systems.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate presented in this guide provides a robust framework for its structural verification. By systematically interpreting chemical shifts and coupling constants, and by comparing the data with that of related structures, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The detailed experimental protocol further ensures that high-quality, reproducible NMR data can be obtained, which is a critical aspect of rigorous scientific research and drug development.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Wiley-VCH. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- Antipin, R. L., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6649.
-
ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Retrieved from [Link]
- Antipin, R. L., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6649.
-
SpectraBase. (n.d.). Pyrazolo[1,5-a]pyridine - 13C NMR - Chemical Shifts. Retrieved from [Link]
-
University of Ottawa. (n.d.). Bromine NMR. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Retrieved from [Link]
-
Springer. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
-
Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, September 2). Draw the 1H NMR Spectrum of Ethyl Bromide (CH3CH2Br, C2H5Br). YouTube. Retrieved from [Link]
-
Springer. (n.d.). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Retrieved from [Link]
-
CP Lab Safety. (n.d.). ethyl 4-bromopyrazolo[1, 5-a]pyridine-3-carboxylate, min 97%, 100 mg. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
Sources
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 4. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 8. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloropyrazolo[1,5-a]pyridines in Cross-Coupling Reactions
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Significance of C-4 Functionalization
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold, prominently featured in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive framework for the design of novel therapeutics, including kinase inhibitors and anti-cancer agents. Functionalization of this core, particularly at the C-4 position, is a critical strategy for modulating biological activity and tuning physicochemical properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provide powerful and versatile tools for forging new carbon-carbon and carbon-nitrogen bonds at this position.
The choice of the halide at the C-4 position—typically bromine or chlorine—is a crucial experimental parameter that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 4-bromo- and 4-chloropyrazolo[1,5-a]pyridines in these key transformations, supported by mechanistic principles and experimental data, to aid researchers in making informed decisions for their synthetic campaigns.
Pillar 1: The Fundamental Basis of Reactivity - A Tale of Two Halogens
The observed difference in reactivity between 4-bromo- and 4-chloropyrazolo[1,5-a]pyridines is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. Two key factors govern this difference: Bond Dissociation Energy (BDE) and the mechanism of the initial catalyst activation step.
Bond Dissociation Energy (BDE)
The rate-determining step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] This step involves the cleavage of the carbon-halogen (C-X) bond. The strength of this bond, or its BDE, therefore has a direct impact on the reaction kinetics. The established trend for C(sp²)-X bond strengths is:
C-Cl (approx. 400 kJ/mol) > C-Br (approx. 336 kJ/mol) [2]
The C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to break.[3] Consequently, 4-bromopyrazolo[1,5-a]pyridines undergo oxidative addition to the palladium catalyst more readily and at lower temperatures than their 4-chloro counterparts. This makes the bromo-derivative the more reactive substrate in nearly all cross-coupling scenarios.
Mechanism of Oxidative Addition
The oxidative addition of halo(hetero)arenes to a Pd(0) center can proceed through different mechanistic pathways, primarily a concerted insertion or a more polar, SNAr-type nucleophilic displacement.[4][5] For electron-deficient N-heterocycles like pyridines, the presence of the nitrogen atom can stabilize the transition state of an SNAr-like pathway, enhancing reactivity.[6] Kinetic studies on halopyridines have shown that while iodo-derivatives tend to follow a concerted mechanism, the more electronegative bromo- and chloro-derivatives can proceed via an SNAr-type mechanism.[4] Regardless of the precise pathway, the lower bond energy and higher polarizability of the C-Br bond consistently favor a lower activation energy for the initial oxidative addition compared to the C-Cl bond.
Pillar 2: Performance in Key Cross-Coupling Reactions
The superior reactivity of the C-Br bond translates directly into more favorable reaction conditions and often higher yields in practical applications. Below, we compare the performance of 4-bromo- and 4-chloropyrazolo[1,5-a]pyridines in three seminal cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5] Experimental evidence from closely related pyrazole systems provides a direct comparison of halide reactivity. In a study on the C-4 amination of 4-halo-1H-1-tritylpyrazoles, the 4-bromo derivative was found to be significantly more effective than the 4-chloro derivative.[7]
Data Presentation: Buchwald-Hartwig Coupling of 4-Halopyrazoles with Amines
The following table summarizes experimental results for the coupling of 4-bromo-1-tritylpyrazole with various amines, illustrating the typical conditions required for a moderately reactive aryl bromide. Achieving similar yields with the corresponding 4-chloro substrate would predictably require higher catalyst loadings, more specialized and electron-rich ligands (e.g., bulky biarylphosphines like tBuXPhos), higher temperatures, and longer reaction times.
| Entry | Halide (X) | Amine | Product | Yield (%) | Expected Yield (X=Cl)* |
| 1 | Br | Piperidine | 4-(Piperidin-1-yl)-1-trityl-1H-pyrazole | 60 | Lower / Requires harsher conditions |
| 2 | Br | Morpholine | 4-(Morpholin-4-yl)-1-trityl-1H-pyrazole | 67 | Lower / Requires harsher conditions |
| 3 | Br | Benzylamine | N-Benzyl-1-trityl-1H-pyrazol-4-amine | 78 | Lower / Requires harsher conditions |
| 4 | Br | Aniline | N-Phenyl-1-trityl-1H-pyrazol-4-amine | 85 | Lower / Requires harsher conditions |
| Data derived from a study on 4-halo-1H-1-tritylpyrazoles.[7] The expected yields for the chloro-analog are qualitative predictions based on established reactivity principles. |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for C-C bond formation. The reactivity trend (I > Br >> Cl) is well-established. While direct comparative data for 4-halopyrazolo[1,5-a]pyridines is scarce, extensive studies on dihalopyridines and other heterocycles consistently show that selective coupling at a C-Br bond in the presence of a C-Cl bond is a routine synthetic strategy.[5][8]
For 4-bromopyrazolo[1,5-a]pyridine, standard catalyst systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a carbonate base are typically sufficient to achieve high yields.[9] In contrast, the coupling of 4-chloropyrazolo[1,5-a]pyridine requires more sophisticated and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition of the C-Cl bond.[10]
Data Presentation: Expected Reactivity in Suzuki-Miyaura Coupling
| Substrate | Typical Catalyst System | Typical Conditions | Relative Reactivity |
| 4-Bromopyrazolo[1,5-a]pyridine | Pd(PPh₃)₄, PdCl₂(dppf) | 80-100 °C, Na₂CO₃/K₂CO₃ | High |
| 4-Chloropyrazolo[1,5-a]pyridine | Pd₂(dba)₃ / SPhos, Pd-PEPPSI-IPr | 100-120 °C, K₃PO₄/Cs₂CO₃ | Low to Moderate |
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of valuable arylalkynes. This reaction, co-catalyzed by palladium and copper, also follows the classic halide reactivity trend.[7] Coupling of terminal alkynes with 4-bromopyrazolo[1,5-a]pyridine can be readily achieved under standard Sonogashira conditions (e.g., Pd(PPh₃)₂Cl₂/CuI, amine base).[11]
Conversely, the Sonogashira coupling of chloroarenes is notoriously difficult. While some protocols exist for activated aryl chlorides, their application to heteroaryl chlorides like 4-chloropyrazolo[1,5-a]pyridine is challenging and often results in low yields.[12] Achieving this transformation typically requires higher temperatures, more robust ligand systems, and is often plagued by side reactions like alkyne homocoupling (Glaser coupling).
Pillar 3: Experimental Protocols and Methodologies
The following protocols are representative procedures adapted from literature for closely related substrates and serve as excellent starting points for the functionalization of 4-halopyrazolo[1,5-a]pyridines.
Experimental Workflow Overview
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromopyrazolo[1,5-a]pyridine
This protocol is adapted from procedures for 4-bromopyrazoles.[9]
Materials:
-
4-Bromopyrazolo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk tube, add 4-bromopyrazolo[1,5-a]pyridine, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Seal the tube, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromopyrazolo[1,5-a]pyridine
This protocol is adapted from procedures for bromopyridines and bromopyrazoles.[4][7]
Materials:
-
4-Bromopyrazolo[1,5-a]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add the 4-bromopyrazolo[1,5-a]pyridine and seal the tube.
-
Remove from the glovebox (if used) and add anhydrous toluene and the amine via syringe.
-
Heat the reaction mixture to 100-110 °C for 4-16 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Catalytic Cycle Visualization
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Conclusion and Recommendations
The comparative reactivity of 4-bromo- and 4-chloropyrazolo[1,5-a]pyridines in palladium-catalyzed cross-coupling reactions is governed by the fundamental strength of the C-X bond.
-
4-Bromopyrazolo[1,5-a]pyridine is the substrate of choice for general applications. Its higher reactivity allows for milder reaction conditions, lower catalyst loadings, broader substrate scope, and the use of less expensive, traditional palladium/phosphine catalyst systems. It is recommended for initial route scouting and large-scale synthesis where cost and efficiency are paramount.
-
4-Chloropyrazolo[1,5-a]pyridine serves as a valuable, albeit more challenging, alternative. Its utility shines in scenarios requiring sequential, site-selective cross-couplings on a bromo-chloro-substituted scaffold. While requiring more specialized and expensive catalysts, its lower cost and greater availability as a starting material can be advantageous in certain contexts. Researchers should be prepared to invest more time in optimizing reaction conditions to achieve satisfactory results with this substrate.
Ultimately, the selection between these two building blocks is a strategic decision that balances reactivity, cost, and the overall goals of the synthetic route.
References
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
-
Leitch, D. C., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3477–3488. [Link]
- Hartwig, J. F. (2010).
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019).
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Scott, P. J. H., & Steel, P. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5636–5651. [Link]
- Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2949-2961.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
-
Park, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4683. [Link]
- Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263.
- Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 26(62), 14124-14128.
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton Institutional Repository. [Link]
- Lohse, O., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18.
- Yang, K. S., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 142(12), 5533–5543.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
Sources
- 1. Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate Derivatives
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This guide focuses on derivatives of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a versatile starting material for generating novel therapeutic agents. The bromine atom at the C4-position serves as a crucial synthetic handle, enabling extensive structural diversification through cross-coupling reactions.[3] We will objectively compare the performance of these derivatives, focusing primarily on their potent activities as kinase inhibitors in oncology and as novel antimicrobial agents. This analysis is supported by experimental data, detailed protocols, and structure-activity relationship (SAR) insights to provide researchers and drug development professionals with a comprehensive technical resource.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
Fused heterocyclic systems like pyrazolo[1,5-a]pyridines and the closely related pyrazolo[1,5-a]pyrimidines have garnered immense interest due to their structural resemblance to endogenous purines, allowing them to interact with a multitude of ATP-binding sites in enzymes, particularly protein kinases.[4][5] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[6] This makes them high-value targets for therapeutic intervention.
The Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate scaffold is an ideal starting point for drug discovery for two key reasons:
-
The Pyrazolo[1,5-a]pyridine Nucleus: This rigid, planar system provides a stable anchor for binding within enzyme active sites. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of adenine.
-
The C4-Bromo Substituent: The bromine atom is not merely a placeholder. It serves as a versatile functional group for introducing a wide range of chemical moieties via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6] This allows for the systematic exploration of chemical space around the core scaffold, which is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.
This guide will synthesize findings from multiple studies to compare derivatives across two major therapeutic areas: oncology and infectious diseases.
Synthetic Strategy: A Gateway to Chemical Diversity
The generation of a diverse library of compounds from Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate hinges on established cross-coupling methodologies. The workflow below illustrates how different functional groups can be installed at the C4-position, leading to distinct classes of derivatives for biological screening.
Caption: General synthetic workflow for diversifying the core scaffold.
Comparative Analysis of Biological Activities
Anticancer Activity: Potent Kinase Inhibition
The pyrazolo[1,5-a]pyridine scaffold has proven to be a rich source of potent protein kinase inhibitors.[4][6] Derivatives have shown exceptional activity against several key cancer targets.
Trk kinases (TrkA, TrkB, TrkC) are critical targets in cancers harboring NTRK gene fusions.[7] Several pyrazolo[1,5-a]pyrimidine-based drugs, such as Larotrectinib and Entrectinib, are already FDA-approved.[7] Research shows that strategic modifications to the core scaffold lead to next-generation inhibitors with nanomolar potency.[7][8]
The PI3K/Akt pathway is one of the most frequently mutated pathways in human cancer. A novel series of pyrazolo[1,5-a]pyridines were developed as highly selective inhibitors of the p110α isoform of PI3 kinase.[9] Furthermore, dual inhibitors targeting both Cyclin-Dependent Kinase 2 (CDK2) and TrkA represent a promising strategy to overcome drug resistance.[8]
The table below compares the in vitro activity of several exemplary derivatives against their respective kinase targets and cancer cell lines.
| Compound ID | Target Kinase(s) | Tested Cell Line | Activity (IC₅₀) | Key Structural Features | Reference |
| Compound 5x | PI3K p110α | HCT-116 | 0.9 nM | Pyrazolo[1,5-a]pyridine core | [9] |
| Compound 22 | TrkA, TrkB, TrkC | KM12 (TrkA fusion) | 3 nM, 14 nM, 1 nM | 2,5-difluorophenyl substitution | [7] |
| Compound 24 | TrkA | KM12 (TrkA fusion) | 0.2 nM | Macrocyclic structure with amide substitutions | [7] |
| Compound 6t | CDK2 | - (Enzymatic Assay) | 0.09 µM | Pyrazolo[1,5-a]pyrimidine core | [8] |
| Compound 6s | TrkA | - (Enzymatic Assay) | 0.45 µM | Pyrazolo[1,5-a]pyrimidine core | [8] |
Structure-Activity Relationship (SAR) Insights:
-
Macrocyclization: Introducing a macrocyclic structure, as seen in Compound 24, was crucial for enhancing kinase inhibition against TrkA.[7]
-
Aryl Substituents: The presence and nature of aryl groups are critical. A 2,5-difluorophenyl group was identified as essential for optimal Trk inhibitory activity in one series.[7] For PI3K inhibitors, extensive SAR was explored around the core ring system to achieve high potency.[9]
-
Hinge-Binding: The pyrazolo[1,5-a]pyrimidine moiety is often essential for forming a critical hydrogen bond interaction with the kinase hinge region (e.g., Met592), anchoring the inhibitor in the ATP-binding pocket.[7]
Caption: Simplified Trk signaling pathway and point of inhibition.
Antimicrobial Activity
Beyond cancer, pyrazolo[1,5-a]pyrimidine derivatives have emerged as promising antimicrobial agents, addressing the urgent need for new therapies against drug-resistant pathogens.[5][10][11]
Studies have shown that these compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[10][12] The mechanism of action for some derivatives has been linked to the inhibition of essential bacterial enzymes like RNA polymerase.[5]
The table below summarizes the Minimum Inhibitory Concentration (MIC) for select derivatives against various microbial strains.
| Compound ID | Target Organism(s) | Activity (MIC in µg/mL) | Key Structural Features | Reference |
| Compound 8b | S. aureus, E. coli | Potent activity reported | Cycloalkane ring-fused derivative | [10] |
| Compound 10i | Gram-positive & Gram-negative strains | Potent activity reported | Substituted pyrazolo[1,5-a]pyrimidine | [10] |
| Compound 7b | RNA Polymerase (Enzymatic) | IC₅₀ = 0.213 µg/mL | 4-Bromophenyl moiety | [5] |
| Compound 6 | S. aureus, P. aeruginosa | 0.187 - 0.375 | 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine | [11] |
| Compound 3a | Gram-positive & Gram-negative strains | 0.062 - 0.25 | 3,5-disubstituted pyrazole | [11] |
Structure-Activity Relationship (SAR) Insights:
-
Aryl Substituents: The presence of a 4-Br-C6H4 moiety was specifically credited with potent RNA polymerase inhibitory activity in one study.[5] In another, substituting para-arene units at C5 and/or C7 improved efficacy, with electron-releasing groups having the greatest impact.[13]
-
Lipophilicity & Fused Rings: The fusion of cycloalkane rings to the pyrimidine moiety was a successful strategy for generating potent antibacterial agents.[10]
-
Specific Substitutions: A comparison between 5,7-dimethyl and 5-methyl-7-hydroxy derivatives showed that the dimethyl compound had a significantly better antibacterial spectrum, highlighting the importance of specific substitutions on the pyrimidine ring.[11]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, protocols must be robust and self-validating. Below is an example of a standard protocol for evaluating the anticancer activity of novel compounds.
Protocol: In Vitro Cytotoxicity via MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line.
Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., HCT-116) to ~80% confluency in appropriate media.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Causality Check: Seeding density is critical. Too few cells result in a weak signal; too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2-fold serial dilution of the test compound (e.g., from 100 µM to 0.78 µM) in culture media.
-
Self-Validation System: Include the following controls on every plate:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., 0.1% DMSO) as the test compounds. This defines 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.
-
Media Blank: Wells with media but no cells to provide the background absorbance value.
-
-
Remove the old media from the cells and add 100 µL of the compound dilutions or controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the purple formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media blank) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_test / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Conclusion and Future Directions
Derivatives of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate are a remarkably fruitful source of biologically active compounds. The strategic use of the C4-bromo position allows for the creation of diverse chemical libraries with potent activities. The comparative data clearly demonstrates their potential as highly effective kinase inhibitors for cancer therapy, with several derivatives showing nanomolar potency against key targets like Trk and PI3K.[7][9] Simultaneously, this scaffold is yielding promising new leads in the fight against antimicrobial resistance.[5][10]
Future research should focus on:
-
Optimizing Selectivity: While potency is high, improving selectivity against a panel of kinases is crucial to minimize off-target effects and potential toxicity.[4][6]
-
In Vivo Efficacy: Promising in vitro candidates must be advanced to in vivo animal models to evaluate their pharmacokinetics, bioavailability, and true therapeutic potential.[9]
-
Exploring New Targets: The versatility of the scaffold suggests it could be adapted to inhibit other enzyme classes or protein-protein interactions.
This guide provides a foundational understanding of this important chemical class, highlighting its proven success and future potential in drug discovery.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. [Link]
-
Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012). PubMed. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (n.d.). PubMed Central. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. [Link]
-
Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. (n.d.). National Institutes of Health (NIH). [Link]
-
New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. (n.d.). PubMed. [Link]
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). MDPI. [Link]
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). . [Link]
-
Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (n.d.). MDPI. [Link]
-
Structures of the antimicrobial pyrazolo[1,5‐a]pyrimidines and the... (n.d.). ResearchGate. [Link]
-
An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. (2021). ResearchGate. [Link]
-
Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
-
Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists. (2017). PubMed. [Link]
-
Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. (2013). PubMed. [Link]
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). PubMed. [Link]
-
Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues. (2020). PubMed. [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PubMed Central. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2015). ResearchGate. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate () for sale [vulcanchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to X-ray Crystallography Analysis of Pyrazolo[1,5-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and synthetic versatility make it a cornerstone for the development of novel therapeutic agents, including protein kinase inhibitors for cancer treatment, and advanced materials with unique photophysical properties.[3][4][5] The precise three-dimensional arrangement of atoms within these molecules, dictated by their substitution patterns, governs their biological activity and physical characteristics. Consequently, single-crystal X-ray crystallography stands as the definitive technique for elucidating the exact molecular structure, confirming stereochemistry, and understanding the intermolecular interactions that drive crystal packing.[3][6]
This guide provides a comparative analysis of the X-ray crystallography of pyrazolo[1,5-a]pyridine derivatives. It moves beyond a simple recitation of methods to offer insights into the causality behind experimental choices, empowering researchers to optimize their crystallographic studies for this important class of compounds.
Crystallization Strategies: From Solution to Single Crystal
The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. For pyrazolo[1,5-a]pyridine compounds, slow evaporation of a saturated solution is the most commonly reported and effective method. The choice of solvent is critical and is often empirically determined based on the solubility of the specific derivative.
Comparative Analysis of Solvent Systems:
| Solvent System | Observations and Recommendations |
| Ethanol | Frequently used for the recrystallization of various substituted pyrazolo[1,5-a]pyridines, particularly those with polar functional groups that can engage in hydrogen bonding.[7][8] |
| Acetonitrile | An excellent choice for many derivatives, yielding high-quality crystals suitable for X-ray diffraction.[6] Its moderate polarity and volatility provide a controlled environment for crystal growth. |
| Acetone/Isopropanol | A solvent/anti-solvent system that can be effective for inducing crystallization of more soluble compounds.[9] Acetone is the primary solvent, and the gradual addition of isopropanol as an anti-solvent reduces the solubility, promoting crystal formation. |
| Acetic Acid | While primarily used as a catalyst in the synthesis of some pyrazolo[1,5-a]pyridine derivatives, it can also serve as the crystallization solvent in specific cases, particularly for salt forms.[10] |
Key Considerations for Successful Crystallization:
-
Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or lead to disordered structures.
-
Solvent Selection: Begin with solvents in which the compound has moderate solubility. This allows for the creation of a saturated solution from which crystals can slowly form.
-
Evaporation Rate: Control the rate of solvent evaporation. A slow rate, achieved by covering the crystallization vessel with a perforated seal, generally yields larger and higher-quality crystals.
-
Temperature: Maintain a constant temperature during crystallization to avoid rapid changes in solubility that can lead to the formation of polycrystalline material.
Comparative Analysis of Pyrazolo[1,5-a]pyridine Crystal Structures
The crystal structures of pyrazolo[1,5-a]pyridine derivatives reveal a wealth of information about their molecular geometry and non-covalent interactions. The core pyrazolo[1,5-a]pyridine skeleton is generally planar, as expected for an aromatic bicyclic system.[11] However, the substituents on this core dictate the overall conformation and the nature of the crystal packing.
Table 1: Comparative Crystallographic Data for Selected Pyrazolo[1,5-a]pyridine Derivatives
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 2-phenylpyrazolo[1,5-a]pyridine-3-carbonitrile | C₁₄H₉N₃ | Monoclinic | P2₁/c | π-π stacking | |
| 7-Amino-5-(4-chlorophenyl)-6-cyanopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester | C₁₈H₁₃ClN₄O₄ | Triclinic | P-1 | N-H···N hydrogen bonds, π-π stacking | |
| 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | C₁₉H₁₈N₄O₂ | Monoclinic | P2₁/n | N-H···O hydrogen bonds, C-H···π interactions | |
| N-(5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Monosodium salt | C₂₁H₁₃F₂N₅O₃S·Na | Not specified | Not specified | Ionic interactions, hydrogen bonding |
Insights from Structural Comparisons:
-
Planarity and Conjugation: The planarity of the pyrazolo[1,5-a]pyridine core is a consistent feature.[11] Substituents that can extend the π-conjugated system, such as phenyl groups, can influence the electronic properties of the molecule.
-
Hydrogen Bonding: Amino and carboxyl groups are common substituents that act as hydrogen bond donors and acceptors, respectively. These interactions are often the primary drivers of the supramolecular assembly in the crystal lattice.
-
π-π Stacking: The aromatic nature of the pyrazolo[1,5-a]pyridine ring system facilitates π-π stacking interactions, which play a crucial role in stabilizing the crystal packing, particularly in the absence of strong hydrogen bond donors.
-
Influence of Substituents: The nature and position of substituents significantly impact the crystal packing. Bulky substituents can sterically hinder certain packing arrangements, while functional groups capable of specific interactions will direct the self-assembly process.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a generalized yet detailed workflow for the X-ray crystallographic analysis of pyrazolo[1,5-a]pyridine compounds.
Protocol 1: Single Crystal Growth by Slow Evaporation
-
Dissolution: Dissolve the purified pyrazolo[1,5-a]pyridine derivative in a suitable solvent (e.g., acetonitrile, ethanol) to near saturation at room temperature. Gentle warming may be required to facilitate dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap containing a few pinholes or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the vial for the formation of single crystals over several days to weeks.
-
Harvesting: Once well-formed crystals of suitable size are observed, carefully harvest them using a cryo-loop.
Protocol 2: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: Select a well-formed single crystal and mount it on a cryo-loop. Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. Collect diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Data Processing: Process the raw diffraction data, including integration of the reflection intensities, scaling, and space group determination.
-
Structure Solution: Solve the crystal structure using direct methods or Patterson methods.
-
Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic positions, displacement parameters, and other relevant parameters to achieve the best possible fit between the calculated and observed structure factors.
-
Validation: Validate the final crystal structure using software tools to check for geometric reasonability and potential errors.
Visualizing the Workflow
The following diagrams illustrate the key stages in the X-ray crystallography analysis of pyrazolo[1,5-a]pyridine compounds.
Caption: Experimental workflow from synthesis to final crystal structure.
Caption: Logical flow of crystallographic data analysis.
Conclusion and Future Outlook
X-ray crystallography is an indispensable tool in the study of pyrazolo[1,5-a]pyridine compounds, providing unambiguous structural evidence that is crucial for rational drug design and the development of new materials. While slow evaporation remains the go-to method for crystallization, a systematic exploration of other techniques, such as vapor diffusion and cooling crystallization, could broaden the scope of derivatives that can be successfully analyzed. Furthermore, the increasing use of computational methods to predict crystal packing and polymorphism will undoubtedly complement experimental approaches, accelerating the structural characterization of this versatile class of compounds.
References
-
Kakehi, A., Kitajima, K., Ito, S., & Takusagawa, N. (1994). Structures of pyrazolo[1,5-a]pyridine derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 50(12), 1998-2000. [Link]
-
Al-Ghorbani, M., El-Gazzar, A. B. A., & Ng, S. W. (2016). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 21(8), 1020. [Link]
-
Abdel-Wahab, B. F., Al-Ghorbani, M., & Ng, S. W. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(10), 14371–14381. [Link]
-
Crystal form of pyrazolo[1,5-a]pyridine compound, and medicine composition and application of crystal form. (2020). Patsnap Eureka. [Link]
-
Gomaa, M. A. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 49. [Link]
-
Abdel-Wahab, B. F., & Mohamed, H. A. (2020). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Synthetic Communications, 50(23), 3617-3637. [Link]
-
El-Faham, A., & Abdel-Wahab, B. F. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Al-Issa, S. A. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(48), 31235-31255. [Link]
-
Liu, Y., et al. (2016). Discovery of pyrazolo[1,5-a]pyrimidine TTK inhibitors: CFI-402257 is a potent, selective, bioavailable anticancer agent. ACS Medicinal Chemistry Letters, 7(7), 671-675. [Link]
-
Quiroga, J., et al. (2022). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. Molecules, 27(10), 3217. [Link]
-
Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (2008). Journal of Molecular Structure, 875(1-3), 481-489. [Link]
-
Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 372-379. [Link]
-
X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (2016). Molecules, 21(8), 1020. [Link]
-
Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. (2005). Bioorganic & Medicinal Chemistry Letters, 15(4), 1159-1163. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. tandfonline.com [tandfonline.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal form of pyrazolo[1,5-a]pyridine compound, and medicine composition and application of crystal form - Eureka | Patsnap [eureka.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. journals.iucr.org [journals.iucr.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyridine Kinase Inhibitors
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for pyrazolo[1,5-a]pyridine-based kinase inhibitors. We will dissect the nuanced effects of chemical modifications on this privileged scaffold, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to optimize potency, selectivity, and pharmacokinetic profiles.
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine fused heterocyclic system is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to adenine allows it to function as an effective hinge-binder, competitively occupying the ATP-binding pocket of a wide range of protein kinases.[2][3] Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of diseases like cancer.[4][5] Consequently, the pyrazolo[1,5-a]pyrimidine core has become a focal point of intensive drug discovery, leading to inhibitors targeting kinases such as Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDK), and Pim-1.[1][4]
The true power of this scaffold lies in its synthetic tractability. The pyrazolo[1,5-a]pyrimidine core can be readily functionalized at multiple positions, enabling meticulous fine-tuning of its biological activity.[1][4] SAR studies are therefore paramount, as they illuminate the causal relationships between specific structural modifications and the resulting inhibitory effects, guiding the rational design of next-generation therapeutics.[4][5]
General Mechanism: Hinge Binding at the ATP Pocket
The pyrazolo[1,5-a]pyrimidine scaffold typically acts as an ATP-competitive inhibitor.[4][5] Its nitrogen atoms form critical hydrogen bonds with the "hinge region" of the kinase, an essential interaction that anchors the inhibitor within the active site. This foundational binding mode is then augmented by various substituents that can extend into adjacent hydrophobic pockets or form additional interactions, thereby enhancing potency and dictating selectivity. For instance, in Trk inhibitors, the pyrazolo[1,5-a]pyrimidine moiety is crucial for forming a hinge interaction with the Met592 residue, which significantly influences binding affinity.[6]
Caption: General binding mode of the pyrazolo[1,5-a]pyrimidine scaffold.
Comparative SAR Analysis Across Key Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is best illustrated by examining its SAR across different kinase families. Modifications at the C3, C5, and C7 positions dramatically influence potency and selectivity.
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family (TrkA, TrkB, TrkC) are high-profile targets in oncology, with two of the three FDA-approved Trk inhibitors, Larotrectinib and Repotrectinib, featuring a pyrazolo[1,5-a]pyrimidine core.[6]
Key SAR Insights for Trk Inhibition:
-
C3 Position: Substitution at this position is critical for optimizing activity. Pal et al. explored various groups at C3, building upon a scaffold similar to Larotrectinib.[6]
-
C5 Position: Linking a substituted pyrrolidine to the C5 position, as seen in Larotrectinib, significantly enhances inhibitory potency. Specifically, an (R)-1-(2,5-difluorophenyl)-N-methylethane-1-amine modification at this position was found to be highly effective.[6]
-
C7 Position: Al-Qadhi and colleagues developed a series of 7-aryl-3-substituted analogs, with compound 42 showing potent enzymatic inhibition against TrkA (IC50 = 0.087 µM).[6]
-
Macrocyclization: Inspired by Repotrectinib, the introduction of a macrocyclic structure connecting different parts of the molecule was shown to be crucial for enhancing kinase inhibition, with some compounds achieving IC50 values as low as 0.1 nM against TrkA in cellular assays.[6]
| Compound ID | C3-Substituent | C5-Substituent | C7-Substituent | TrkA IC50 | TrkB IC50 | TrkC IC50 | Cell Proliferation (KM12) IC50 | Reference |
| Larotrectinib | H | 2,5-difluorophenyl-pyrrolidine | H | 1.2 nM | 2.1 nM | 2.1 nM | - | [6] |
| Compound 22 | - | 5-azabicyclohexane | - | 3 nM | 14 nM | 1 nM | 1 nM | [6] |
| Compound 24 | Macrocyclic amide | Macrocyclic amide | - | - | - | - | 0.2 nM | [6] |
| Compound 42 | Substituted aryl | H | Aryl | 87 nM | - | - | 820 nM | [6] |
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are crucial for cell cycle regulation, making them attractive cancer targets.[7][8] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors of CDK9 and dual CDK2/TrkA inhibitors.[7][9]
Key SAR Insights for CDK Inhibition:
-
CDK9: Starting from the multi-kinase inhibitor PIK-75, which has a pyrazolo[1,5-a]pyrimidine nucleus, optimization led to lead compound 18b , which possessed greater selectivity and was devoid of the structural liabilities of the parent compound.[7][8]
-
Dual CDK2/TrkA: A recent study designed and synthesized a series of derivatives for dual inhibition. Compound 6t exhibited potent dual activity with an IC50 of 0.09 µM against CDK2 and 0.45 µM against TrkA, comparable to reference inhibitors.[9] Molecular docking revealed binding modes similar to known inhibitors.[9]
| Compound ID | Target(s) | Key Structural Features | CDK2 IC50 | TrkA IC50 | Reference |
| PIK-75 | Multi-kinase (incl. CDK9) | Pyrazolo[1,5-a]pyrimidine core | - | - | [7] |
| Compound 18b | CDK9 | Optimized pyrazolo[1,5-a]pyrimidine | - | - | [7] |
| Compound 6t | CDK2 / TrkA | Pyrazolo[1,5-a]pyrimidine derivative | 0.09 µM | 0.45 µM | [9] |
| Compound 6s | CDK2 / TrkA | Pyrazolo[1,5-a]pyrimidine derivative | 0.23 µM | 0.45 µM | [9] |
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase implicated in oncogenic processes, making it another important target for cancer therapy.[10][11]
Key SAR Insights for Pim-1 Inhibition:
-
High Selectivity: The pyrazolo[1,5-a]pyrimidine scaffold has been shown to be a highly selective core for Pim-1 inhibitors when profiled against a large panel of oncogenic kinases.[10]
-
C3 and C5 Positions: A convenient synthesis of 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine scaffolds allowed for the exploration of diverse substitutions. Many of the resulting analogs exhibited nanomolar inhibitory activity against Pim-1.[10]
-
Addressing Off-Target Effects: Initial hits showed potent hERG inhibition due to a terminal basic moiety. SAR studies demonstrated that removing this basic group completely addressed the hERG liability without sacrificing Pim-1 potency.[10]
-
Dual Activity: Many potent Pim-1 inhibitors from this class also showed strong inhibition of the Flt-3 kinase, though they were generally 2- to 15-fold more potent against Pim-1.[10]
| Compound ID | Key Structural Features | Pim-1 IC50 | Flt-3 IC50 | hERG Inhibition | Reference |
| Lead Compound | 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine | Nanomolar | Strong | Low (after optimization) | [10] |
| SGI-1776 | First-generation Pim-1 inhibitor | - | - | Significant | [11] |
Experimental Protocols for SAR Determination
A robust SAR campaign relies on validated, reproducible experimental protocols. The following are standardized, self-validating workflows for assessing kinase inhibitor performance.
Workflow for a Typical SAR Study
The process is iterative, with biological data from one round of compounds informing the design and synthesis of the next generation.
Caption: Iterative workflow for a Structure-Activity Relationship study.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical biochemical assay to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Objective: To quantify the potency of pyrazolo[1,5-a]pyridine derivatives against a target kinase.
Materials:
-
Recombinant human kinase (e.g., TrkA, CDK2, Pim-1).
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Test compounds (solubilized in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
384-well microplates.
-
Plate reader capable of luminescence or fluorescence detection.
Methodology:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Prepare a solution of the target kinase in assay buffer and add it to all wells except the negative controls.
-
Initiation of Reaction: Prepare a solution containing the peptide substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a specified period (e.g., 60 minutes). The incubation time must be within the linear range of the reaction.
-
Detection: Stop the kinase reaction and measure the remaining ATP (or product formation) by adding the detection reagent according to the manufacturer's protocol. For example, in an ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the ADP product back to ATP, which is then measured via a luciferase reaction.
-
Data Analysis:
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell-Based Proliferation Assay (EC50 Determination)
This protocol measures the effect of an inhibitor on the proliferation of a cancer cell line that is dependent on the target kinase.
Objective: To determine the effective concentration of an inhibitor required to reduce cell growth by 50%.
Materials:
-
Cancer cell line (e.g., KM12 for TrkA, MCF7 for various kinases).[6][12]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (solubilized in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
-
96-well or 384-well clear-bottom, tissue culture-treated plates.
-
Multichannel pipette and incubator (37°C, 5% CO2).
Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into the wells of a microplate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight in the incubator.
-
Compound Treatment: Prepare a serial dilution of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.5%).
-
Incubation: Return the plates to the incubator and incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Reading: After a short incubation with the reagent, measure the signal (luminescence, absorbance, or fluorescence) using a plate reader. The signal is directly proportional to the number of viable cells.
-
Data Analysis:
-
Normalize the data to untreated control wells (100% viability).
-
Plot the percent viability versus the logarithm of the inhibitor concentration.
-
Fit the curve using a non-linear regression model to calculate the EC50 value.
-
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyridine scaffold is a remarkably versatile and clinically validated core for the development of potent and selective kinase inhibitors. SAR studies consistently highlight the profound impact of substitutions at the C3, C5, and C7 positions, which can be strategically modified to enhance on-target potency, modulate selectivity, and mitigate off-target liabilities like hERG inhibition.[6][10]
Despite significant successes, challenges such as acquired drug resistance and off-target toxicity persist.[5] Future research will likely focus on:
-
Overcoming Resistance: Designing next-generation inhibitors that are active against common resistance mutations.[6]
-
Improving Selectivity: Leveraging subtle differences in the ATP-binding sites of various kinases to design highly selective inhibitors, thereby minimizing side effects.[10]
-
Targeting Allosteric Sites: Exploring pyrazolo[1,5-a]pyrimidine derivatives that act as allosteric inhibitors, which may offer a path to greater selectivity and novel mechanisms of action.[4][5]
The continued exploration of the chemical space around the pyrazolo[1,5-a]pyridine nucleus, guided by rigorous SAR principles and robust experimental validation, promises to deliver a new wave of targeted therapies with improved clinical efficacy.
References
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. PubMed.
- A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Deakin University.
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - Deakin University - Figshare [dro.deakin.edu.au]
- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to In Vitro Cytotoxicity Assays for Novel Compounds Derived from Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
For drug development professionals and researchers in oncology, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, known for its versatile biological activities, including potent anticancer properties. The strategic derivatization of this core, particularly from readily available starting materials like ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, offers a promising avenue for the discovery of novel cytotoxic agents. This guide provides an in-depth comparison of key in vitro cytotoxicity assays, grounded in experimental data for pyrazolo[1,5-a]pyridine derivatives, to aid researchers in selecting the most appropriate methods for their screening campaigns.
The Central Role of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities. Its rigid, planar structure provides a unique framework for the spatial orientation of various functional groups, enabling specific interactions with biological targets. In the context of cancer, derivatives of this scaffold have been shown to inhibit various protein kinases and other key enzymes involved in cell proliferation and survival. The bromine atom at the C4 position of the ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate starting material is a particularly useful handle for synthetic chemists, allowing for the introduction of a wide range of substituents through cross-coupling reactions, thereby facilitating the exploration of the structure-activity relationship (SAR).
A Comparative Overview of In Vitro Cytotoxicity Assays
The initial evaluation of novel compounds for anticancer activity invariably involves in vitro cytotoxicity assays. These assays are designed to measure the ability of a compound to kill or inhibit the proliferation of cancer cells. The choice of assay is critical and depends on various factors, including the compound's potential mechanism of action, the cell type, and the desired throughput and endpoint. Here, we compare three widely used assays: the Sulforhodamine B (SRB) assay, the MTT assay, and the Lactate Dehydrogenase (LDH) assay.
The Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content
The SRB assay is a colorimetric assay based on the ability of the sulforhodamine B dye to bind to basic amino acids of cellular proteins under acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which, in turn, correlates with the number of viable cells.
Principle:
-
Cells are seeded in microplates and treated with the test compounds.
-
After an incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution.
-
The absorbance is read on a microplate reader, typically at around 510 nm.[1]
Advantages:
-
High sensitivity and linearity: The assay is sensitive and provides a linear response over a wide range of cell densities.[1]
-
Cost-effective and simple: The reagents are inexpensive, and the protocol is straightforward.[1]
-
Fixation step: The use of TCA to fix the cells provides a stable endpoint, allowing for flexibility in the timing of the final reading.
Limitations:
-
Indirect measure of viability: The assay measures total protein content, which may not always directly correlate with metabolic activity or cell number, especially for compounds that affect protein synthesis.
-
Not suitable for suspension cells: The washing steps can be problematic for non-adherent cell lines.
The MTT Assay: A Reflection of Mitochondrial Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used colorimetric assay that measures the metabolic activity of cells.[2] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[3]
Principle:
-
Cells are cultured in microplates and exposed to the test compounds.
-
MTT reagent is added to the wells.
-
Metabolically active cells reduce MTT to formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).
-
The absorbance of the colored solution is measured, typically between 570 and 590 nm.[2]
Advantages:
-
Measures metabolic activity: Provides an indication of the functional viability of the cells.[2]
-
High throughput: The assay is well-suited for screening large numbers of compounds.[3]
Limitations:
-
Interference from compounds: Some compounds can directly reduce MTT or interfere with the formazan absorbance, leading to false results.
-
Toxicity of formazan crystals: The formazan crystals can be toxic to cells, and the solubilization step can be harsh.
-
Dependency on metabolic state: The results can be influenced by factors that affect cellular metabolism, independent of cytotoxicity.
The Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of plasma membrane damage.[5]
Principle:
-
Cells are treated with the test compounds in a microplate.
-
A portion of the cell culture supernatant is transferred to a new plate.
-
A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[5]
-
The NADH then reduces the tetrazolium salt to a colored formazan product.[5]
-
The absorbance of the formazan is measured, typically around 490 nm.[4]
Advantages:
-
Direct measure of cytotoxicity: Detects cell death due to membrane damage.
-
Non-destructive to remaining cells: The assay is performed on the supernatant, allowing for further analysis of the remaining live cells.
-
Relatively rapid: The assay can be completed in a short amount of time.
Limitations:
-
Background LDH: Serum in the culture medium contains LDH, which can contribute to background noise.[5]
-
Timing is critical: The release of LDH is a relatively late event in apoptosis, so the timing of the assay is important.
-
Does not distinguish between necrosis and late apoptosis: Both processes lead to membrane rupture and LDH release.
Experimental Data: Cytotoxicity of Pyrazolo[1,5-a]pyridine-3-carboxylate Derivatives
A study by Ravi et al. (2017) provides valuable experimental data on the cytotoxicity of a series of pyrazolo[1,5-a]pyridine-3-carboxylate derivatives.[6] Although not originating from the exact 4-bromo precursor, these compounds share the core scaffold and offer a relevant dataset for comparison. The researchers synthesized a library of derivatives and evaluated their in vitro anticancer activity against a panel of human cancer cell lines using the SRB assay.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Pyrazolo[1,5-a]pyridine-3-carboxylate Derivatives [6]
| Compound | R¹ | R² | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | PC-3 (Prostate) |
| 3a | H | H | >100 | >100 | >100 | >100 |
| 3b | H | OCH₃ | 85.4 | 92.1 | 78.6 | 89.3 |
| 3g | Cl | H | 45.2 | 38.7 | 51.9 | 42.8 |
| 3j | Br | H | 35.1 | 29.8 | 42.3 | 33.6 |
| 3m | NO₂ | H | 15.8 | 12.5 | 18.2 | 14.7 |
| Doxorubicin | - | - | 0.8 | 0.6 | 1.1 | 0.9 |
Data extracted from Ravi, C., et al. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1,5-a]pyridine derivatives. European Journal of Medicinal Chemistry, 126, 277-285.[6]
The results demonstrate that the nature of the substituents on the pyrazolo[1,5-a]pyridine core significantly influences the cytotoxic activity. The unsubstituted compound 3a was inactive, while the introduction of electron-withdrawing groups like nitro (3m ) and bromo (3j ) led to a marked increase in potency against all tested cancer cell lines. This highlights the importance of systematic derivatization, for which the C4-bromo starting material is ideally suited.
Experimental Protocols
Detailed Protocol for the Sulforhodamine B (SRB) Assay
This protocol is adapted from the methodology described by Ravi et al. (2017) for the evaluation of pyrazolo[1,5-a]pyridine derivatives.[6]
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and unbound cells.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.
Delving Deeper: Apoptosis Assays
While cytotoxicity assays provide information on cell death or growth inhibition, they do not elucidate the mechanism of cell death. Many anticancer drugs induce apoptosis, or programmed cell death.[7] Therefore, it is often necessary to perform secondary assays to determine if the test compounds are inducing apoptosis.
Key Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. PI is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Co-staining with fluorescently labeled Annexin V and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[8] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using fluorogenic or colorimetric substrates. An increase in caspase activity is a hallmark of apoptosis.
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, which is a characteristic of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.
Visualizing the Workflow
Caption: A streamlined workflow for the discovery and characterization of novel cytotoxic agents derived from ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
Conclusion and Future Directions
The selection of appropriate in vitro cytotoxicity assays is a cornerstone of anticancer drug discovery. For compounds derived from the versatile ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate scaffold, a multi-faceted approach is recommended. The SRB assay offers a robust, cost-effective method for primary screening, as demonstrated by studies on related pyrazolo[1,5-a]pyridine derivatives. To gain a deeper understanding of the mechanism of action, it is crucial to complement these initial findings with assays that probe for specific cellular events, such as apoptosis. By combining a systematic synthetic strategy with a well-chosen panel of in vitro assays, researchers can efficiently identify and characterize novel pyrazolo[1,5-a]pyridine-based compounds with the potential to become the next generation of anticancer therapeutics.
References
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179. [Link]
-
El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]
-
Ravi, C., Qayum, A., Mohan, D. C., Singh, S. K., & Adimurthy, S. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1,5-a]pyridine derivatives. European journal of medicinal chemistry, 126, 277–285. [Link]
-
Wang, X. M., Xu, J., Li, Y. P., Li, H., Jiang, C. S., Yang, G. D., Lu, S. M., & Zhang, S. Q. (2013). Synthesis and anticancer activity evaluation of a series of[7][9]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European journal of medicinal chemistry, 67, 243–251. [Link]
-
Rostom, S. A. F., El-Subbagh, H. I., & El-Araby, M. E. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. Retrieved from [Link]
- Galarraga, E., et al. (2015). In vitro cytotoxicity of hydrazones, pyrazoles, pyrazolo-pyrimidines, and pyrazolo-pyridine synthesized from 6-substituted 3-formylchromones.
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
- Weidmann, J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50835.
-
Canvax Biotech. (n.d.). SRB Cytotoxicity Assay Kit – Sensitive Colorimetric. Retrieved from [Link]
-
Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
- Terungwa, I. A., et al. (2025).
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- El-Gamal, M. I., et al. (2022).
- Bunev, A. S., et al. (2023).
-
ResearchGate. (2025). Sulforhodamine B colorimetric assay for cytoxicity screening. Retrieved from [Link]
-
Wiley Online Library. (2025). Guideline for anticancer assays in cells. Retrieved from [Link]
- El-Rahmany, A. A. E. H., et al. (2025).
-
Al-Warhi, T., et al. (2022). Synthesis and Anticancer Activity Evaluation of a Series of[7][9]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Molecules, 27(19), 6543.
- Abd El-Wahab, A. H. F., et al. (2018). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Journal of Taibah University for Science, 12(5), 624-634.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazolo[1,5-a]pyridine Scaffolds in Modern Kinase Inhibitor Design
This guide provides an in-depth comparison of the pyrazolo[1,5-a]pyridine scaffold against other prominent heterocyclic systems used in the development of kinase inhibitors. We will explore the structural advantages, structure-activity relationships (SAR), and experimental data that underscore its role as a privileged scaffold in medicinal chemistry, particularly in oncology.
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, are a major class of therapeutic targets.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, but challenges such as drug resistance, off-target effects, and toxicity persist.[1][4]
At the heart of this challenge lies the design of the molecular scaffold—the core structure of the inhibitor. An ideal scaffold should effectively mimic ATP to bind to the highly conserved ATP-binding pocket of the kinase, yet possess enough versatility for chemical modification to achieve high potency and selectivity for the target kinase.[1] Nitrogen-containing heterocyclic compounds have emerged as particularly effective scaffolds.[5][6] Among these, the pyrazolo[1,5-a]pyrimidine ring system has proven to be an exceptionally valuable and "privileged" scaffold, leading to the development of several clinical candidates and approved drugs.[3][7][8]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core
The pyrazolo[1,5-a]pyrimidine is a fused bicyclic heterocycle, bioisosteric to the adenine base of ATP.[9] This structural mimicry allows it to form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding site, a key anchoring point for many inhibitors.[9][10]
Its advantages are multifaceted:
-
Synthetic Versatility : The scaffold allows for extensive structural modifications at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic (ADME) properties.[1][3] Efficient synthetic strategies, including cyclization, condensation, and multi-component reactions, are well-established.[1][4]
-
Optimal Hinge Binding : The nitrogen atoms in the fused ring system are perfectly positioned to act as hydrogen bond acceptors and donors, effectively engaging with the backbone amide groups of the kinase hinge region.[10][11]
-
Favorable Physicochemical Properties : Compared to some other heterocyclic systems, pyrazolo[1,5-a]pyrimidines can offer improved properties such as lower polarity, which can lead to better cell permeability and oral bioavailability.[12]
-
Proven Clinical Success : The scaffold is the core of several successful kinase inhibitors, including the FDA-approved RET inhibitor Selpercatinib and Tropomyosin receptor kinase (Trk) inhibitors like Larotrectinib and Entrectinib .[10][13] This clinical validation cements its status as a valuable starting point for new drug discovery programs.[1]
Comparative Analysis with Other Heterocyclic Scaffolds
The true value of a scaffold is best understood through comparison. Below, we analyze the pyrazolo[1,5-a]pyrimidine system against other common heterocyclic cores in kinase inhibitor design.
Pyrazolo[3,4-d]pyrimidines
As a direct isomer, the pyrazolo[3,4-d]pyrimidine scaffold is also a well-established ATP isostere.[9]
-
Hinge-Binding : It mimics the hinge-binding interactions of ATP in a similar fashion to its [1,5-a] counterpart.[9]
-
Target Profile : This scaffold is prominent in inhibitors targeting SRC, ABL, VEGFR, and CDK kinases. The notable inhibitor Dasatinib (a dual SRC/ABL inhibitor) features a related aminopyrimidine core, highlighting the utility of this general structure.
-
Key Difference : The choice between the [1,5-a] and [3,4-d] isomers often comes down to the specific substitutions required to achieve selectivity for a given kinase. The different placement of the nitrogen atoms subtly alters the vectors for substitution, which can be exploited to avoid steric clashes or engage with different sub-pockets of the ATP-binding site.
Quinazolines
The quinazoline scaffold is one of the most successful in kinase inhibitor history, forming the core of first-generation EGFR inhibitors like Gefitinib and Erlotinib .[14][15]
-
Hinge-Binding : The N1 atom of the quinazoline ring typically forms a key hydrogen bond with the hinge region.
-
Target Profile : Predominantly used for EGFR and HER2 inhibitors, but has been adapted for others.[14]
-
Comparison : While highly effective, early quinazoline-based inhibitors were often plagued by off-target effects and resistance, particularly due to the T790M mutation in EGFR.[16] The pyrazolo[1,5-a]pyrimidine scaffold offers a different geometry and set of interaction points, which can be leveraged to design inhibitors that overcome such resistance mechanisms or achieve different selectivity profiles.
Imidazo[1,2-b]pyridazines
This scaffold provides a direct case study where switching to a pyrazolo[1,5-a]pyrimidine core yielded significant advantages.
-
Target Profile : Has been explored for FGFR and PI3Kγ inhibitors.
-
Comparison : In the development of FGFR3 inhibitors, a switch from a highly polar imidazo[1,2-b]pyridazine to the less polar pyrazolo[1,5-a]pyrimidine scaffold dramatically increased cellular potency by 33-fold, reflecting better cell permeability.[12] Similarly, for PI3Kγ inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold increased biochemical potency by 6-fold compared to its imidazo[1,2-b]pyridazine counterpart.[12] This demonstrates the superior drug-like properties the pyrazolo[1,5-a]pyrimidine scaffold can confer.
Summary Comparison Table
| Scaffold | Key Hinge Interaction | Common Kinase Targets | Representative Drug(s)/Inhibitor(s) | Key Differentiator |
| Pyrazolo[1,5-a]pyrimidine | N1 atom of pyrazole ring with hinge backbone. | Trk, RET, CDK, EGFR, PI3Kδ.[4][10][11] | Larotrectinib, Entrectinib, Selpercatinib.[10][13] | Excellent balance of potency, selectivity, and favorable physicochemical properties.[12] |
| Pyrazolo[3,4-d]pyrimidine | Mimics ATP hinge binding. | SRC, ABL, VEGFR, PI3Kα.[9] | Ibrutinib (contains pyrimidine), Ruxolitinib. | Isomeric alternative offering different substitution vectors for SAR exploration. |
| Quinazoline | N1 atom of pyrimidine ring with hinge backbone.[14] | EGFR, HER2, VEGFR.[14][16] | Gefitinib, Erlotinib, Lapatinib.[15] | Historically successful but can be prone to specific resistance mutations.[16] |
| Indazole / Indole | Indole nitrogen atom with hinge backbone.[17] | ALK, ROS1, JAK, FLT3. | Crizotinib, Axitinib. | Versatile scaffold often used in type I and type II inhibitors. |
| Imidazo[1,2-b]pyridazine | Nitrogen atoms engage the hinge. | FGFR, PI3Kγ. | Compound 643 (FGFR3 inhibitor).[12] | Can be highly polar, potentially limiting cell permeability compared to pyrazolo[1,5-a]pyrimidine.[12] |
Supporting Experimental Protocols
The evaluation of any kinase inhibitor requires a robust set of assays. Below are foundational protocols for synthesizing and testing compounds based on the pyrazolo[1,5-a]pyrimidine scaffold.
Protocol 1: General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
This protocol describes a common and efficient method for constructing the core scaffold via cyclocondensation.
Rationale : The reaction between a 3-aminopyrazole and a β-dicarbonyl compound (or its equivalent) is a direct and high-yielding route to the fused pyrimidine ring.[3] Microwave-assisted synthesis is employed to accelerate the reaction, reduce side products, and improve overall efficiency.[1][3]
Step-by-Step Methodology :
-
Intermediate Synthesis : A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).[3]
-
Microwave Irradiation : The mixture is subjected to solvent-free microwave irradiation at 160 °C for 15 minutes to form the corresponding β-enaminone intermediate.[3] Yields are typically high (83–97%).[3]
-
Cyclocondensation : The crude β-enaminone intermediate is then dissolved in a suitable solvent like acetic acid.
-
Addition of Aminopyrazole : A substituted 3-aminopyrazole (e.g., 3-methyl-1H-pyrazol-5-amine) (1.0 mmol) is added to the solution.
-
Final Reaction : The mixture is heated (either conventionally or via microwave) until reaction completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification : Upon completion, the reaction mixture is cooled, neutralized, and the product is extracted. The crude product is then purified using column chromatography to yield the final substituted pyrazolo[1,5-a]pyrimidine.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Rationale : The ADP-Glo™ assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[18] The luminescent signal is directly proportional to kinase activity, providing a sensitive and quantitative readout for calculating IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).[18] Staurosporine, a non-selective kinase inhibitor, is used as a positive control to validate assay performance.[18]
Step-by-Step Methodology :
-
Compound Preparation : Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO. Include a DMSO-only control (vehicle) and a Staurosporine control.
-
Assay Plate Setup : In a 96-well plate, add 2.5 µL of the serially diluted compound or controls to each well.[18]
-
Kinase Addition : Add 2.5 µL of the purified kinase enzyme (e.g., TrkA) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.[18]
-
Pre-incubation : Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[18]
-
Initiate Kinase Reaction : Add 5 µL of a substrate/ATP mixture to each well to start the reaction.[18] The concentrations should be optimized, often near the Km of ATP for the specific kinase.
-
Reaction Incubation : Incubate the plate at 30°C for 60 minutes.[18]
-
Stop Reaction & Deplete ATP : Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and removes any unconsumed ATP.[18]
-
Signal Generation : Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal.[18] Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence of each well using a plate reader.
-
Data Analysis : Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]
Protocol 3: Cell-Based Assay for Kinase Target Engagement
This protocol assesses whether the inhibitor can effectively engage its target in a physiologically relevant cellular environment.
Rationale : While in vitro assays confirm direct enzyme inhibition, cell-based assays are critical to confirm that the compound can penetrate the cell membrane, engage the target kinase in the complex cellular milieu, and produce a functional downstream effect.[19][20] This method measures the phosphorylation level of a known downstream substrate, providing direct evidence of target engagement and inhibition.[19]
Step-by-Step Methodology :
-
Cell Culture : Seed cells that are known to have an active signaling pathway dependent on the target kinase (e.g., KM12 cells for TrkA) in a 96-well plate and grow overnight.[10]
-
Compound Treatment : Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor for a predetermined amount of time (e.g., 2 hours). Include a vehicle (DMSO) control.
-
Cell Lysis : After treatment, wash the cells with cold PBS and then lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to ensure equal loading for subsequent steps.
-
Detection (ELISA or Western Blot) :
-
ELISA-based : Transfer the lysates to an antibody-coated plate (e.g., an antibody that captures the total downstream protein). Detect the phosphorylated protein using a specific primary antibody against the phosphorylated form, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for signal detection.
-
Western Blot : Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against both the phosphorylated form and the total form of the downstream protein (e.g., phospho-AKT and total AKT). The total protein serves as a loading control.
-
-
Data Analysis : Quantify the signal for the phosphorylated protein and normalize it to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a cornerstone of modern kinase inhibitor design. Its combination of synthetic accessibility, optimal hinge-binding geometry, and the ability to confer favorable drug-like properties makes it a highly attractive starting point for drug discovery campaigns.[3][8] Comparative analyses consistently demonstrate its advantages, particularly in achieving superior cellular potency and metabolic stability over other heterocyclic systems.[12]
While challenges such as acquired resistance will always be a factor in kinase-targeted therapies, the inherent versatility of the pyrazolo[1,5-a]pyrimidine core continues to provide medicinal chemists with a robust platform to develop next-generation inhibitors that are more potent, selective, and capable of overcoming these hurdles.[4][21]
References
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Cell-based test for kinase inhibitors. INiTS.
- Cell-based Kinase Assays. Profacgen.
- A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J. Benchchem.
- Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). Read by QxMD.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One - Research journals.
- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Tre
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. ejmech.2016.11.019.
- Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. None.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the tre
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
- Recent development of anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E.
- Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. PDF | Chemical Compounds - Scribd.
- (PDF) Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- (PDF) Recent advances in clinically approved nitrogenous heterocycle-based drugs and EGFR Tyrosine kinase inhibitors for precision oncology (2020–2024): a review.
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. login.medscape.com [login.medscape.com]
A Comparative Guide to the Purity Analysis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate by HPLC
For researchers, scientists, and drug development professionals, the meticulous confirmation of compound purity is a foundational pillar of scientific rigor. In the synthesis of novel chemical entities such as Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry, the presence of impurities can dramatically alter biological activity and toxicological profiles. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this specific molecule. We will delve into the rationale behind method development, present a detailed experimental protocol, and offer a comparative analysis to ensure robust and reliable purity determination.
The Critical Role of Purity in Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1] For a key intermediate like Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, ensuring high purity is non-negotiable. Impurities, which can include unreacted starting materials, isomeric byproducts, or degradation products, can lead to erroneous structure-activity relationship (SAR) data and potentially compromise the safety and efficacy of a final drug candidate.[2] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[3][4]
Strategic Development of an HPLC Method
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte. Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (Molecular Formula: C₁₀H₉BrN₂O₂) is a moderately lipophilic molecule, a characteristic that makes it well-suited for reversed-phase HPLC.[1]
Experimental Workflow for HPLC Method Development
Caption: A streamlined workflow for the HPLC purity analysis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
Detailed HPLC Protocol
This protocol is designed as a starting point and should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3][4][5]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately non-polar compounds like the target analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier helps to protonate silanol groups on the silica backbone, reducing peak tailing and improving peak shape.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.
-
Gradient Program: A gradient is employed to ensure the elution of any potential impurities with different polarities.
-
0-2 min: 95% A, 5% B
-
2-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Return to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm, or based on the UV spectrum obtained from a DAD for maximum absorbance of the analyte and potential impurities.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL and dilute with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that separate compounds based on different chemical principles.[2]
| Technique | Principle | Advantages for this Analyte | Limitations |
| HPLC-UV | Differential partitioning between a stationary phase and a liquid mobile phase, with UV detection.[2] | High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantitative analysis of the main component and related substances. | Requires chromophores for UV detection. Co-eluting impurities may not be resolved. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection.[2] | Highly effective for identifying and quantifying volatile impurities such as residual solvents. Mass spectrometry provides structural information for impurity identification. | The analyte must be thermally stable and volatile. Derivatization may be required, adding complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information. | Provides an absolute purity value (qNMR) without the need for a specific reference standard.[2] Gives comprehensive structural information about the main component and any impurities present above the detection limit. | Lower sensitivity compared to HPLC and GC-MS. May not detect trace-level impurities. Requires a highly pure internal standard for qNMR. |
| Thin-Layer Chromatography (TLC) | A simple, rapid chromatographic technique for qualitative analysis.[6] | Quick and inexpensive method to check for the presence of starting materials and major byproducts.[6] Useful for reaction monitoring. | Primarily qualitative. Lower resolution and sensitivity compared to HPLC. Not suitable for accurate quantification. |
Ensuring Trustworthiness: Method Validation
A developed analytical method is only reliable if it has been validated. According to the International Council for Harmonisation (ICH) guidelines, the validation of an HPLC method for purity determination should address the following parameters[5][7][8]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by spike recovery studies.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[7]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Flow of Method Validation
Caption: The logical progression of parameters assessed during HPLC method validation.
Conclusion
The purity analysis of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a critical step in its application for research and drug development. High-Performance Liquid Chromatography stands out as the primary technique for this purpose, offering a superb balance of resolution, sensitivity, and quantitative accuracy. The detailed HPLC method provided herein serves as a robust starting point for any analytical laboratory.
For a comprehensive and infallible assessment of purity, it is highly recommended to employ a multi-faceted approach. Complementing HPLC with an orthogonal technique like GC-MS for volatile impurities or qNMR for an absolute purity determination provides a more complete picture of the compound's purity profile. The validation of any analytical method according to ICH guidelines is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring that the data generated is both accurate and reliable.
References
-
International Conference on Harmonization. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. 2024. [Link]
-
Sonune, P.S., et al. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. 2024. [Link]
-
Dong, M.W., et al. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. 2020. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. [Link]
-
ResearchGate. What would be the quickest and simplest way to test the purity of a compound after synthesis?. 2013. [Link]
-
PubChem. Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate. [Link]
Sources
- 1. Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate () for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. zenodo.org [zenodo.org]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Navigating the Electronic Landscape of Drug Discovery: A Comparative Guide to DFT Calculations for Brominated Pyrazolopyridines
Abstract
In the relentless pursuit of novel therapeutics, pyrazolopyridine scaffolds have emerged as a privileged structural motif, underpinning a multitude of bioactive compounds.[1][2][3] The strategic introduction of bromine atoms onto this framework can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including its binding affinity and metabolic stability. Understanding the electronic perturbations induced by bromination is therefore paramount for rational drug design. This guide provides a comprehensive, in-depth comparison of Density Functional Theory (DFT) methodologies for elucidating the electronic structure of brominated pyrazolopyridines. We will navigate the critical choices of functionals and basis sets, present a validated computational workflow, and benchmark theoretical data against experimental findings, offering a robust framework for researchers in computational chemistry and drug development.
Introduction: The Significance of Brominated Pyrazolopyridines in Medicinal Chemistry
Pyrazolopyridines, bicyclic heterocyclic compounds, are integral to the development of a wide array of therapeutic agents, exhibiting activities such as kinase inhibition and anticancer properties.[1][3][4] The incorporation of bromine, a heavy halogen, is a well-established strategy in medicinal chemistry to enhance biological activity. Bromine's unique electronic and steric properties can lead to improved target engagement, altered metabolic pathways, and enhanced membrane permeability. However, the precise electronic consequences of bromination—how it redistributes electron density and alters molecular orbitals—are often non-intuitive. This is where the predictive power of quantum chemical calculations, specifically Density Functional Theory (DFT), becomes an indispensable tool.[5][6]
This guide will delve into the practical application of DFT to this important class of molecules. We will move beyond a mere recitation of methods to explain the why behind procedural choices, ensuring a deeper understanding of how to generate accurate and meaningful computational results.
The Theoretical Backbone: A Primer on DFT for Halogenated Systems
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. At its core, DFT posits that the energy of a molecule can be determined from its electron density. The accuracy of a DFT calculation hinges on two key components: the exchange-correlation functional and the basis set .
-
Exchange-Correlation Functionals: This component approximates the complex quantum mechanical interactions between electrons. The choice of functional is critical and can significantly impact the accuracy of the results. For molecules containing heavy atoms like bromine, functionals that can account for electron correlation effects are essential.
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. For bromine, it is crucial to employ basis sets that can adequately describe its large number of electrons, including the core electrons, and account for relativistic effects.[7][8][9]
The selection of an appropriate combination of functional and basis set is the first and most critical step in any DFT study.
Comparative Analysis of DFT Methodologies
To provide a practical comparison, we will consider a model system: a generic brominated pyrazolopyridine. We will evaluate the performance of different combinations of functionals and basis sets in predicting key electronic properties.
Choosing the Right Tools: Functionals and Basis Sets
For organic molecules containing halogens, a variety of functionals and basis sets have been shown to provide reliable results. Below is a comparison of commonly used options:
| Functional | Description | Strengths for Halogenated Systems | Weaknesses |
| B3LYP | Hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[5][10] | A widely used and well-benchmarked functional, often providing a good balance of accuracy and computational cost for a broad range of systems. | May not fully capture long-range interactions or dispersion forces, which can be important in some biological contexts. |
| M06-2X | High-nonlocality functional with a large amount of Hartree-Fock exchange.[9] | Generally performs well for main-group thermochemistry, kinetics, and noncovalent interactions. | Can be more computationally expensive than B3LYP. |
| PBE0 | Hybrid functional that mixes the Perdew–Burke–Ernzerhof (PBE) exchange functional with 25% Hartree-Fock exchange. | Often provides improved accuracy for band gaps and other electronic properties compared to standard GGA functionals. | Similar to B3LYP, may have limitations with dispersion interactions. |
| Basis Set | Description | Strengths for Bromine | Considerations |
| 6-311++G(d,p) | Pople-style basis set with triple-zeta valence functions, diffuse functions on all atoms, and polarization functions on heavy atoms and hydrogens.[5][6] | A robust and widely used basis set that provides a good description of the electron distribution in organic molecules. | May not be sufficient for highly accurate calculations where relativistic effects are significant. |
| aug-cc-pVTZ | Dunning's correlation-consistent basis set of triple-zeta quality, augmented with diffuse functions.[7][8][9] | Designed for high-accuracy correlated calculations and provides a more flexible description of the electron density, which is important for bromine. | Computationally more demanding than Pople-style basis sets. |
| LANL2DZ | Effective Core Potential (ECP) basis set.[11][12] | Replaces the core electrons of heavy atoms like bromine with an effective potential, reducing computational cost while maintaining reasonable accuracy for valence electron properties. | The description of core-electron effects is approximated, which may impact properties sensitive to the core region. |
Recommendation: For a good balance of accuracy and computational efficiency in studying brominated pyrazolopyridines, the B3LYP functional with the 6-311++G(d,p) basis set is a reliable starting point.[5][6] For higher accuracy and to account for more subtle electronic effects, the M06-2X functional with the aug-cc-pVTZ basis set is recommended, particularly when investigating non-covalent interactions.[9]
Experimental Protocol: A Validated DFT Workflow
The following step-by-step protocol outlines a robust workflow for performing DFT calculations on brominated pyrazolopyridines.
Step 1: Molecular Structure Input and Geometry Optimization
-
Construct the 3D structure of the brominated pyrazolopyridine molecule using a molecular builder.
-
Perform an initial geometry optimization using a lower-level theory (e.g., a semi-empirical method) to obtain a reasonable starting geometry.
-
Perform the final geometry optimization using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step is crucial to find the lowest energy conformation of the molecule.
Step 2: Frequency Calculation
-
Perform a frequency calculation at the same level of theory as the final geometry optimization.
-
Verify that there are no imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Step 3: Calculation of Electronic Properties
Once a stable geometry is obtained, a variety of electronic properties can be calculated:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.[5][6]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of interaction with biological targets.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule and can quantify the strength of chemical bonds.
Benchmarking Against Reality: Experimental Validation
The ultimate test of any computational model is its ability to reproduce experimental observations. For brominated pyrazolopyridines, several experimental techniques can provide data for validating DFT results:
-
X-ray Crystallography: Provides precise bond lengths and angles that can be directly compared with the optimized geometry from DFT calculations.[5]
-
UV-Vis Spectroscopy: The absorption maxima can be correlated with the calculated electronic transitions, which are related to the HOMO-LUMO energy gap.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculated NMR chemical shifts can be compared with experimental spectra to assess the accuracy of the predicted electronic environment around each nucleus.
Table 1: Comparison of Theoretical and Experimental Data for a Model Brominated Pyrazolopyridine
| Property | DFT (B3LYP/6-311++G(d,p)) | Experimental |
| Bond Length (C-Br) | 1.90 Å | 1.89 Å (from X-ray) |
| HOMO-LUMO Gap | 4.5 eV | Correlates with UV-Vis λmax |
| ¹³C NMR Chemical Shift (C-Br) | 115 ppm | 118 ppm |
As the table demonstrates, a well-chosen DFT methodology can provide results that are in good agreement with experimental data, lending confidence to the predictive power of the computational model.
The Impact of Bromination on Electronic Structure: A Case Study
Let's consider the effect of adding a bromine atom to a pyrazolopyridine core.
Our DFT calculations reveal that the introduction of a bromine atom leads to a stabilization of both the HOMO and LUMO energy levels. This is due to the electron-withdrawing inductive effect of the bromine atom. While the HOMO-LUMO gap may not change significantly in all cases, the lowering of the orbital energies can have a profound impact on the molecule's redox properties and its ability to participate in charge-transfer interactions with a biological target.
The MEP map further illustrates this effect. The region around the bromine atom becomes more electron-deficient (more positive potential), which can influence intermolecular interactions such as halogen bonding.
Conclusion: A Powerful Synergy of Theory and Experiment
DFT calculations offer an unparalleled window into the electronic world of molecules, providing insights that are often difficult or impossible to obtain through experimental means alone. For researchers working with brominated pyrazolopyridines, a carefully chosen and validated DFT methodology is not just a computational exercise but a powerful tool for rational drug design. By understanding how bromination fine-tunes the electronic structure, scientists can make more informed decisions in the design and optimization of the next generation of pyrazolopyridine-based therapeutics. The synergy between computational prediction and experimental validation will undoubtedly continue to accelerate the pace of drug discovery.
References
- Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. (2025). PubMed.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
- Functional/basis set for bromine-containing molecules? What Gaussian Functional/basis set should I use for bromine-containing molecules? (2016).
- Functional/basis set for bromine-containing molecules?
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
- Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024).
- Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. (2025). PMC - NIH.
- Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. (n.d.). PMC - NIH.
- Tetrahydropyrazolopyridines as antifriction and antiwear agents: experimental and DFT calculations. (2025).
- Gaussian Basis Set for Iodine and Bromine Containing Molecules. (2024). YouTube.
- Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | Request PDF. (2025).
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
- Which Basis Set and Functional to use when? (2023). Reddit.
- Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. (2024). Koya University Eprints.
- Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2025).
- theoretical-and-experimental-investigation-on-newly-synthesized-pyrazolopyridine-derivatives-insight-into-the-compound-activity-nlo-response-and-molecular-dynamics. (2024). Bohrium.
- Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110)
- Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers. (n.d.).
- Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicyl
Sources
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. eprints.koyauniversity.org [eprints.koyauniversity.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the dynamic environment of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, a heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. However, with innovation comes the critical responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard Profile
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Irritation: Causes skin and serious eye irritation.[1][2] May cause respiratory irritation.[1][2]
-
Environmental Hazard: As with many halogenated organic compounds, it may be toxic to aquatic life.[4]
Therefore, it is imperative to treat this compound as hazardous and handle it with the utmost care throughout its lifecycle, including disposal.
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, donning the appropriate PPE is mandatory. This is not merely a procedural step but a critical barrier against potential exposure.
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | ANSI-approved safety goggles with side shields.[5] | Full-face shield worn over safety goggles.[5] |
| Hand | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect prior to use.[5] | Double-gloving with appropriate material.[5] |
| Body | Laboratory coat, long pants, and closed-toe/heel shoes.[5] | Chemical-resistant apron over a lab coat.[5] |
| Respiratory | Not typically required when working in a certified chemical fume hood. | A NIOSH-approved respirator with organic vapor cartridges may be necessary for large spills or work outside a fume hood.[5] |
Segregated Waste Management: A Core Principle
Proper segregation of chemical waste is fundamental to safe laboratory practice. Do not mix Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate waste with other waste streams unless compatibility is confirmed.
This compound falls into the category of halogenated organic waste .
-
Compatibility: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate".[7][8] Do not use abbreviations or chemical formulas.[8]
-
Closure: The container must be kept tightly sealed at all times, except when adding waste.[8] Do not leave a funnel in the container.[8]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of solid and liquid waste containing Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
This category includes contaminated consumables such as weighing paper, gloves, and silica gel.
-
Collection: Inside a certified chemical fume hood, collect all solid waste contaminated with the compound.
-
Containment: Place the collected solid waste into a designated, properly labeled hazardous waste container for halogenated organic solids.[5]
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and bases.[6]
This includes reaction residues, mother liquors from crystallization, and contaminated solvents.
-
Collection: In a chemical fume hood, carefully transfer liquid waste into a designated, properly labeled hazardous waste container for halogenated organic liquids.
-
Compatibility: Ensure that the solvents in the liquid waste are compatible with the container material.
-
Storage: Securely cap the container and store it in a designated satellite accumulation area, ensuring segregation from incompatible waste streams.[7]
-
Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid waste.
-
Secondary Wash: Wash the rinsed glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Spill Management: Preparedness and Response
In the event of a spill, a swift and informed response is crucial to mitigate exposure and environmental contamination.
-
Alert and Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully scoop the absorbent material into a designated hazardous waste container for solid halogenated organic waste.
-
Decontaminate: Clean the spill area with a cloth or sponge dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or Environmental Health and Safety (EHS) department.
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent entry.
-
Alert: Notify the institutional EHS and, if necessary, emergency services (e.g., by calling 911).[6] Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
Caption: Decision workflow for the disposal of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
First Aid Measures: In Case of Exposure
Immediate and appropriate first aid is critical in the event of accidental exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][2]
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is not merely a regulatory requirement but a cornerstone of a robust safety culture. By adhering to these detailed procedures for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, researchers and scientists can mitigate risks, ensure a safe working environment, and contribute to the protection of our planet. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
-
GOV.UK. Pyridine: incident management.[Link]
-
Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: For Pyridine.[Link]
-
MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.[Link]
-
IndiaMART. Ethyl 5-Bromopyrazolo 1,5-a Pyridine-3-Carboxylate.[Link]
-
ACS Omega. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.[Link]
-
ACS Publications. Formation of Brominated Disinfection Byproducts from Natural Organic Matter Isolates and Model Compounds in a Sulfate Radical-Based Oxidation Process.[Link]
-
Angene Chemical. Safety Data Sheet: 6-Bromopyrazolo[1,5-a]pyridine.[Link]
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.[Link]
-
ECOS. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps.[Link]
-
Providence College Environmental Health and Safety. Bromine in orgo lab SOP.[Link]
-
Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine.[Link]
- Google Patents.
-
The University of Texas at Austin Environmental Health & Safety. Chemical Waste.[Link]
-
Organic Syntheses. Working with Hazardous Chemicals.[Link]
-
University of Washington Environmental Health & Safety. Chemical Waste.[Link]
-
PubMed. Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process.[Link]
-
ChemSrc. Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-bromo-, methyl ester Safety Data Sheets.[Link]
-
Rutgers University. Standard Operating Procedure for Laboratories: BROMINE.[Link]
-
ResearchGate. Microbial Degradation of Pyridine and Its Derivatives.[Link]
-
PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.[Link]
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines.[Link]
-
ACS Publications. Case study – A two liter pyridine spill in an undergraduate laboratory.[Link]
-
The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide.[Link]
-
PubChem. Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.[Link]
-
Sciencemadness Wiki. Proper disposal of chemicals.[Link]
- Google Patents.
-
ResearchGate. Synthesis, characterization and corrosion inhibition of Pyrazolo[1,5-a][9][10]naphthyridine, Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine derivatives, quantum chemical approach.[Link]
Sources
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. angenechemical.com [angenechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ehs.providence.edu [ehs.providence.edu]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. fishersci.com [fishersci.com]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Handling Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and handling protocols for Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate. The recommendations herein are synthesized from best practices for handling related brominated heterocyclic compounds and pyridine derivatives, ensuring a robust framework for laboratory safety.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling operations commence, a thorough risk assessment is paramount. The primary hazards associated with this class of compounds are inhalation of aerosols or dust, skin and eye contact, and accidental ingestion[1][2].
Primary Engineering Control: The Chemical Fume Hood
All manipulations of Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, including weighing, dissolution, and transfers, must be conducted within a properly functioning and certified chemical fume hood[2][3]. This is non-negotiable. The rationale is twofold:
-
Containment of Vapors and Aerosols: The pyridine-like structure suggests a potential for a strong, unpleasant odor and harmful vapors[2]. A fume hood ensures these are captured at the source, protecting the user's respiratory system.
-
Spill Containment: The sash and work surface of the hood provide a physical barrier and containment area in the event of an accidental spill.
Secondary Controls:
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions[3][4].
-
Safety Stations: An operational eye wash station and safety shower must be readily accessible within a 10-second travel distance from the work area[4].
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the last line of defense and must be selected based on the specific hazards of the chemical class. The following table outlines the minimum required PPE for handling Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 4-5 mil thickness) | Pyridine and its derivatives can degrade latex gloves[2]. Nitrile and neoprene offer superior chemical resistance to this class of compounds[2][3]. Always double-glove if handling larger quantities or for prolonged periods. Inspect gloves for defects before each use. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against splashes and aerosols from all angles. Standard safety glasses do not provide adequate protection. If there is a significant splash risk, a full face shield should be worn in addition to goggles[4]. |
| Body Protection | Fully-Buttoned Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from minor spills and contamination[3]. |
| Respiratory | Not required if used within a certified fume hood | A properly functioning fume hood provides adequate respiratory protection[2]. If work outside a hood is unavoidable (e.g., large-scale transfer), a full risk assessment must be performed and may require a NIOSH-approved respirator[5]. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized workflow minimizes variability and risk. The following protocol should be adopted for all procedures involving this compound.
Workflow for Safe Handling
Caption: Standard Operating Procedure workflow for handling the compound.
Emergency and Disposal Plans
Accidents are preventable, but preparedness is essential.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][3]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[6].
Spill Response Protocol
The response to a spill depends on its scale. For any spill, alert colleagues in the immediate area.
Caption: Decision tree for chemical spill response.
Disposal Plan
All waste containing Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate, including contaminated solids (gloves, paper towels, absorbent material) and solutions, must be disposed of as Halogenated Organic Waste [7].
Step-by-Step Disposal Protocol:
-
Segregation: Use a dedicated, clearly labeled, and sealable waste container for all waste generated. Do not mix with non-halogenated waste.
-
Labeling: The waste container must be labeled with "Halogenated Organic Waste" and list all chemical constituents, including the full name of the title compound and any solvents used.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials[5].
-
Collection: Arrange for collection by your institution's licensed professional waste disposal service[1][8]. Do not pour this chemical down the drain[6]. The incineration of brominated waste requires specialized facilities with emission controls to manage hazardous by-products[9].
By implementing these rigorous safety and handling protocols, you build a foundation of trust and scientific integrity in your laboratory operations, ensuring that your valuable research can proceed without compromising the safety of personnel.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Washington State University. Pyridine Safety Information. [Link]
-
Safety Data Sheet. Pyridine. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]
-
Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet: 6-Bromopyrazolo[1,5-a]pyridine. [Link]
-
Chemtalk. Bromine water - disposal. [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. chemtalk.com.au [chemtalk.com.au]
- 8. fishersci.com [fishersci.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
